Product packaging for 2,3-Difluoro-D-Phenylalanine(Cat. No.:CAS No. 266360-59-2)

2,3-Difluoro-D-Phenylalanine

Cat. No.: B1588279
CAS No.: 266360-59-2
M. Wt: 201.17 g/mol
InChI Key: KSUXKFDPNKLPHX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoro-D-Phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B1588279 2,3-Difluoro-D-Phenylalanine CAS No. 266360-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXKFDPNKLPHX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428102
Record name 2,3-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-59-2
Record name 2,3-Difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating Fluorine's Influence: A Technical Guide to 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Physicochemical and Application-Focused Whitepaper for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination

In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The substitution of hydrogen with fluorine, a bioisostere of similar size yet vastly different electronic character, can profoundly influence a molecule's metabolic stability, conformational preference, pKa, and binding affinity. 2,3-Difluoro-D-phenylalanine, a non-proteinogenic amino acid, stands as a prime example of this principle. Its unique substitution pattern on the aromatic ring offers a nuanced tool for researchers to probe and modulate biological systems. This guide provides a detailed exploration of the core physicochemical properties of this compound, outlines robust experimental protocols for its synthesis and characterization, and discusses its applications in advanced scientific research.

Core Physicochemical Properties

The introduction of two fluorine atoms onto the D-phenylalanine scaffold significantly alters its electronic and lipophilic properties. The strong electron-withdrawing nature of fluorine modulates the aromatic ring's electron density and can introduce unique intermolecular interactions, such as orthogonal multipolar C-F···C=O interactions, which can stabilize peptide secondary structures. A summary of its key physicochemical data is presented below. It is important to note that while some properties are well-documented, others are estimated based on closely related analogs due to a lack of direct experimental data in publicly available literature.

PropertyValueSource / Basis
Molecular Formula C₉H₉F₂NO₂Synblock[1]
Molecular Weight 201.17 g/mol Synblock[1]
CAS Number 266360-59-2Synblock[1]
Appearance White to off-white crystalline solid(Expected)
Melting Point ~255 - 275 °C (decomposes)(Estimated based on related isomers)[2][3]
Boiling Point Decomposes before boiling(Expected for amino acids)[3][4][5]
pKa (Carboxylic Acid) ~1.8 - 2.1 (estimated)Based on Phenylalanine[3][6]
pKa (Amine) ~8.9 - 9.1 (estimated)Based on Phenylalanine[3][6]
logP (octanol/water) ~ -1.2 to -1.8 (computed)(Estimated based on related isomers)[3][7]
Solubility Slightly soluble in water; soluble in DMSO, methanol(Inferred from related compounds)[3][8]

Note on pKa Estimation: The electron-withdrawing fluorine atoms are expected to increase the acidity of both the carboxylic acid and the ammonium group, resulting in slightly lower pKa values compared to the parent D-phenylalanine.

Molecular Structure

The spatial arrangement of atoms in this compound is fundamental to its function and interactions.

Caption: Molecular structure of this compound.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of fluorinated compounds. The presence of the spin-1/2 ¹⁹F nucleus provides an additional, highly sensitive spectroscopic window.

  • ¹H NMR: The proton spectrum will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The aromatic protons will appear as complex multiplets. The α- and β-protons will also show couplings to the adjacent fluorine atoms on the ring.

  • ¹³C NMR: The carbon signals of the aromatic ring will be split due to one-bond and two-bond C-F couplings (¹JCF and ²JCF), which are typically large. The signals for C2 and C3 will show the largest couplings.[9][10]

  • ¹⁹F NMR: This is a key characterization technique. It provides a background-free spectrum where the chemical shifts are highly sensitive to the local electronic environment.[11] For this compound, two distinct resonances are expected for the fluorine atoms at the C2 and C3 positions, coupled to each other and to neighboring protons. The ¹⁹F chemical shift is a powerful probe for studying conformational changes and binding events when this amino acid is incorporated into peptides or proteins.[12][13]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) should be readily observable at m/z 201.17. Expected Fragmentation Pattern: A characteristic fragmentation pathway for amino acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z ~156. Further fragmentation of the aromatic ring and side chain would follow.[14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, provides excellent resolution. Chiral HPLC methods can be employed to resolve D- and L-enantiomers.

Experimental Protocols

Synthesis: Modified Erlenmeyer-Plöchl Synthesis

A common and robust method for synthesizing fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.[18][19] This involves the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone, followed by reduction and hydrolysis.

Caption: General workflow for the synthesis of 2,3-Difluoro-DL-phenylalanine.

Step-by-Step Methodology:

  • Azalactone Formation: In a round-bottom flask, combine 2,3-difluorobenzaldehyde (1 eq.), N-acetylglycine (1 eq.), and anhydrous sodium acetate (1 eq.). Add acetic anhydride (3 eq.). Heat the mixture to 100-110 °C for 2-4 hours with constant stirring. Monitor the reaction by TLC.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly add cold ethanol to precipitate the intermediate azalactone. Filter the solid and wash with cold ethanol and water.

  • Reduction & Hydrolysis: The azalactone is reduced (e.g., using Red-Al or catalytic hydrogenation) and then hydrolyzed under acidic or basic conditions to yield the racemic mixture of 2,3-Difluoro-DL-phenylalanine.

  • Purification: The crude product is purified by recrystallization from an aqueous ethanol solution to yield the final product.

Characterization: HPLC Purity Assessment

Objective: To determine the chemical purity of the synthesized this compound.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample: ~1 mg/mL of the compound dissolved in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Maintain 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution profile at 214 nm and 254 nm.

  • Calculate purity based on the relative peak area of the main product.

Applications in Research and Drug Development

The unique physicochemical properties of this compound make it a valuable tool for scientists in several key areas:

  • ¹⁹F NMR Probe for Structural Biology: When incorporated into a peptide or protein, the fluorine atoms serve as sensitive reporters for their local environment. Changes in the ¹⁹F NMR chemical shift can provide detailed information on protein folding, conformational changes, and the binding of ligands or other proteins without the need for larger, more disruptive labels.[12]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase the in vivo half-life of a peptide-based drug.

  • Modulating Receptor Binding and Potency: The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the phenyl ring. This can change the way the amino acid side chain interacts with its binding pocket in a receptor or enzyme, potentially leading to enhanced binding affinity and biological activity.

  • Enzyme Inhibitors: As an unnatural amino acid, it can be incorporated into peptide mimics to create potent and selective enzyme inhibitors. Its unique structure can disrupt the normal catalytic mechanism of the target enzyme.

Conclusion

This compound is more than just a modified amino acid; it is a precision tool for the modern researcher. Its distinct physicochemical properties, driven by the strategic placement of two fluorine atoms, provide a powerful means to enhance the stability of therapeutic peptides, probe complex biological interactions through ¹⁹F NMR, and design novel enzyme inhibitors. Understanding the fundamental characteristics and experimental protocols detailed in this guide is the first step for scientists and drug developers looking to leverage the full potential of fluorination in their research endeavors.

References

Introduction: The Strategic Role of Fluorine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-D-Phenylalanine

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design and optimization.[1] Fluorinated amino acids, a specialized class of building blocks, are instrumental in this pursuit, offering a means to fine-tune the physicochemical and biological properties of peptides and small-molecule drugs.[2] Among these, this compound stands out as a non-canonical amino acid of significant interest. Its unique substitution pattern on the aromatic ring introduces profound electronic and conformational effects, which can be leveraged by researchers to enhance metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic profile of therapeutic candidates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, from its fundamental properties and structure to its synthesis, applications, and the mechanistic rationale behind its use in advanced therapeutic design.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of its application. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 266360-59-2[3][4]
Molecular Formula C₉H₉F₂NO₂[3]
Molecular Weight 201.17 g/mol [3]
Synonyms (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, H-D-Phe(2,3-F2)-OH[3]
Purity Typically ≥98%[3]
Appearance White to off-white powder (typical)[5]
Storage Store in a dry, sealed place[3]

Chemical Structure and Stereochemical Significance

The structure of this compound is defined by a phenylalanine backbone with two fluorine atoms substituted at the ortho and meta positions of the phenyl ring. The "D" designation refers to the stereochemistry at the alpha-carbon (α-carbon), which is crucial for its function in drug design.

Figure 1: Structure of this compound.

Stereochemistry (The 'D' Configuration): Natural proteins are constructed exclusively from L-amino acids.[6][] The incorporation of a D-amino acid, such as this compound, into a peptide therapeutic is a deliberate strategy to confer resistance to enzymatic degradation.[6] Proteases, the enzymes that break down proteins, are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This significantly increases the in vivo half-life of the peptide drug.

Fluorine Substitution: The two fluorine atoms exert a powerful influence on the molecule's properties:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring. This alters the ring's quadrupole moment and can change its interaction with biological targets, such as moving from a favorable π-π stacking interaction to a potentially repulsive one, or enabling new polar interactions.

  • Conformational Constraint: The steric bulk of the fluorine atoms can restrict the rotation of the phenyl ring, locking the side chain into a more defined conformation. This pre-organization can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of metabolic oxidation by Cytochrome P450 enzymes, a common pathway for drug degradation, thereby enhancing the molecule's stability and bioavailability.[2]

General Synthesis Pathway: The Erlenmeyer-Plöchl Reaction

While various synthetic routes exist, a foundational and illustrative method for producing fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.[8] This pathway involves the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone, which is subsequently hydrolyzed to yield the target amino acid.

G start Starting Materials: 2,3-Difluorobenzaldehyde N-Acetylglycine reagents1 Reagents: Acetic Anhydride Sodium Acetate condensation Step 1: Condensation (Anhydrous Conditions) start->condensation reagents1->condensation intermediate Intermediate: Azalactone Formation condensation->intermediate reagents2 Reagents: Acid or Base (e.g., HCl, NaOH) Heat hydrolysis Step 2: Hydrolysis (Ring Opening) intermediate->hydrolysis reagents2->hydrolysis purification Step 3: Purification (Recrystallization) hydrolysis->purification product Final Product: 2,3-Difluoro-DL-phenylalanine purification->product chiral_sep Optional Step 4: Chiral Resolution product->chiral_sep final_D_isomer Target Compound: This compound chiral_sep->final_D_isomer Separation of Enantiomers

Figure 2: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions (Step 1): The initial condensation reaction relies on acetic anhydride to act as both a solvent and a dehydrating agent. The presence of water would lead to premature hydrolysis of the anhydride and the azalactone intermediate, drastically reducing the yield.[8]

  • Hydrolysis (Step 2): The stable azalactone ring must be opened to yield the amino acid. This is typically achieved under harsh conditions, such as refluxing with a strong acid or base, which provides the necessary energy to break the ester and amide bonds within the five-membered ring.[8]

  • Chiral Resolution (Step 4): The Erlenmeyer-Plöchl synthesis produces a racemic mixture (a 50:50 mix of D- and L-enantiomers). To isolate the desired D-isomer, a chiral resolution step is required. This is often accomplished via enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Applications in Drug Development and Medicinal Chemistry

The incorporation of this compound is a strategic decision aimed at overcoming common challenges in drug development. Its utility stems from the predictable yet powerful effects of its unique structure.

G cluster_0 Peptide Therapeutic cluster_1 Biological System cluster_2 Modified Therapeutic Peptide Native Peptide (L-Phe) Target Receptor / Enzyme Peptide->Target Binding Protease Degrading Enzyme (Protease) Peptide->Protease Degradation (Short Half-life) ModPeptide Modified Peptide (2,3-diF-D-Phe) ModPeptide->Target Altered Binding (Improved Affinity/ Selectivity) ModPeptide->Protease Blocked Degradation (Increased Half-life)

Figure 3: Conceptual impact of substituting a native L-Phe with 2,3-diF-D-Phe.

Key Applications:

  • Enhancing Peptide Stability: As previously discussed, the D-configuration provides robust protection against proteolytic degradation, a primary hurdle for peptide-based drugs.

  • Modulating Receptor Selectivity: The altered electronics and conformation of the difluorinated phenyl ring can change how a peptide interacts with its target receptor. This can be used to engineer selectivity, for instance, by strengthening binding to a desired receptor subtype while weakening interactions with off-target receptors, thereby reducing side effects.

  • Probing Protein-Ligand Interactions: Researchers use fluorinated amino acids as probes in ¹⁹F NMR spectroscopy.[2] Since fluorine is not naturally present in biological systems, the ¹⁹F NMR signal is background-free. Incorporating this compound allows scientists to monitor changes in the local environment of the amino acid upon binding to a protein, providing valuable insights into protein structure and dynamics.[2]

  • Improving CNS Penetration: While not universally applicable, modifying a drug's lipophilicity by adding fluorine can sometimes enhance its ability to cross the blood-brain barrier, a critical step for developing treatments for neurological disorders.

Experimental Protocol: Incorporation into a Peptide via SPPS

The following is a generalized, self-validating protocol for the incorporation of Fmoc-D-Phe(2,3-F2)-OH (the standard protected form for solid-phase peptide synthesis) into a growing peptide chain.

Objective: To incorporate this compound at a specific position in a target peptide sequence using automated Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(2,3-F2)-OH)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Methodology:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

    • Validation: Swelling is visually confirmed by an increase in resin bed volume.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x).

    • Couple the first C-terminal Fmoc-protected amino acid using HBTU/DIPEA in DMF for 1-2 hours.

    • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another hour.

  • Chain Elongation (Iterative Cycle):

    • Step 3a (Deprotection): Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Step 3b (Washing): Wash the resin with DMF (5x) to remove residual piperidine.

    • Step 3c (Coupling):

      • Pre-activate the next amino acid (e.g., Fmoc-D-Phe(2,3-F2)-OH) by dissolving it with HBTU and DIPEA in DMF for 2 minutes.

      • Add the activation mixture to the resin. Allow to react for 1-2 hours.

    • Step 3d (Validation & Washing): Perform a Kaiser test to confirm complete coupling. Wash with DMF (3x).

    • Repeat the cycle for each amino acid in the sequence.

  • Final Deprotection:

    • Once the sequence is complete, perform a final Fmoc deprotection as described in Step 3a.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (dichloromethane) and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Validation: The cleavage efficiency is determined post-purification by comparing the actual yield to the theoretical yield based on initial resin loading.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Validation: A single major peak in the HPLC chromatogram and a mass spectrum matching the calculated molecular weight (201.17 Da for the this compound residue plus the rest of the peptide) confirms a successful synthesis.

Conclusion

This compound is more than just another amino acid analog; it is a sophisticated tool for molecular engineering. Its value lies in the predictable and potent effects imparted by its unique stereochemistry and fluorine substitution pattern. By providing resistance to enzymatic degradation, modulating electronic interactions, and offering a means to probe biological systems, it empowers scientists to design more stable, selective, and effective therapeutic agents. As the demand for advanced biologics and targeted small molecules grows, the role of strategically designed building blocks like this compound will undoubtedly continue to expand, pushing the boundaries of modern drug discovery.

References

A Technical Guide to the Solubility of 2,3-Difluoro-D-Phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a pathway to modulate physicochemical and pharmacological properties. 2,3-Difluoro-D-phenylalanine, a non-canonical amino acid, is of increasing interest for the development of novel peptides and small molecule therapeutics with enhanced metabolic stability and binding affinities. A critical, yet often overlooked, parameter in the early stages of drug development is the compound's solubility across a range of common laboratory solvents. This guide provides a comprehensive overview of the anticipated solubility profile of this compound, grounded in the physicochemical principles of fluorination. In the absence of extensive empirical data in the public domain, this document furnishes researchers with a robust framework for predicting solubility and provides detailed, field-proven experimental protocols for its thermodynamic determination.

Introduction: The Impact of Vicinal Fluorination on Phenylalanine's Physicochemical Profile

Phenylalanine, an aromatic amino acid, serves as a versatile building block in numerous biological and synthetic molecules. The introduction of fluorine atoms onto the phenyl ring can dramatically alter its properties.[1][2] Fluorine's high electronegativity and minimal steric footprint—second only to hydrogen—allow for isosteric replacement that can profoundly influence a molecule's acidity, basicity, hydrophobicity, and conformation.[1][2]

The 2,3-difluoro substitution pattern on the D-phenylalanine core is particularly noteworthy. The vicinal fluorine atoms create a unique electronic environment on the aromatic ring. This difluorination is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart.[3] The strong carbon-fluorine bond also enhances metabolic stability by making the compound more resistant to enzymatic degradation.[3] These alterations collectively influence the intermolecular forces that govern solubility. An understanding of these principles is paramount for designing experiments, formulating drug candidates, and interpreting biological data.

Predicted Solubility Profile of this compound

As a zwitterionic compound, the solubility of this compound is expected to be significantly influenced by pH. Its solubility will be at its minimum at the isoelectric point (pI) and will increase in both acidic and basic conditions due to the formation of the cationic (protonated amine) and anionic (deprotonated carboxylic acid) species, respectively.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature (20-25°C)

Solvent CategorySolventPredicted Qualitative SolubilityEstimated Quantitative Solubility RangeRationale for Prediction
Polar Protic WaterSparingly Soluble0.5 - 5 g/LIncreased hydrophobicity due to difluorination is expected to reduce solubility compared to D-phenylalanine (~27 g/L).[4]
Phosphate-Buffered Saline (PBS, pH 7.4)Sparingly Soluble0.5 - 5 g/LSimilar to water, with buffering capacity maintaining a pH likely near the pI.
Methanol (MeOH)Soluble5 - 20 g/LThe alkyl nature of methanol and its ability to hydrogen bond suggests moderate to good solubility.
Ethanol (EtOH)Moderately Soluble1 - 10 g/LIncreased alkyl character compared to methanol may slightly reduce solubility for the polar amino acid functionality.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely Soluble> 50 g/LExcellent solvent for a wide range of organic molecules, including amino acids.
N,N-Dimethylformamide (DMF)Freely Soluble> 50 g/LSimilar to DMSO, a highly polar aprotic solvent capable of solvating both polar and non-polar moieties.
Acetonitrile (ACN)Moderately Soluble1 - 10 g/LLess polar than DMSO and DMF, but should still offer moderate solubility.
Tetrahydrofuran (THF)Slightly Soluble0.1 - 1 g/LLower polarity and reduced hydrogen bonding capability will likely limit solubility.
Non-Polar Dichloromethane (DCM)Slightly to Sparingly Soluble0.1 - 2 g/LThe increased lipophilicity from the difluorophenyl ring should allow for some solubility.
ChloroformSlightly to Sparingly Soluble0.1 - 2 g/LSimilar to DCM.
Ethyl AcetateSlightly Soluble0.1 - 1 g/LModerate polarity may offer some limited solubility.
TolueneVery Slightly Soluble to Insoluble< 0.1 g/LThe high polarity of the amino acid headgroup will likely make it insoluble in aromatic hydrocarbons.
HexanesInsoluble< 0.01 g/LThe zwitterionic nature of the amino acid will render it insoluble in non-polar alkanes.

Experimental Determination of Thermodynamic Solubility

Given the predictive nature of the data in Table 1, empirical determination of the thermodynamic (or equilibrium) solubility is crucial for any research or development program. The following protocols are designed to provide accurate and reproducible results.

The Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Diagram 1: Workflow for the Shake-Flask Thermodynamic Solubility Assay

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a vial B Add a precise volume of the chosen solvent A->B Dispense C Seal vial and place in a shaking incubator B->C Secure D Incubate for 24-48 hours at a constant temperature C->D Equilibrate E Allow solid to settle D->E Settle F Filter or centrifuge to separate the supernatant E->F Isolate G Prepare serial dilutions of the supernatant F->G Dilute H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H Analyze I Calculate solubility (e.g., in mg/mL or µM) H->I Compute

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended incubation time is to ensure that the system reaches thermodynamic equilibrium.[5]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Prepare a standard curve of known concentrations of this compound in the same solvent. Analyze the saturated solution and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2]

  • Calculation: Determine the concentration of the saturated solution from the standard curve. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Determining pH-Dependent Solubility

The solubility of zwitterionic compounds like this compound is highly dependent on pH.[6] A pH-solubility profile is essential for understanding its behavior in biological systems and for formulation development.

Diagram 2: Logic for pH-Dependent Solubility of an Amino Acid

G cluster_pH cluster_species cluster_solubility Low_pH Low pH (pH < pI) Cation Cationic Form (Net Positive Charge) Low_pH->Cation pI Isoelectric Point (pH = pI) Zwitterion Zwitterionic Form (Net Neutral Charge) pI->Zwitterion High_pH High pH (pH > pI) Anion Anionic Form (Net Negative Charge) High_pH->Anion High_Sol High Solubility Cation->High_Sol Low_Sol Minimum Solubility Zwitterion->Low_Sol High_Sol2 High Solubility Anion->High_Sol2

Caption: Relationship between pH, ionic species, and solubility of amino acids.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination: Perform the shake-flask method as described in section 3.1 for each buffer.

  • pH Measurement: After equilibration, measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the final measured pH. This will generate a pH-solubility profile, which typically shows a "U" shape with the minimum solubility at the isoelectric point.

Conclusion and Future Directions

While a definitive, quantitative solubility profile for this compound requires empirical determination, the principles of physical organic chemistry provide a strong basis for prediction. The difluorination of the phenyl ring is expected to enhance its lipophilicity, thereby increasing its solubility in less polar organic solvents and decreasing its aqueous solubility compared to the parent D-phenylalanine. Researchers and drug developers are strongly encouraged to utilize the detailed protocols within this guide to establish a robust, in-house dataset for this promising non-canonical amino acid. Such data will be invaluable for accelerating the translation of basic research into tangible therapeutic applications.

References

Unlocking New Frontiers in Biochemistry: A Technical Guide to the Theoretical Applications of 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins represents a paradigm shift in biochemical research and therapeutic development. Among these, 2,3-Difluoro-D-phenylalanine stands out as a molecule of significant theoretical interest. This technical guide delves into the core physicochemical properties of this compound and explores its potential applications in enhancing peptide stability, designing novel enzyme inhibitors, and serving as a sophisticated probe for NMR-based structural and functional studies. By combining the unique attributes of a D-amino acid configuration with the subtle yet powerful effects of aromatic fluorination, this compound offers a versatile tool for addressing some of the most pressing challenges in biochemistry and drug discovery. This document serves as a foundational resource for researchers seeking to harness the untapped potential of this intriguing synthetic amino acid.

Introduction: The Rationale for Fluorinated D-Amino Acids

Nature's reliance on L-amino acids for protein synthesis has left a vast, unexplored landscape of chemical diversity in the form of their D-enantiomers. The incorporation of D-amino acids into peptide chains is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2][3][4] This enhanced proteolytic stability is a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives.[5]

Concurrently, the introduction of fluorine into amino acid side chains has emerged as a powerful tool in medicinal chemistry. The high electronegativity and small size of the fluorine atom can induce significant changes in the electronic properties, hydrophobicity, and conformation of the amino acid without introducing significant steric bulk. These modifications can, in turn, influence the binding affinity of a peptide for its target and enhance its metabolic stability.[6]

This compound, a synthetic amino acid, uniquely combines these two powerful strategies. This guide will explore the theoretical underpinnings of its application in key areas of biochemistry.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for predicting its behavior in biological systems and for its rational incorporation into novel molecular designs.

PropertyValueSource
CAS Number 266360-59-2[7]
Molecular Formula C₉H₉F₂NO₂[7]
Molecular Weight 201.17 g/mol [7]
Synonyms (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, H-D-phe(2,3-F2)-oh[7]
Predicted pKa (Carboxylic Acid) ~1.8-2.2 (estimated)[8]
Predicted pKa (Amine) ~9.1-9.2 (estimated)[8]
Predicted logP (octanol/water) -1.2 to -1.8 (computed for similar isomers)[8][9]

The presence of two fluorine atoms on the phenyl ring is expected to increase the hydrophobicity of the side chain compared to phenylalanine and introduce a dipole moment, potentially influencing intramolecular and intermolecular interactions.

Theoretical Application I: Engineering Proteolytically Resistant Peptides

A primary and highly predictable application of this compound is in the design of peptides with enhanced stability against enzymatic degradation.

The "D-Amino Acid" Advantage

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity for L-amino acids. By incorporating a D-amino acid like this compound, the peptide backbone becomes a poor substrate for these enzymes.[2][3][4] This steric hindrance drastically reduces the rate of proteolysis, thereby increasing the peptide's half-life in biological fluids.[1]

G cluster_0 L-Peptide cluster_1 D-Peptide L_Peptide L-Peptide Chain Protease Protease L_Peptide->Protease Recognized & Cleaved D_Peptide Peptide with 2,3-Difluoro-D-Phe D_Peptide->Protease Not Recognized Stable_Peptide Biologically Active Peptide D_Peptide->Stable_Peptide Enhanced Stability Degraded_Fragments Inactive Fragments Protease->Degraded_Fragments Degradation

Experimental Protocol: Assessing Proteolytic Stability

A standard in vitro assay to validate the enhanced stability of a peptide containing this compound would involve the following steps:

  • Peptide Synthesis: Synthesize two versions of the target peptide: one with the native L-amino acid and another with this compound at a specific position using solid-phase peptide synthesis (SPPS).

  • Incubation with Protease: Incubate both peptides in a buffered solution containing a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases).

  • Time-Course Analysis: At various time points, withdraw aliquots from the reaction mixture.

  • Quenching: Stop the enzymatic reaction in the aliquots, typically by adding an acid (e.g., trifluoroacetic acid).

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

The expected outcome is a significantly longer half-life for the peptide containing this compound compared to its all-L-counterpart.

Theoretical Application II: Design of Novel Enzyme Inhibitors

The unique electronic and steric properties of this compound make it an attractive candidate for the design of enzyme inhibitors.

Mechanism of Inhibition

Fluorinated amino acids can act as enzyme inhibitors through several mechanisms:

  • Mimicking the Transition State: The altered electronics of the fluorinated phenyl ring can mimic the transition state of a substrate, leading to tight binding to the enzyme's active site.

  • Altering Substrate Conformation: When incorporated into a peptide substrate, this compound can induce a non-productive binding conformation, preventing catalysis.

  • Irreversible Inhibition: In some cases, the fluorinated group can participate in a reaction with an active site residue, leading to irreversible enzyme inactivation.[10]

The D-configuration can further enhance inhibitory activity by promoting a specific, stable conformation that fits snugly into the active site while being resistant to cleavage.[10]

G Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes No_Reaction No Reaction Enzyme->No_Reaction Inhibits Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor Inhibitor with 2,3-Difluoro-D-Phe Inhibitor->Enzyme Binds Tightly

Theoretical Application III: A Unique Probe for ¹⁹F NMR Spectroscopy

The presence of fluorine provides a powerful spectroscopic handle for studying peptide and protein structure and dynamics.

The Power of ¹⁹F NMR

¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window into the local environment of the fluorinated amino acid.[11] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its immediate surroundings, providing information on:

  • Conformational changes in the peptide or protein.

  • Binding events with other molecules.

  • The polarity of the local environment.

The two distinct fluorine atoms in this compound would provide two reporter signals, potentially offering more detailed structural information.

Experimental Workflow: Probing Protein-Ligand Interactions
  • Protein Expression/Synthesis: Prepare the protein of interest containing this compound at a specific site. This can be achieved through solid-phase peptide synthesis for smaller proteins or by using advanced protein expression systems for larger ones.

  • ¹⁹F NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the fluorinated protein in its free state.

  • Titration with Ligand: Gradually add the binding partner (ligand) to the protein sample.

  • Spectral Monitoring: Acquire a series of ¹⁹F NMR spectra at different ligand concentrations.

  • Data Analysis: Analyze the changes in the ¹⁹F chemical shifts and line widths. A significant change in the spectrum upon ligand addition is indicative of a binding event and can be used to determine the binding affinity (Kd).

G Fluorinated_Protein Protein with 2,3-Difluoro-D-Phe NMR_Spectrometer NMR Spectrometer Fluorinated_Protein->NMR_Spectrometer Measure Initial_Spectrum Initial ¹⁹F Spectrum NMR_Spectrometer->Initial_Spectrum Final_Spectrum Shifted ¹⁹F Spectrum NMR_Spectrometer->Final_Spectrum Ligand Ligand Bound_Complex Protein-Ligand Complex Bound_Complex->NMR_Spectrometer Measure Fluorinated_ProteinLigand Fluorinated_ProteinLigand Fluorinated_ProteinLigand->Bound_Complex

Synthesis and Incorporation

While this compound is a commercially available building block, understanding its synthesis and incorporation is crucial for its practical application.[7]

Synthesis

The synthesis of fluorinated phenylalanines can be achieved through various organic chemistry routes, often starting from a corresponding fluorinated benzaldehyde.[12] For chiral synthesis of the D-enantiomer, methods involving enzymatic resolution or asymmetric synthesis are employed.[13]

Incorporation into Peptides

This compound can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with appropriate protecting groups (e.g., Fmoc or Boc).[5]

Future Outlook and Conclusion

While the direct experimental application of this compound in published literature is currently limited, its theoretical potential is vast and well-grounded in the established principles of D-amino acid and fluoro-amino acid chemistry.[6] This guide has outlined three major areas of application: enhancing peptide stability, designing novel enzyme inhibitors, and serving as a precise probe for NMR spectroscopy.

As the demand for more robust and sophisticated biochemical tools and therapeutics grows, this compound represents an exciting and largely untapped resource. Future research in this area will likely focus on the practical validation of these theoretical applications, potentially leading to the development of next-generation peptide drugs with improved pharmacokinetic profiles and novel enzyme inhibitors for a range of therapeutic targets. The continued exploration of such unique chemical entities will undoubtedly push the boundaries of what is possible in biochemistry and drug discovery.

References

Potential Biological Effects of 2,3-Difluoro-D-Phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological effects of 2,3-Difluoro-D-phenylalanine, a synthetic amino acid with potential applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on fluorinated amino acids and D-amino acid metabolism to postulate the unique properties and biological activities of this specific compound, while also highlighting areas where further research is critically needed.

Introduction: The Rationale for Fluorination in Phenylalanine Analogs

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly influence a drug's lipophilicity, metabolic stability, binding affinity, and pKa.[1] In the context of amino acids like phenylalanine, fluorination of the phenyl ring can lead to analogues with enhanced biological activity and improved drug-like properties.[1]

This guide focuses on this compound, a specific stereoisomer and regioisomer of fluorinated phenylalanine. The "D" configuration distinguishes it from the naturally occurring L-amino acids, making it a potential substrate or inhibitor for enzymes that specifically recognize D-amino acids. The 2,3-difluoro substitution pattern on the phenyl ring is expected to confer unique electronic and conformational properties compared to other fluorinated phenylalanines.

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 266360-59-2[2]
Molecular Formula C9H9F2NO2[2]
Molecular Weight 201.17 g/mol [2]
Synonyms (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid; D-2,3-difluorophenylalanine[2]

Postulated Biological Interactions and Effects

While direct experimental data on the biological effects of this compound is limited, we can extrapolate potential interactions based on the known activities of similar compounds.

Interaction with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, playing a crucial role in their metabolism and detoxification.[3][4] Given that this compound is a D-amino acid, its interaction with DAAO is a primary area of interest.

Potential Scenarios:

  • Substrate for DAAO: this compound could be a substrate for DAAO, leading to its degradation. The rate of this degradation would depend on the affinity of the enzyme for this particular fluorinated analog. The fluorination pattern at the 2 and 3 positions of the phenyl ring could influence its binding to the active site of DAAO.

  • Inhibitor of DAAO: Alternatively, this compound could act as an inhibitor of DAAO.[5] Inhibition of DAAO can lead to an increase in the levels of other D-amino acids, such as D-serine, which is a co-agonist of the NMDA receptor in the brain.[6] By inhibiting DAAO, this compound could indirectly modulate glutamatergic neurotransmission, a pathway implicated in various neurological and psychiatric disorders.[3]

Experimental Workflow to Determine DAAO Interaction:

Workflow for DAAO interaction studies.
Potential as an Enzyme Inhibitor Beyond DAAO

Fluorinated amino acids have been explored as inhibitors of various enzymes.[1] The unique steric and electronic properties conferred by the difluoro substitution could make this compound an inhibitor of other enzymes that recognize phenylalanine or similar aromatic amino acids. For instance, dipeptides containing a sterically constrained phenylalanine analog, (E)-2,3-methanophenylalanine, have been shown to inhibit chymotrypsin.[7]

Proposed Experimental Protocol for Enzyme Inhibition Screening:

  • Target Selection: Identify enzymes for which phenylalanine or its analogs are known substrates or inhibitors (e.g., phenylalanine hydroxylase, aromatic amino acid decarboxylase, proteases).

  • Primary Screening: Perform single-concentration inhibition assays to identify potential hits.

  • Dose-Response Analysis: For active compounds, conduct dose-response studies to determine the IC50 value.

  • Mechanism of Inhibition Studies: Utilize kinetic assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Potential Neuroprotective Effects

Some halogenated derivatives of phenylalanine have demonstrated neuroprotective properties.[8] For example, 3,5-dibromo-L-phenylalanine has been shown to modulate glutamatergic transmission by activating NMDA receptors, depressing presynaptic glutamate release, and blocking AMPA/kainate receptors.[9] While this is an L-isomer with a different halogenation pattern, it highlights the potential for halogenated phenylalanines to interact with key neurological targets.

Hypothesized Neuroprotective Mechanisms of this compound:

  • Modulation of Glutamate Receptors: Similar to other halogenated phenylalanines, the 2,3-difluoro derivative could potentially interact with glutamate receptors, although the specific effects (agonist, antagonist, or modulator) would need to be experimentally determined.

  • Indirect Neuromodulation via DAAO Inhibition: As discussed earlier, if this compound inhibits DAAO, the resulting increase in D-serine levels could enhance NMDA receptor function, a mechanism with potential therapeutic implications in conditions associated with NMDA receptor hypofunction.[5]

Experimental Workflow for Assessing Neuroprotective Potential:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models a Neuronal Cell Culture (e.g., primary neurons, HT22 cells) b Induce Neurotoxicity (e.g., glutamate, oxidative stress) a->b c Treat with this compound b->c d Assess Cell Viability (e.g., MTT, LDH assay) c->d e Measure Biomarkers of Apoptosis and Oxidative Stress c->e f Animal Model of Neurological Disorder (e.g., stroke, neurodegeneration) d->f Proceed if neuroprotective effect observed g Administer this compound f->g h Behavioral Assessments g->h i Histological and Biochemical Analysis of Brain Tissue g->i

Workflow for evaluating neuroprotective effects.

Pharmacokinetics and Toxicity: Critical Considerations

The pharmacokinetic profile and potential toxicity of this compound are crucial for its development as a therapeutic agent.

Pharmacokinetics

Studies on the nasal absorption of D-phenylalanine in rats have shown slow and incomplete absorption compared to L-phenylalanine, suggesting stereospecificity of the large neutral amino acid (LNAA) carrier.[10] It is likely that this compound would also exhibit distinct absorption, distribution, metabolism, and excretion (ADME) properties compared to its L-isomer. The difluoro substitution may also impact its ability to cross the blood-brain barrier.

Toxicity

While L-phenylalanine is an essential amino acid, high concentrations can be toxic, particularly in individuals with phenylketonuria (PKU).[11] Toxicity studies in rats have established a no-observed-adverse-effect level (NOAEL) for L-phenylalanine.[12] It is imperative to conduct thorough toxicity studies for this compound to determine its safety profile.

Proposed Toxicity Assessment:

  • In vitro cytotoxicity assays: Using various cell lines to determine the concentration at which the compound becomes toxic.

  • Genotoxicity assays: To assess the potential for DNA damage.

  • In vivo acute and repeated-dose toxicity studies: In animal models to identify potential target organs and establish a NOAEL.[13]

Synthesis and Future Directions

The synthesis of fluorinated phenylalanines can be achieved through various chemical methods.[1] The development of efficient and stereoselective synthetic routes for this compound is essential for its further investigation.[14]

Future Research Should Focus On:

  • Direct Biological Evaluation: Conducting the proposed experimental workflows to elucidate the specific biological effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other regioisomers of difluoro-D-phenylalanine to understand how the position of the fluorine atoms influences biological activity.

  • Target Identification: If significant biological activity is observed, further studies will be needed to identify the specific molecular targets of this compound.

Conclusion

This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. Based on the known properties of fluorinated amino acids and D-amino acids, it has the potential to interact with key enzymes like DAAO and modulate neurological pathways. However, a significant lack of direct experimental data necessitates a systematic and thorough investigation of its biological effects, pharmacokinetic profile, and safety. This guide provides a foundational framework and a roadmap for researchers to unlock the potential of this unique synthetic amino acid.

References

Fluorinated D-Amino Acids: From Serendipitous Discovery to a New Frontier in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the use of non-canonical D-amino acids is a well-established strategy for enhancing peptide stability. The convergence of these two fields—resulting in fluorinated D-amino acids—has created a class of building blocks with unparalleled potential for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of fluorinated D-amino acids. We delve into the nuanced causality behind synthetic choices, from asymmetric chemical methods to enzymatic resolutions, and explore the profound impact of these unique residues on proteolytic stability and molecular conformation. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in the advanced design of next-generation therapeutics.

Part 1: The Genesis of a Unique Chemical Entity: Discovery and Early Developments

The "Unnatural" Enantiomers: A Brief History of D-Amino Acids

For much of biochemical history, life was considered to be homochiral, constructed exclusively from L-amino acids. The discovery of D-amino acids in natural sources was initially met with skepticism. Their presence was first reported in insects and mollusks in the 1950s.[1] It is now understood that D-amino acids are not merely "unnatural" curiosities but play significant physiological roles across different organisms.[2][3] In bacteria, they are essential components of the peptidoglycan cell wall, providing structural integrity.[1] In higher organisms, including mammals, free D-amino acids like D-serine and D-aspartate function as crucial neuromodulators in the central nervous system.[1] The discovery of enzyme-catalyzed post-translational isomerization of L- to D-amino acid residues within peptides, such as the opioid-like peptide dermorphin, challenged the central dogma of protein synthesis and opened the door to exploring the functional advantages of incorporating D-amino acids into bioactive peptides.[4]

The Dawn of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has revolutionized drug design. The development of the first fluoride-containing drug, fludrocortisone, in the mid-1950s demonstrated that fluorine could dramatically improve the biological properties of parent compounds.[] With an atomic radius between that of hydrogen and oxygen, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group without significantly increasing steric bulk.[6] However, its extreme electronegativity profoundly alters the electronic properties of a molecule. This can lead to enhanced metabolic stability, increased binding affinity through novel electrostatic interactions, and improved membrane permeability by modulating lipophilicity.[6][7] Today, over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its strategic importance.[6][7]

The Convergence: Early Synthesis and Recognition of Fluorinated Amino Acids

The synthesis of fluorinated amino acids began as an extension of the broader field of organofluorine chemistry. Early methods were often harsh and lacked stereocontrol, producing racemic mixtures. The challenge lay in developing synthetic routes that could precisely control the stereochemistry at the α-carbon, a non-trivial task given the electronic influence of the nearby fluorine substituents.[] The development of stereoselective synthetic methodologies was a critical turning point.[6] One notable early approach involved the enzymatic resolution of a racemic mixture of N-Boc-3-fluoro-DL-alanine using papain, which selectively hydrolyzed the L-amino acid derivative, leaving the N-Boc-3-fluoro-D-alanine methyl ester.[8] Such pioneering work demonstrated the feasibility of accessing enantiopure fluorinated D-amino acids and set the stage for the more sophisticated chemical and biocatalytic methods used today.

Part 2: The Synthetic Challenge: Accessing Enantiopure Fluorinated D-Amino Acids

The generation of enantiomerically pure fluorinated D-amino acids is a significant synthetic challenge that has been addressed through two primary strategies: asymmetric chemical synthesis and (chemo)enzymatic methods. The choice of strategy is often dictated by the specific target molecule, desired scale, and available resources.

Asymmetric Chemical Synthesis

Chemical methods offer versatility and access to a wide range of structurally diverse fluorinated amino acids.

This classic approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. For the synthesis of α-trifluoromethyl-α-amino acids, imines derived from trifluoropyruvates can be reacted with chiral auxiliaries, such as phenylglycinol, to achieve medium to high levels of stereocontrol in addition reactions.[2] This method is robust and often allows for the isolation of diastereomerically pure intermediates, which can then be converted to the final D-amino acid.

Modern synthetic chemistry increasingly relies on catalytic methods to generate chiral molecules efficiently. Chiral transition-metal complexes and organocatalysts have been successfully employed for the enantioselective synthesis of fluorinated amino acids. For instance, chiral Brønsted acids have shown impressive results in catalyzing Strecker reactions on imines derived from 3,3,3-trifluoropyruvic acid esters, providing access to enantioenriched α-trifluoromethyl-α-amino acids.[2] Similarly, chiral phase-transfer catalysts have been used for the asymmetric α-trifluoromethylthiolation of isoxazolidin-5-ones, which are precursors to β-amino acids.[9] The causality behind this approach lies in the formation of a transient, chiral catalyst-substrate complex that lowers the activation energy for the formation of one enantiomer over the other.

Asymmetric_Synthesis Prochiral Prochiral Fluorinated Substrate (e.g., Ketoester) Intermediate Transient Chiral Catalyst-Substrate Complex Prochiral->Intermediate + Chiral Catalyst Reagent Chiral Catalyst (e.g., Chiral Phosphoric Acid) Product_D Fluorinated D-Amino Acid (Major Product) Intermediate->Product_D Stereoselective Transformation (e.g., Amination) Product_L Fluorinated L-Amino Acid (Minor Product) Intermediate->Product_L

Caption: General workflow for catalytic asymmetric synthesis.

Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.

Enzymatic kinetic resolution is a powerful technique that leverages the exquisite stereoselectivity of enzymes. A racemic mixture of a fluorinated amino acid derivative (e.g., an amide or ester) is treated with an enzyme, such as an amidase or a lipase, that selectively catalyzes the hydrolysis of one enantiomer (typically the L-form), leaving the desired D-enantiomer unreacted.[10][11] For example, amidase from Mycobacterium neoaurum has been used for the highly enantioselective resolution of racemic α-trifluoromethylalanine amide, yielding the corresponding (R)-acid with very high enantiomeric excess (E >200).[10] The unreacted D-amide can then be easily separated and hydrolyzed to the free D-amino acid.

Enzymatic_Resolution Racemate Racemic Mixture (Fluorinated D/L-Amide) L_Product Hydrolyzed Product (L-Acid) Racemate->L_Product Selective Hydrolysis D_Product Unreacted Substrate (D-Amide) Racemate->D_Product No Reaction Enzyme Enantioselective Enzyme (e.g., Amidase) Final_D Fluorinated D-Amino Acid D_Product->Final_D Chemical Hydrolysis

Caption: Principle of enzymatic kinetic resolution of a racemic amide.

An even more elegant approach is the direct asymmetric synthesis of D-amino acids from prochiral precursors using engineered enzymes. D-amino acid aminotransferases (DAATs) can catalyze the transfer of an amino group from a donor molecule (like D-alanine) to a fluorinated α-keto acid, directly yielding the corresponding fluorinated D-amino acid with high enantiopurity.[2] This method avoids the need to synthesize and then resolve a racemic mixture, making it a more atom-economical process.

Comparative Summary of Synthetic Methods
MethodAdvantagesDisadvantages
Chiral Auxiliary Robust and well-established; High diastereoselectivity often achievable; Scalable.Requires stoichiometric amounts of the chiral auxiliary; Additional steps for attachment and cleavage of the auxiliary are needed.
Catalytic Asymmetric High atom economy; Low catalyst loading; Potential for high enantioselectivity.Catalyst development can be complex and expensive; Optimization of reaction conditions is often required.
Enzymatic Resolution Exceptional enantioselectivity (E >200 is common)[10]; Mild reaction conditions (aqueous, room temp.); Environmentally benign.Theoretical maximum yield is 50%; Requires preparation of the racemic starting material.
Asymmetric Biocatalysis Potentially 100% theoretical yield; High enantioselectivity; Environmentally friendly.Enzyme may have limited substrate scope; Requires identification or engineering of a suitable enzyme.

Part 3: The Impact of Fluorinated D-Amino Acids on Peptide and Protein Properties

The incorporation of a fluorinated D-amino acid into a peptide chain is a powerful strategy to enhance its therapeutic potential. The unique combination of stereochemistry and the electronic properties of fluorine can profoundly influence proteolytic stability and biological activity.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body.[6][12] The introduction of D-amino acids is a known strategy to increase resistance to proteolysis, as proteases are chiral catalysts that preferentially recognize L-amino acid residues. Combining this with fluorination can offer synergistic effects.

Fluorination can enhance protease resistance through several mechanisms. The strong electron-withdrawing nature of fluorine can alter the charge distribution of the peptide backbone, making the adjacent peptide bond less susceptible to enzymatic hydrolysis. Furthermore, the steric bulk of fluorine atoms, particularly in groups like trifluoromethyl (CF3), can physically hinder the approach of the protease to its cleavage site. Studies have shown that peptides containing fluorinated amino acids can exhibit moderately to significantly better stability against proteases like trypsin and chymotrypsin.[3][13][14] However, it's crucial to note that the effect is not always predictable and depends heavily on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[12][15]

Peptide SeriesModificationEnzymeOutcomeReference
Buforin II AnalogsIncorporation of fluorinated leucinesTrypsinModest increases in protease resistance compared to parent peptide.[3][13]
Magainin 2 AnalogsIncorporation of fluorinated phenylalaninesTrypsinIncreased resistance to hydrolytic cleavage.[3][13]
Model PeptidesFluorinated amino acids at P2, P1', or P2'α-Chymotrypsin, PepsinIncreased stability observed in only a few cases; effect is highly context-dependent.[12][15]
Modulating Conformation and Bioactivity

The substitution of an L-amino acid with a fluorinated D-amino acid can dramatically alter a peptide's three-dimensional structure, which in turn affects its interaction with biological targets.

The D-configuration inherently disrupts common secondary structures like α-helices and can induce β-turns. Fluorine adds another layer of conformational control through stereoelectronic effects. The gauche effect, an attraction between vicinal electronegative substituents (like fluorine) and electron-deficient C-H or C-C bonds, can favor specific rotamers of the amino acid side chain, thereby constraining the local peptide backbone.[16] This conformational rigidity can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.

Conformation cluster_0 Peptide with L-Amino Acid cluster_1 Peptide with Fluorinated D-Amino Acid a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 Flexible L-residue a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 N b2->b3 b4 Cα (D-config) b3->b4 Induced β-Turn b5 C b4->b5

Caption: A fluorinated D-amino acid can induce a specific turn conformation.

By enhancing proteolytic stability and locking the peptide into a bioactive conformation, the incorporation of fluorinated D-amino acids can lead to significantly improved biological activity and duration of action. For example, in the development of antimicrobial peptides, fluorination has been shown to retain or even increase bacteriostatic activity while simultaneously improving stability.[3][13] The increased lipophilicity imparted by fluorine can also enhance membrane interactions, which is critical for the mechanism of action of many antimicrobial and cell-penetrating peptides.[3][7]

Part 4: Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-Trifluoromethylalanine

This protocol is a representative example based on established methodologies for the enzymatic resolution of fluorinated amino acid derivatives.

  • Substrate Preparation: Prepare a 100 mM solution of N-Acetyl-DL-trifluoromethylalanine by dissolving the racemic mixture in a 50 mM phosphate buffer (pH 7.5).

  • Enzyme Solution: Prepare a solution of Acylase I from Aspergillus melleus (e.g., 10 mg/mL) in the same phosphate buffer.

  • Reaction Setup: In a temperature-controlled vessel at 37 °C, combine 10 mL of the substrate solution with 1 mL of the enzyme solution. Ensure gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). The reaction can be quenched by adding an equal volume of 1 M HCl.

  • Analysis: Analyze the quenched aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining N-Acetyl-D-trifluoromethylalanine and the produced L-trifluoromethylalanine. The goal is to stop the reaction at ~50% conversion to maximize the yield and e.e. of the D-enantiomer.

  • Work-up and Isolation: Once the reaction reaches ~50% conversion, acidify the entire reaction mixture to pH 2 with 1 M HCl. Extract the mixture with ethyl acetate (3 x 20 mL). The organic layers will contain the unreacted N-Acetyl-D-trifluoromethylalanine. The aqueous layer will contain the L-trifluoromethylalanine product.

  • Purification and Deprotection: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid is the N-Acetyl-D-trifluoromethylalanine. This can be deprotected by heating under reflux in 6 M HCl for 4 hours. After cooling, the solution can be neutralized and the D-trifluoromethylalanine isolated by crystallization or ion-exchange chromatography.

Protocol: In Vitro Protease Stability Assay

This protocol describes a general method to assess the stability of a peptide containing a fluorinated D-amino acid.

  • Reagents:

    • Peptide stock solution (1 mg/mL in water or appropriate buffer).

    • Control peptide (non-fluorinated, L-amino acid version) stock solution (1 mg/mL).

    • Protease solution (e.g., Trypsin, 1 mg/mL in 1 mM HCl).

    • Reaction buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0).

  • Reaction Setup: For each peptide, prepare a reaction mixture in a microcentrifuge tube:

    • 90 µL of reaction buffer.

    • 5 µL of peptide stock solution (final concentration ~50 µg/mL).

    • Pre-incubate at 37 °C for 5 minutes.

  • Initiating Digestion: Start the reaction by adding 5 µL of the protease solution (enzyme-to-substrate ratio of ~1:20 w/w). Mix gently.

  • Time-Course Sampling: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity in the aliquot by adding it to 10 µL of 10% trifluoroacetic acid (TFA).

  • Analysis by RP-HPLC: Analyze each quenched time point by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column.

    • Employ a water/acetonitrile gradient with 0.1% TFA.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Interpretation: Quantify the peak area of the intact (undigested) peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for both the test peptide and the control peptide to determine the relative increase in stability.

Part 5: Future Perspectives and Conclusion

The field of fluorinated D-amino acids is poised for significant growth. Advances in synthetic methodology, particularly in asymmetric biocatalysis and late-stage fluorination, will make a wider array of these valuable building blocks more accessible.[17] As our understanding of the "fluorine code"—the subtle yet powerful effects of fluorine on molecular interactions—deepens, we will be able to design peptides with even greater precision. The application of these building blocks is expanding beyond traditional peptide therapeutics into areas like protein engineering, the development of PET imaging agents, and the creation of novel biomaterials.

References

A Technical Guide to Non-Canonical Amino Acids in Protein Design: Expanding the Chemical Repertoire of Life

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The twenty canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. The ability to move beyond this natural set and incorporate non-canonical amino acids (ncAAs) with novel functionalities has revolutionized protein engineering and drug discovery. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of genetic code expansion for the site-specific incorporation of ncAAs into proteins. We delve into the core machinery of orthogonal translation systems, explore various codon reassignment strategies, and detail the experimental workflows for their development and application. Furthermore, we highlight the transformative impact of ncAAs in creating next-generation protein therapeutics, advanced biocatalysts, and powerful tools for fundamental biological research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ncAAs to engineer proteins with tailored properties and functions.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. The near-universal genetic code dictates the translation of 61 sense codons into the 20 canonical amino acids (cAAs), while three stop codons signal the termination of protein synthesis.[1] This elegant system is the foundation of life as we know it, yet the chemical functionalities of the 20 cAAs are limited. Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs)—amino acids with functionalities not found in the canonical set—into proteins in living organisms.[2][3] This breakthrough has expanded the chemical repertoire available for protein design, allowing for the introduction of a vast array of novel chemical groups, including bioorthogonal handles, fluorescent probes, photocrosslinkers, and post-translational modifications.[1][2][4]

The ability to precisely install these unique chemical moieties at specific sites within a protein opens up unprecedented opportunities for both basic research and therapeutic development.[5] Researchers can now probe protein structure and function with atomic-level precision, create proteins with enhanced stability and novel catalytic activities, and develop next-generation biotherapeutics with improved efficacy and safety profiles.[6][7][8]

The Core Machinery: Orthogonal Translation Systems

The central challenge in incorporating an ncAA into a protein is to assign a unique codon to the ncAA without disrupting the existing translational machinery of the host cell. This is achieved through the use of an orthogonal translation system (OTS) , which operates in parallel to the endogenous protein synthesis machinery but does not cross-react with it.[9][10] An OTS consists of two key components: an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) .[3][10]

  • Orthogonality is Key: The o-aaRS must specifically charge the o-tRNA with the desired ncAA and not with any of the 20 canonical amino acids. Conversely, the o-tRNA must not be recognized by any of the host's endogenous aaRSs.[9][10] This mutual orthogonality ensures the fidelity of ncAA incorporation.

The most commonly used OTSs are derived from archaeal sources, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species, as they exhibit natural orthogonality in bacterial and eukaryotic hosts.[11]

GCE_Machinery cluster_OTS Orthogonal Translation System (OTS) cluster_Host Host Cell Machinery o_aaRS Orthogonal aaRS (o-aaRS) o_tRNA Orthogonal tRNA (o-tRNA) o_aaRS->o_tRNA Specific Charging endogenous_tRNA Endogenous tRNA o_aaRS->endogenous_tRNA No Cross-Reaction charged_o_tRNA ncAA-tRNA o_tRNA->charged_o_tRNA Aminoacylation ncAA Non-Canonical Amino Acid (ncAA) ncAA->o_aaRS Specific Recognition endogenous_aaRS Endogenous aaRS endogenous_aaRS->o_tRNA No Cross-Reaction endogenous_aaRS->endogenous_tRNA cAA Canonical Amino Acid (cAA) cAA->endogenous_aaRS ribosome Ribosome charged_o_tRNA->ribosome protein Protein with ncAA ribosome->protein mRNA mRNA with Reassigned Codon mRNA->ribosome

Caption: The orthogonal translation system for ncAA incorporation.

Methods for Genetic Code Expansion

Several strategies have been developed to reassign codons for the incorporation of ncAAs. The choice of method depends on the desired application, the host organism, and the number of ncAAs to be incorporated.

Stop Codon Suppression

This is the most widely used method for site-specific ncAA incorporation.[12][13] It involves repurposing one of the three natural stop codons—UAG (amber), UAA (ochre), or UGA (opal)—to encode an ncAA.[1][2] The amber codon (UAG) is the least frequently used stop codon in many organisms, making it the preferred target for suppression to minimize interference with natural translation termination.[1][14]

The workflow involves:

  • Mutating the target gene: The codon at the desired site of ncAA incorporation is mutated to a stop codon (e.g., TAG).

  • Introducing the OTS: The o-tRNA in the OTS is engineered to have an anticodon that recognizes the reassigned stop codon (e.g., CUA for UAG).

  • Expression: When the host cell expresses the target gene and the OTS in the presence of the ncAA, the ribosome reads through the stop codon and incorporates the ncAA into the growing polypeptide chain.[15]

Competition with endogenous release factors (RFs), which recognize stop codons and terminate translation, can reduce the efficiency of ncAA incorporation.[9] To address this, engineered strains with deleted or suppressed release factors have been developed, leading to higher yields of ncAA-containing proteins.[9][12] For example, the E. coli C321.ΔA strain, which lacks release factor 1 (RF1) and has all UAG codons replaced with UAA, significantly improves the efficiency of ncAA incorporation at UAG codons.[9]

Frameshift Suppression

Frameshift suppression utilizes quadruplet (or even quintuplet) codons to encode ncAAs.[9][16] This method offers the potential to significantly expand the number of available "blank" codons, from the 64 triplet codons to 256 quadruplet codons.[9] An o-tRNA with a four-base anticodon is used to decode the quadruplet codon. This approach avoids competition with release factors and does not require extensive genome modification.[9] However, the efficiency of quadruplet codon suppression is generally lower than that of stop codon suppression.[1]

Sense Codon Reassignment

In organisms with codon degeneracy, where multiple codons specify the same amino acid, it is possible to reassign a rare sense codon to an ncAA.[9][17] This typically requires genome-wide editing to replace all instances of the target sense codon with a synonymous codon, freeing it up for ncAA incorporation. While technically challenging, this approach can enable the incorporation of multiple different ncAAs into a single protein.[9]

Method Codon Type Advantages Disadvantages
Stop Codon Suppression Triplet (UAG, UAA, UGA)High efficiency, widely used.Competition with release factors.
Frameshift Suppression Quadruplet/QuintupletLarge number of potential blank codons, avoids RF competition.Lower efficiency, potential for off-target read-through.
Sense Codon Reassignment Triplet (rare sense codons)Enables multi-ncAA incorporation.Technically challenging, requires extensive genome editing.
Table 1: Comparison of ncAA Incorporation Methods.

Engineering Orthogonal Aminoacyl-tRNA Synthetases: The Power of Directed Evolution

The heart of any new OTS is an o-aaRS that can specifically recognize and charge a desired ncAA. Since naturally occurring aaRSs for most ncAAs do not exist, they must be engineered in the laboratory. Directed evolution is the primary tool for creating novel o-aaRSs with desired specificities.[18][19][20]

The process typically involves:

  • Library Construction: A library of mutant aaRS genes is created by introducing random mutations into the active site of a known o-aaRS.

  • Selection: The library is subjected to rounds of positive and negative selection to identify variants that can charge the o-tRNA with the target ncAA but not with any canonical amino acids.

    • Positive Selection: Cells containing an active aaRS variant that incorporates the ncAA in response to a stop codon in a reporter gene (e.g., an antibiotic resistance gene) will survive.

    • Negative Selection: Cells containing an aaRS variant that incorporates a canonical amino acid in the absence of the ncAA will be eliminated.

  • Iteration: The genes of the surviving variants are isolated, further mutated, and the selection process is repeated until an aaRS with high activity and specificity is obtained.

Advanced techniques like Phage-Assisted Continuous Evolution (PACE) have significantly accelerated the directed evolution of o-aaRSs, enabling hundreds of generations of evolution to be carried out in a short period.[18][21][22] PACE has been used to generate highly active and selective o-aaRSs with dramatic improvements in enzymatic efficiency.[22]

Directed_Evolution_Workflow start Start with an Orthogonal aaRS library Create a Mutant aaRS Library start->library positive_selection Positive Selection (in the presence of ncAA) library->positive_selection negative_selection Negative Selection (in the absence of ncAA) positive_selection->negative_selection survivors Isolate Surviving Variants negative_selection->survivors analysis Sequence and Characterize Evolved aaRS survivors->analysis analysis->library Iterate end Highly Specific and Active Orthogonal aaRS analysis->end

Caption: A generalized workflow for the directed evolution of an o-aaRS.

Applications in Protein Design and Drug Discovery

The ability to incorporate ncAAs has had a profound impact on various fields of research and development.

Probing Protein Structure and Function

NCAAs serve as powerful tools for elucidating protein structure and function.[2]

  • Photo-crosslinking ncAAs can be used to "trap" transient protein-protein interactions for identification and characterization.[2]

  • Fluorescent ncAAs allow for the site-specific labeling of proteins for imaging and tracking in living cells.[2][6]

  • Vibrational probes incorporated as ncAAs can provide detailed information about the local environment within a protein.

Engineering Proteins with Enhanced Properties

NCAAs can be used to impart novel or enhanced properties to proteins.[7]

  • Improved Stability: Incorporation of ncAAs can enhance the thermal stability and protease resistance of therapeutic proteins, extending their shelf life and in vivo half-life.[7][23]

  • Novel Biocatalysts: By introducing ncAAs with novel reactive groups into the active site of an enzyme, it is possible to create biocatalysts with new functionalities for applications in green chemistry and industrial processes.[7]

Advancing Drug Discovery and Development

NCAAs are playing an increasingly important role in the development of next-generation biotherapeutics.[6][23][24]

  • Antibody-Drug Conjugates (ADCs): NCAAs with bioorthogonal handles enable the site-specific conjugation of cytotoxic drugs to antibodies, resulting in more homogeneous and effective ADCs with an improved therapeutic index.[23]

  • Peptide and Protein Therapeutics: The incorporation of ncAAs can improve the pharmacokinetic and pharmacodynamic properties of peptide and protein drugs, for instance by increasing their stability or enabling novel delivery strategies.[24][25]

  • Controlled Release and Activation: Photo-caged ncAAs can be incorporated into proteins, allowing for their activity to be controlled with light, providing spatial and temporal control over drug action.

Applications cluster_Research Fundamental Research cluster_Engineering Protein Engineering cluster_Therapeutics Drug Discovery ncAA Non-Canonical Amino Acids ppi Protein-Protein Interactions ncAA->ppi labeling Protein Labeling & Imaging ncAA->labeling structure Structure-Function Studies ncAA->structure stability Enhanced Stability ncAA->stability biocatalysis Novel Biocatalysts ncAA->biocatalysis adcs Antibody-Drug Conjugates ncAA->adcs peptides Therapeutic Peptides ncAA->peptides delivery Controlled Drug Delivery ncAA->delivery

Caption: Key application areas for non-canonical amino acids.

Experimental Protocol: Site-Specific Incorporation of a Fluorescent ncAA via Amber Suppression

This protocol provides a general workflow for the incorporation of a fluorescent ncAA, such as L-(7-hydroxycoumarin-4-yl)ethylglycine (CouA), into a target protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired position.

  • Plasmid encoding the CouA-specific o-aaRS and its cognate o-tRNA (pCouA).

  • CouA (non-canonical amino acid).

  • Standard cell culture media and antibiotics.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • Fluorescence spectrophotometer.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pCouA plasmid.

  • Culture Growth: a. Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C. b. Dilute the overnight culture into a larger volume of expression medium (e.g., Terrific Broth) containing antibiotics. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: a. Add the ncAA, CouA, to a final concentration of 1 mM. b. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. c. Reduce the temperature to 20°C and continue to grow the culture overnight.

  • Cell Harvest and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: a. Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for a His-tagged protein).

  • Verification of ncAA Incorporation: a. SDS-PAGE Analysis: Compare the expression levels of the full-length protein in the presence and absence of CouA. A significant increase in the full-length protein band in the presence of the ncAA indicates successful incorporation. b. Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the precise mass of the purified protein, which should correspond to the expected mass of the protein with the incorporated ncAA. c. Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the purified protein. The presence of a characteristic fluorescence signal for CouA confirms its incorporation and proper folding of the protein.

Challenges and Future Outlook

Despite the tremendous progress in the field of genetic code expansion, several challenges remain.[26][27] These include:

  • Efficiency and Yield: The efficiency of ncAA incorporation can be variable and often lower than that of canonical amino acids, leading to lower protein yields.[1]

  • Fidelity: Mis-incorporation of canonical amino acids at the reassigned codon can occur, leading to a heterogeneous protein product.

  • Cellular Toxicity: High concentrations of some ncAAs or components of the OTS can be toxic to host cells.[28]

  • Limited Number of OTSs: While the number of available OTSs is growing, there is still a need for new, robust, and highly orthogonal systems for a wider range of ncAAs.[29]

Future research will focus on addressing these challenges through the development of more efficient and robust OTSs, the engineering of host strains optimized for ncAA incorporation, and the discovery of novel ncAAs with unique and powerful functionalities.[5][26] The continued development of genetic code expansion technology promises to further revolutionize protein science, enabling the creation of proteins with unprecedented functions for a wide range of applications in medicine, biotechnology, and materials science.[8]

References

An In-Depth Technical Guide to 2,3-Difluoro-D-Phenylalanine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic modification of bioactive molecules is paramount to enhancing therapeutic efficacy. The introduction of fluorine into organic scaffolds has become a cornerstone of this practice, offering a subtle yet powerful tool to modulate molecular properties. 2,3-Difluoro-D-phenylalanine, a non-canonical D-amino acid, stands as a prime example of such strategic fluorination. Its unique electronic and steric profile provides researchers with a specialized building block for creating novel peptides, enzyme inhibitors, and therapeutic agents with improved stability and bioavailability.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to explore the core rationale behind the use of this compound, detailing its synthesis, characterization, and diverse applications. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles to empower your research endeavors.

Section 1: Core Molecular Profile

This compound is a derivative of the essential amino acid phenylalanine, distinguished by the presence of two fluorine atoms on the ortho and meta positions of the phenyl ring. This substitution pattern imparts unique properties not found in the parent molecule or other fluorinated isomers.

Identifier Value Source
Chemical Formula C₉H₉F₂NO₂[3][4]
Molecular Weight 201.17 g/mol [3][4][5][6]
CAS Number 266360-59-2[3]
IUPAC Name (2R)-2-Amino-3-(2,3-difluorophenyl)propanoic acid[3]
Common Synonyms D-2,3-difluorophenylalanine; H-D-Phe(2,3-F2)-OH[3]

Section 2: The Scientific Rationale for Fluorination

The decision to incorporate fluorine into a molecule like phenylalanine is a deliberate strategy to enhance its drug-like properties. The unique characteristics of the fluorine atom—its small size (second only to hydrogen) and high electronegativity—are the basis for these improvements.[1]

The diagram below illustrates the causal relationship between the fundamental properties of fluorine and the desired outcomes in drug design.

G cluster_properties Fundamental Properties of Fluorine cluster_effects Physicochemical Effects cluster_outcomes Drug Development Outcomes prop1 High Electronegativity effect1 Altered Acidity/Basicity (pKa) prop1->effect1 effect3 Increased Lipophilicity prop1->effect3 prop2 Small van der Waals Radius effect2 Conformational Restriction prop2->effect2 prop3 Strong C-F Bond effect4 Blocked Metabolic Oxidation prop3->effect4 outcome1 Enhanced Binding Affinity effect1->outcome1 effect2->outcome1 outcome3 Increased Bioavailability effect3->outcome3 outcome2 Improved Metabolic Stability effect4->outcome2 outcome2->outcome3

Caption: The influence of fluorine's properties on drug development.

By substituting hydrogen with fluorine, researchers can block sites susceptible to metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[7] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, potentially enhancing interactions with biological targets like enzyme active sites or receptors.[1]

Section 3: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are critical for its effective use in research. While multiple synthetic routes exist for fluorinated amino acids, a common and adaptable method is the Erlenmeyer-Plöchl synthesis.[8]

Experimental Protocol: Modified Erlenmeyer-Plöchl Synthesis

This protocol describes a representative chemical synthesis starting from 2,3-difluorobenzaldehyde. The key to achieving the D-enantiomer involves stereoselective methods, often enzymatic resolution or asymmetric synthesis, which are applied following the formation of the racemic amino acid.

Workflow Diagram:

G start Starting Materials: 2,3-Difluorobenzaldehyde N-acetylglycine step1 Step 1: Azalactone Formation (Condensation with Acetic Anhydride) start->step1 Heat step2 Step 2: Hydrolysis & Reduction (Reductive amination or hydrolysis/reduction sequence) step1->step2 Base/Acid step3 Step 3: Racemic Resolution (Enzymatic or Chiral Chromatography) step2->step3 e.g., Acylase product Purified Product: This compound step3->product Crystallization

Caption: Key stages in the synthesis of this compound.

Step-by-Step Methodology:

  • Azalactone Synthesis:

    • Combine 2,3-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq) in acetic anhydride (3.0 eq).

    • Heat the mixture to 100-110 °C for 2-4 hours with constant stirring under an inert atmosphere (e.g., Nitrogen).

    • Causality: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the condensation reaction to form the azalactone intermediate.[8] Sodium acetate acts as the necessary base catalyst.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the mixture and precipitate the crude azalactone by slowly adding ethanol.

  • Hydrolysis to Racemic Amino Acid:

    • Isolate the crude azalactone and reflux it in a solution of hydroiodic acid and red phosphorus. This step simultaneously hydrolyzes the azalactone and reduces the double bond to yield racemic N-acetyl-2,3-difluorophenylalanine.

    • Subsequent hydrolysis with aqueous acid (e.g., 6M HCl) removes the acetyl group to yield the racemic amino acid, DL-2,3-difluorophenylalanine.

  • Enzymatic Resolution (Self-Validating Protocol):

    • The N-acetylated racemic mixture is subjected to enzymatic resolution using an immobilized D-aminoacylase. This enzyme will selectively hydrolyze the N-acetyl group from the D-enantiomer.

    • Trustworthiness: This step is inherently self-validating. The high stereospecificity of the enzyme ensures that only the desired D-amino acid is produced, leaving the L-enantiomer in its N-acetylated form.[9]

    • The difference in solubility and charge between the free D-amino acid and the N-acetylated L-amino acid allows for straightforward separation via extraction or crystallization.

  • Purification and Validation:

    • The final product is purified by recrystallization from a water/ethanol mixture.

    • Purity is confirmed by High-Performance Liquid Chromatography (HPLC), typically achieving >98%.[4]

    • Identity is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anticipated Spectroscopic Profile

While specific spectra should be obtained from the supplier for lot-specific data, the following characteristics can be anticipated:

  • ¹H NMR: The spectrum will show characteristic peaks for the alpha-proton, the beta-protons (which will show complex splitting due to coupling with each other and with fluorine), and the aromatic protons.

  • ¹³C NMR: The carbon signals of the fluorinated phenyl ring will appear as doublets or triplets due to C-F coupling.

  • ¹⁹F NMR: Two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is expected at m/z 202.1.

Section 4: Applications in Research and Development

The utility of this compound spans multiple domains of biochemical and pharmaceutical research.

  • Peptide and Protein Engineering: Incorporating this amino acid into peptides can significantly enhance their resistance to proteolytic degradation by peptidases, a crucial factor for peptide-based therapeutics.[1] The D-configuration provides additional steric hindrance against enzymatic attack.

  • Enzyme Inhibition: Its unique structure makes it a valuable tool for designing potent and selective enzyme inhibitors. Researchers can leverage its properties to probe the active sites of enzymes involved in diseases like cancer or metabolic disorders.[5]

  • Neuroscience Research: As an analog of a precursor to neurotransmitters, it can be used to study the function of amino acid transporters and receptors in the central nervous system.[10]

  • ¹⁸F Radiolabeling for PET Imaging: The synthesis of ¹⁸F-labeled this compound allows its use as a tracer in Positron Emission Tomography (PET). This enables non-invasive imaging and quantification of biological processes, such as amino acid transport in tumors.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its meticulously designed structure provides a reliable method for enhancing the stability, bioavailability, and therapeutic potential of peptides and small molecules. By understanding its fundamental properties, synthetic pathways, and diverse applications, researchers can fully leverage this powerful building block to advance the frontiers of science and develop the next generation of therapeutics.

References

Predicting the ¹⁹F NMR Chemical Shift of 2,3-Difluoro-D-Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the precise characterization of fluorinated compounds is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool due to its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range that provides exquisite sensitivity to the local electronic environment.[1][2]

This technical guide provides a comprehensive framework for the prediction of the ¹⁹F NMR chemical shifts of 2,3-Difluoro-D-Phenylalanine, a fluorinated non-canonical amino acid with potential applications in peptide and protein engineering. As a Senior Application Scientist, this guide synthesizes the theoretical underpinnings of ¹⁹F NMR with actionable, field-proven computational and experimental methodologies. We will delve into the causal factors governing ¹⁹F chemical shifts and present a self-validating protocol for their accurate prediction, grounded in authoritative scientific literature.

The Intricacies of ¹⁹F Chemical Shifts: A Theoretical Primer

The ¹⁹F NMR chemical shift is exquisitely sensitive to the electronic environment surrounding the fluorine nucleus.[1] This sensitivity is a double-edged sword: it provides a wealth of structural information but also makes accurate prediction a non-trivial task.[2] The observed chemical shift is a composite of several factors:

  • Electronic Effects: The dominant influence on the ¹⁹F chemical shift is the local electron density. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to lower ppm values).[1] In this compound, the electronic interplay between the two fluorine atoms, the aromatic ring, and the amino acid side chain will be the primary determinant of the chemical shifts.

  • Inductive and Resonance Effects: The electronegativity of adjacent and distant substituents exerts a significant influence through inductive effects. Furthermore, the position of the fluorine atoms on the aromatic ring dictates their participation in resonance structures, which can dramatically alter the electron density and, consequently, the chemical shift.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atoms, leading to shifts in their resonance frequencies. Therefore, the choice of solvent for both experimental measurement and computational modeling is a critical parameter.

  • Conformational Effects: The through-space magnetic anisotropy of nearby functional groups can also impact the chemical shift. For a flexible molecule like this compound, the conformational ensemble of the amino acid side chain can influence the magnetic environment of the fluorine nuclei.

A Validated Workflow for the Prediction of ¹⁹F NMR Chemical Shifts

The accurate prediction of ¹⁹F NMR chemical shifts for a molecule like this compound, for which experimental data may not be readily available, necessitates a robust computational approach. The following workflow outlines a scientifically sound methodology that integrates established quantum mechanical calculations with empirical data for validation.

Figure 1: A validated workflow for the computational prediction of ¹⁹F NMR chemical shifts.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data (for validation with analogs)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference compound (e.g., 1-bromo-2,3-difluorobenzene) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent with the solvent used in the computational model.

    • Add a small amount of a reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm relative to CFCl₃), for accurate chemical shift referencing.[4]

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

    • Tune and match the probe for the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure the spectral width is adequate to encompass all expected fluorine resonances.

  • Data Processing:

    • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the internal reference standard.

Computational Protocol: Predicting the ¹⁹F NMR Chemical Shift

This protocol outlines the use of Density Functional Theory (DFT), a widely accepted and accurate method for predicting NMR parameters.

Step-by-Step Methodology:

  • Molecular Structure Generation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Ensure the correct stereochemistry (D-configuration) is represented.

  • Geometry Optimization:

    • Perform a geometry optimization of the molecule to find its lowest energy conformation.

    • A common and reliable level of theory for this step is B3LYP with a 6-31G* basis set.

    • Incorporate a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for the effect of the solvent used in the experimental validation.

  • NMR Shielding Calculation:

    • Using the optimized geometry, calculate the ¹⁹F NMR isotropic shielding constants (σ).

    • The Gauge-Including Atomic Orbital (GIAO) method is the standard for such calculations.

    • A higher level of theory is recommended for the NMR calculation, for instance, the mPW1PW91 functional with a larger basis set like 6-311+G(2d,p).

  • Reference Compound Calculation:

    • Perform the same geometry optimization and NMR shielding calculation for a reference compound, typically trifluoromethane (CFCl₃) or hexafluorobenzene (C₆F₆). The choice of reference should be consistent with the experimental referencing.

  • Chemical Shift Prediction:

    • The predicted chemical shift (δ_pred) is calculated relative to the reference compound using the following equation: δ_pred = σ_ref - σ_sample where σ_ref is the calculated isotropic shielding of the reference compound and σ_sample is the calculated isotropic shielding of the fluorine nucleus in this compound.

  • Linear Scaling:

    • To improve accuracy, it is often beneficial to apply a linear scaling correction to the calculated chemical shifts. This involves plotting the calculated chemical shifts of a set of known fluorinated aromatic compounds against their experimental values and fitting the data to a linear equation. This equation can then be used to correct the predicted chemical shifts for this compound.

Predicted ¹⁹F NMR Chemical Shift Data and Analysis

In the absence of direct experimental data for this compound, a qualitative prediction can be made based on the known chemical shift ranges of related compounds.

Fluorine PositionPredicted Chemical Shift Range (ppm vs. CFCl₃)Expected Multiplicity (Proton Coupled)Key Influencing Factors
F-2 -120 to -140Doublet of doublets of doublets (ddd)Ortho to the alanine side chain, ortho to F-3, and para to a ring proton. The electronic nature of the side chain will be a major determinant.
F-3 -130 to -150Doublet of doublets of doublets (ddd)Meta to the alanine side chain, ortho to F-2, and ortho to a ring proton. The proximity to the other fluorine atom will lead to significant F-F coupling.

Note: These are estimated ranges. The actual chemical shifts will be highly dependent on the specific conformation of the molecule and the solvent used. The multiplicity is predicted based on expected couplings to the adjacent fluorine (ortho F-F coupling, ³J_FF) and the aromatic protons.

Conclusion: A Pathway to Accurate Prediction

This in-depth technical guide provides a robust and scientifically validated framework for predicting the ¹⁹F NMR chemical shifts of this compound. By combining a thorough understanding of the theoretical principles governing ¹⁹F NMR with a rigorous computational methodology, researchers and drug development professionals can confidently predict and interpret the NMR spectra of novel fluorinated compounds. The presented workflow, which emphasizes validation against experimental data of analogous structures, ensures a high degree of confidence in the predicted values. As the role of fluorine in medicinal chemistry continues to expand, the ability to accurately predict the spectroscopic properties of fluorinated molecules will remain an indispensable tool in the design and characterization of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2,3-Difluoro-D-Phenylalanine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorine in Peptide Drug Design

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling chemists to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among the vast arsenal of unnatural building blocks, fluorinated amino acids have emerged as particularly powerful tools. The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly modulate a peptide's physicochemical properties, including its basicity, hydrophobicity, and conformational preferences.[3][4] These modifications can lead to enhanced proteolytic stability, improved binding affinity, and altered pharmacokinetic profiles.[3][5]

This guide focuses on 2,3-Difluoro-D-phenylalanine (Phe(2,3-F₂)) , a specialized analog of phenylalanine. The D-configuration inherently provides resistance to proteolysis by common L-amino acid-specific proteases.[1] The vicinal difluoro substitution on the phenyl ring introduces a unique electronic signature, creating a polarized aromatic system that can engage in novel dipole-dipole or orthogonal multipolar interactions with biological targets, while potentially minimizing the π-π stacking interactions common for phenylalanine.[3]

These application notes provide a comprehensive, field-proven guide to synthesizing the necessary Fmoc-protected building block, incorporating it into a target peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and performing the subsequent characterization and analysis.

The Building Block: Synthesis of N-α-Fmoc-2,3-Difluoro-D-phenylalanine

Commercially available stocks of Fmoc-D-Phe(2,3-F₂)-OH are not common. Therefore, its synthesis from a suitable precursor, such as 2,3-difluorobenzaldehyde, is often the first critical step. The following protocol outlines a robust and scalable synthetic route adapted from established methodologies for creating unnatural amino acids, such as the Erlenmeyer azlactone synthesis.[3]

Protocol 2.1: Synthesis of Fmoc-D-Phe(2,3-F₂)-OH

This multi-step protocol requires proficiency in organic synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Azlactone Synthesis

  • Combine 2,3-difluorobenzaldehyde (1.0 eq.), N-acetylglycine (1.1 eq.), and acetic anhydride (3.0 eq.) in a round-bottom flask.

  • Add sodium acetate (0.8 eq.) as a catalyst.

  • Heat the mixture to 100-110 °C with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the crude azlactone product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 2: Hydrolysis and Reduction to Racemic Amino Acid

  • Suspend the crude azlactone in a solution of sodium hydroxide (2.0 eq.) in water/dioxane.

  • Heat the mixture under reflux until the azlactone has fully dissolved and hydrolyzed to the corresponding α-acetamidoacrylic acid derivative.

  • Cool the solution and acidify with HCl.

  • The acrylic acid derivative is then reduced. A common method is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. This reduction yields the racemic (D,L)-N-acetyl-2,3-difluorophenylalanine.

Step 3: Enzymatic Resolution and Deprotection

  • To obtain the desired D-enantiomer, perform an enzymatic resolution using an acylase (e.g., Acylase I from Aspergillus sp.), which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

  • Incubate the racemic N-acetyl amino acid with the acylase in a suitable buffer (pH ~7.0) at 37 °C.

  • Upon completion, the mixture will contain L-2,3-difluorophenylalanine and the unreacted N-acetyl-D-2,3-difluorophenylalanine.

  • Separate the free L-amino acid from the N-acetyl-D-amino acid based on solubility differences at different pH values or by ion-exchange chromatography.

  • Hydrolyze the isolated N-acetyl-D-2,3-difluorophenylalanine using 6M HCl under reflux to remove the acetyl group, yielding the free D-2,3-difluorophenylalanine.

Step 4: Fmoc Protection

  • Dissolve the synthesized D-2,3-difluorophenylalanine in a 10% aqueous sodium carbonate solution.

  • Cool the solution in an ice bath and add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq.) in dioxane or acetone dropwise while maintaining the pH between 8.5-9.0.

  • Allow the reaction to stir overnight at room temperature.

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the Fmoc-protected amino acid.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Verify the purity and identity using HPLC, Mass Spectrometry, and NMR.

Synthesis_Workflow cluster_0 Step 1: Azlactone Formation cluster_1 Step 2 & 3: Resolution cluster_2 Step 4: Fmoc Protection A 2,3-Difluorobenzaldehyde + N-Acetylglycine B Azlactone A->B Ac₂O, NaOAc 100 °C C D,L-N-Acetyl-Phe(2,3-F₂) B->C 1. NaOH/H₂O 2. H₂/Pd-C D N-Acetyl-D-Phe(2,3-F₂) C->D Acylase I E D-Phe(2,3-F₂) D->E 6M HCl, Reflux F Fmoc-D-Phe(2,3-F₂)-OH E->F Fmoc-OSu Na₂CO₃/Dioxane

Caption: Proposed workflow for the synthesis of the Fmoc-protected building block.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-Phe(2,3-F₂)-OH follows the standard principles of Fmoc/tBu-based SPPS. The cyclical process involves the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

Table 1: Recommended Reagents for SPPS
Reagent/ComponentRecommended ChoicePurpose
Resin Rink Amide (for C-term amide) or 2-Chlorotrityl Chloride (for C-term acid)Solid support for peptide assembly.
Solvent N,N-Dimethylformamide (DMF), peptide synthesis gradePrimary solvent for washing and reactions.
Deprotection Agent 20% Piperidine in DMF (v/v)Removes the temporary N-terminal Fmoc group.
Coupling Activators HBTU/HATU + HOBt/Oxyma with DIEAForms an activated ester for efficient amide bond formation.
Cleavage Cocktail Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Cleaves peptide from resin and removes side-chain protecting groups.
Monitoring Kaiser Test (Ninhydrin Test)Detects free primary amines to confirm coupling completion.
Protocol 3.1: SPPS Cycle for Incorporating Fmoc-D-Phe(2,3-F₂)-OH

This protocol assumes a manual synthesis starting from a deprotected N-terminal amine on the resin.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Phe(2,3-F₂)-OH (3-4 eq. relative to resin loading) and an activator like HATU (3-4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6-8 eq.) to the vial.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Application Scientist's Note: Unnatural amino acids, particularly those with bulky or electron-withdrawing substituents like Phe(2,3-F₂), may couple more slowly than standard amino acids. A longer coupling time (e.g., 4 hours or overnight) or a second coupling (double coupling) may be necessary to drive the reaction to completion.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, and Step 4 should be repeated.

    • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

SPPS_Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine H₂N-Resin-AA(n) Washing1->FreeAmine Coupling Coupling (Fmoc-AA(n+1)-OH, Activator, DIEA) FreeAmine->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Blue) Recouple NextCycle Resin-AA(n+1) KaiserTest->NextCycle Negative (Yellow) Proceed NextCycle->Deprotection Start Next Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Cleavage, Purification, and Analysis

The final steps involve liberating the crude peptide from the solid support, purifying it, and verifying its identity and purity.

Protocol 4.1: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (e.g., Reagent K) in a fume hood.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which contains the crude peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4.2: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.[1][6]

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Analytical HPLC: Confirm the purity of the collected fractions by injecting a small aliquot onto an analytical RP-HPLC system. Purity is determined by integrating the peak area at a suitable wavelength (typically 214 or 220 nm).

    • Mass Spectrometry (MS): Verify the identity of the purified peptide by confirming that its molecular weight matches the theoretical calculated mass. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.[1]

Anticipated Impact of this compound Incorporation

While empirical data for each specific peptide will vary, the inclusion of Phe(2,3-F₂) is anticipated to confer several key properties based on established principles of fluorine chemistry in peptides.[3]

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid provides significant resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2]

  • Modulated Receptor Interactions: The electron-withdrawing fluorine atoms alter the quadrupole moment of the aromatic ring. This reduces its capacity for cation-π interactions but can introduce favorable dipole-dipole or multipolar interactions with polar residues in a receptor binding pocket.

  • Conformational Constraint: The steric bulk and electronic nature of the vicinal fluorines can restrict the rotational freedom (chi angles) of the side chain, potentially locking the peptide into a more defined and bioactive conformation.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, although this effect is highly context-dependent.[3]

Conclusion

The incorporation of this compound is a sophisticated strategy for peptide chemists aiming to fine-tune the therapeutic properties of their lead compounds. While the synthesis of the building block requires specialized expertise, its integration into peptide sequences can be achieved with careful optimization of standard Fmoc-SPPS protocols. The resulting fluorinated, D-amino acid-containing peptides are expected to exhibit enhanced stability and unique interaction profiles, making them compelling candidates for drug development programs. The protocols and insights provided herein serve as a foundational guide for researchers to successfully employ this powerful and unique building block in their synthetic peptide endeavors.

References

Application Note: 2,3-Difluoro-D-Phenylalanine as a High-Sensitivity ¹⁹F NMR Probe for Elucidating Protein Structure and Ligand Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of the Fluorine Nucleus in Protein Science

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricacies of protein structure, dynamics, and interactions at an atomic level.[1] While traditional ¹H, ¹³C, and ¹⁵N NMR methods are foundational, they can be hampered by spectral complexity, especially in larger biomolecular systems. The introduction of the stable fluorine-19 isotope (¹⁹F) as a probe has revolutionized the field. The ¹⁹F nucleus boasts a unique combination of properties that make it an exceptional reporter for biomolecular NMR:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is a spin ½ particle with 100% natural abundance and a high gyromagnetic ratio, affording a sensitivity that is 83% of that of protons.[2]

  • Vast Chemical Shift Range: With a chemical shift dispersion of over 400 ppm, the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for detecting subtle conformational changes.[2]

  • Bio-orthogonality: The virtual absence of fluorine in biological systems ensures a background-free NMR spectrum, allowing for the unambiguous observation of the incorporated probe.[2]

The incorporation of fluorinated amino acids into proteins provides a means to leverage these advantages for detailed structural and functional studies. Among the various fluorinated amino acids, 2,3-Difluoro-D-phenylalanine presents a compelling, albeit currently under-explored, option as a ¹⁹F NMR probe. The presence of two fluorine atoms on the phenyl ring is hypothesized to offer enhanced sensitivity to the local environment due to the distinct electronic properties of the difluorinated ring system. This application note provides a comprehensive guide to the prospective use of this compound as a ¹⁹F NMR probe, covering its synthesis, incorporation into proteins, and application in studying protein structure and ligand interactions. While specific experimental data for this particular isomer is emerging, the protocols and principles outlined herein are based on well-established methodologies for other fluorinated phenylalanine analogs and provide a robust framework for its application.

I. The this compound Probe: Synthesis and Procurement

The successful application of this compound as a ¹⁹F NMR probe begins with its availability. Researchers have two primary avenues for obtaining this unnatural amino acid: chemical synthesis or commercial procurement.

A. Chemical Synthesis of this compound

The synthesis of fluorinated phenylalanine analogs has been extensively reviewed.[3] A common and adaptable strategy for synthesizing this compound is through a Negishi cross-coupling reaction. This approach involves the coupling of an organozinc reagent derived from a protected alanine with a suitably functionalized 2,3-difluorobenzyl halide.

A generalized synthetic scheme is presented below. Note that the specific protecting groups and reaction conditions may require optimization.

cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate & Final Product 2,3-Difluorobenzyl_bromide 2,3-Difluorobenzyl bromide Negishi_Coupling Negishi Cross-Coupling (Pd catalyst) 2,3-Difluorobenzyl_bromide->Negishi_Coupling Aryl halide Protected_D-Alanine_derivative Protected D-Alanine derivative (e.g., with a zinc-reactive group) Protected_D-Alanine_derivative->Negishi_Coupling Organozinc reagent Protected_2,3-Difluoro-D-Phe Protected This compound Negishi_Coupling->Protected_2,3-Difluoro-D-Phe Coupling Final_Product This compound Protected_2,3-Difluoro-D-Phe->Final_Product Deprotection

Caption: Generalized workflow for the synthesis of this compound.

B. Commercial Procurement

Several chemical suppliers offer this compound. When purchasing, it is crucial to verify the enantiomeric purity and overall quality of the compound to ensure reliable and reproducible results in protein incorporation and NMR studies.

II. Experimental Protocols: From Protein Expression to NMR Data Acquisition

The following protocols provide a step-by-step guide for the incorporation of this compound into a target protein and subsequent NMR analysis.

A. Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[2] It utilizes glyphosate to inhibit the endogenous synthesis of aromatic amino acids, thereby forcing the bacteria to utilize the supplemented this compound.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.

  • This compound.

  • L-phenylalanine, L-tyrosine, and L-tryptophan.

  • Glyphosate solution.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a 50 mL sterile culture tube containing 10 mL of LB medium with a single colony of the transformed E. coli cells. Incubate overnight at 37°C with shaking.

  • Main Culture: The following day, inoculate 1 L of minimal medium with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 1 mM. Continue to incubate for 1 hour.

  • Supplementation with Amino Acids: Add the following amino acids to the culture medium:

    • This compound (50-100 mg/L)

    • L-tyrosine (50 mg/L)

    • L-tryptophan (50 mg/L)

  • Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression and Harvest: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding. Harvest the cells by centrifugation.

  • Verification of Incorporation: After protein purification, verify the incorporation of this compound by mass spectrometry.

B. Protocol 2: ¹⁹F NMR Sample Preparation

Materials:

  • Purified protein labeled with this compound.

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

  • Deuterium oxide (D₂O).

  • NMR tubes.

Procedure:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein sample to the desired concentration for NMR analysis (typically 0.1-1 mM).

  • Addition of D₂O: Add D₂O to the protein sample to a final concentration of 5-10% (v/v) for the NMR lock.

  • Sample Transfer: Transfer the final sample to a clean, high-quality NMR tube.

C. Protocol 3: 1D ¹⁹F NMR Data Acquisition

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Tuning and Matching: Tune and match the fluorine probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program: Use a standard 1D ¹⁹F pulse sequence, such as a simple pulse-acquire experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., 200 ppm) to ensure all ¹⁹F signals are captured.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired data with an appropriate software package (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.

III. Applications and Data Interpretation

The incorporation of this compound as a ¹⁹F NMR probe opens up a range of applications for studying protein structure and function.

A. Probing Protein Structure and Conformational Changes

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment.[4] Therefore, the ¹⁹F NMR spectrum of a protein labeled with this compound will exhibit distinct resonances for each incorporated probe, provided they are in different structural environments. Changes in protein conformation, such as those induced by ligand binding, pH changes, or temperature variations, will result in changes in the ¹⁹F chemical shifts.

cluster_workflow Workflow for Probing Conformational Changes Label_Protein Label Protein with 2,3-Difluoro-D-Phe Acquire_Spectrum_A Acquire 1D ¹⁹F NMR Spectrum (State A) Label_Protein->Acquire_Spectrum_A Induce_Change Induce Conformational Change (e.g., add ligand) Acquire_Spectrum_A->Induce_Change Acquire_Spectrum_B Acquire 1D ¹⁹F NMR Spectrum (State B) Induce_Change->Acquire_Spectrum_B Compare_Spectra Compare Spectra: Observe Chemical Shift Perturbations Acquire_Spectrum_B->Compare_Spectra

Caption: Workflow for studying protein conformational changes with ¹⁹F NMR.

B. Investigating Protein-Ligand Interactions

¹⁹F NMR is a powerful tool for studying protein-ligand interactions, including fragment-based drug discovery.[5] By monitoring the ¹⁹F NMR spectrum of the labeled protein upon titration with a ligand, one can obtain information on:

  • Binding Affinity: The magnitude of the chemical shift change upon ligand binding can be used to determine the dissociation constant (Kd).

  • Binding Site: By assigning the ¹⁹F resonances to specific residues in the protein, it is possible to map the ligand binding site.

  • Binding Kinetics: In some cases, line shape analysis of the ¹⁹F NMR signals can provide information on the on- and off-rates of ligand binding.

C. Interpreting ¹⁹F NMR Spectra

The key parameters to analyze in a 1D ¹⁹F NMR spectrum of a labeled protein are:

  • Chemical Shift: The position of a resonance on the ppm scale. As mentioned, this is highly sensitive to the local environment.

  • Linewidth: The width of a resonance at half-height. The linewidth is influenced by the protein's tumbling rate and local dynamics.

  • Intensity: The area under a resonance peak, which is proportional to the number of nuclei contributing to the signal.

Table 1: Representative ¹⁹F Chemical Shift Ranges for Fluorinated Phenylalanine Analogs in Proteins

Fluorinated Amino AcidTypical Chemical Shift Range (ppm) in ProteinsReference
4-Fluorophenylalanine-113 to -118[6]
3-Fluorophenylalanine-112 to -114[6]
2-Fluorophenylalanine-118 to -125[6]
This compound To be determined experimentally

Note: The chemical shift ranges are approximate and can vary depending on the specific protein and local environment.

IV. Advantages and Considerations for this compound

While experimental data is still needed, the 2,3-difluoro substitution pattern offers potential advantages:

  • Enhanced Sensitivity: The two fluorine atoms may provide a more sensitive reporter of the local electrostatic environment compared to monofluorinated analogs.

  • Distinct Spectral Signature: The ¹⁹F-¹⁹F coupling between the adjacent fluorine atoms could provide an additional structural constraint and a unique spectral signature.

Considerations:

  • Potential for Perturbation: As with any unnatural amino acid, it is essential to verify that the incorporation of this compound does not significantly perturb the structure or function of the protein of interest. This can be assessed using functional assays and comparison of 2D ¹H-¹⁵N HSQC spectra of the labeled and unlabeled protein.

  • Cost: The synthesis or purchase of this compound may be more expensive than more common fluorinated amino acids.

V. Conclusion

This compound holds promise as a valuable addition to the toolkit of ¹⁹F NMR probes for studying protein structure and function. Its unique electronic properties may offer enhanced sensitivity for detecting subtle conformational changes and protein-ligand interactions. While further experimental validation is required to fully characterize its behavior in proteins, the well-established methodologies for incorporating and analyzing other fluorinated phenylalanine analogs provide a clear path forward for its application. This application note serves as a comprehensive guide for researchers to embark on the exciting prospect of utilizing this compound to unravel the complexities of biological systems.

References

Application Notes and Protocols: The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic application of peptides, while promising, is often hampered by their inherent susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles. The strategic substitution of naturally occurring L-amino acids with their non-superimposable mirror images, D-amino acids, represents a cornerstone of modern peptide drug design. This technical guide provides an in-depth exploration of the applications of D-amino acids in peptide therapeutics, detailing the rationale behind their use, their impact on peptide properties, and comprehensive protocols for their synthesis and evaluation. By leveraging the unique stereochemistry of D-amino acids, researchers can engineer peptide candidates with enhanced stability, improved bioavailability, and modulated biological activity, thereby accelerating the development of next-generation peptide-based medicines.[1][2]

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of the achiral glycine, all amino acids exist as enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[1] While the proteinogenic machinery in higher organisms almost exclusively utilizes L-amino acids, the incorporation of D-amino acids into synthetic peptides offers a powerful strategy to overcome the primary obstacle in peptide drug development: rapid in vivo clearance by proteases.[1][2] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and resistant to enzymatic cleavage, significantly extending its circulatory half-life.[3][4][5]

Core Applications of D-Amino Acids in Peptide Therapeutics

The introduction of D-amino acids into a peptide sequence can profoundly influence its therapeutic properties in several key ways:

Enhanced Proteolytic Stability and Bioavailability

The most significant advantage of incorporating D-amino acids is the marked increase in resistance to enzymatic degradation.[3][4][5][6] This enhanced stability directly translates to a longer in vivo half-life and improved bioavailability, allowing for less frequent dosing and a more sustained therapeutic effect.[1][4] For instance, peptides containing D-amino acids at their N- and C-termini have demonstrated complete resistance to degradation in human serum.[5]

Modulation of Biological Activity and Receptor Selectivity

The substitution of an L-amino acid with its D-enantiomer can alter the peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor.[2] This can be leveraged to develop superagonists with enhanced potency or selective antagonists that can block undesired signaling pathways. In some cases, the presence of a D-amino acid is crucial for receptor recognition and biological activity.[7]

Reduced Immunogenicity

Peptides composed entirely or partially of D-amino acids are often considered poor immunogens.[8] This is because the cellular machinery responsible for antigen processing and presentation to the major histocompatibility complex (MHC) molecules is adapted to handle L-peptides.[8][9] The inability of proteases to efficiently break down D-peptides hinders their presentation to T-cells, thereby reducing the likelihood of an adaptive immune response.[9][10] This is a critical consideration for peptide therapeutics that require chronic administration.

Induction of Specific Secondary Structures

The conformational preferences of D-amino acids can be exploited to induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be crucial for biological activity.[2][5] For example, a D-proline residue can be used to nucleate a β-turn structure.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a model hexapeptide (L-Ala-L-Phe-D-Leu-L-Gly-L-Ile-L-Val) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L- and D-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Solid-Phase Peptide Synthesis (SPPS) vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the SPPS vessel and swell in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-L-Val-OH):

    • Activate Fmoc-L-Val-OH (3-5 equivalents relative to resin loading) with DIC and HOBt in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[11]

    • Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x).

  • Subsequent Amino Acid Couplings (including Fmoc-D-Leu-OH):

    • Activate the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Repeat the washing and deprotection steps as described above for each subsequent amino acid in the sequence.[1]

  • Final Deprotection: After coupling the final amino acid (Fmoc-L-Ala-OH), perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.[12][13]

Protocol 2: Protease Stability Assay

This protocol describes a method to compare the stability of an L-peptide and its D-amino acid-containing analog in the presence of a protease.

Materials:

  • L-peptide and D-amino acid-containing peptide

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • 10% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Prepare solutions of the L-peptide and the D-amino acid-containing peptide in the assay buffer.

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution (or human serum).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add an equal volume of 10% TFA in ACN to the aliquot to stop the enzymatic reaction and precipitate the proteins.[2]

    • Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • RP-HPLC Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.[2]

    • Use a gradient of ACN in water with 0.1% TFA as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the half-life (t1/2) of each peptide.

    • Confirm the identity of the peptide peak by mass spectrometry.[2]

Data Presentation and Visualization

Table 1: Comparative Stability of L-Peptide vs. D-Amino Acid-Containing Peptide
PeptideSequenceHalf-life (t1/2) in Human Serum (hours)
L-PeptideAc-Ala-Phe-Leu-Gly-Ile-Val-NH21.5
D-Peptide AnalogAc-Ala-Phe-D-Leu -Gly-Ile-Val-NH2> 48

This is example data and will vary depending on the peptide sequence and the position of the D-amino acid substitution.

Diagrams

cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Stability L_Peptide L-Peptide Protease Protease L_Peptide->Protease Susceptible Fragments Peptide Fragments Protease->Fragments Cleavage D_Peptide D-Peptide Protease2 Protease D_Peptide->Protease2 Resistant No_Fragments Intact Peptide Protease2->No_Fragments No Cleavage Start Peptide Design with D-Amino Acid SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability_Assay Protease Stability Assay Characterization->Stability_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Final_Peptide Characterized, Stable Peptide Stability_Assay->Final_Peptide Binding_Assay->Final_Peptide

References

Application Notes & Protocols: Site-Specific Incorporation of 2,3-Difluoro-D-Phenylalanine via Ribosomal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology for probing biological function and engineering novel therapeutics. Expanding the genetic code to include D-amino acids, however, presents a formidable challenge due to the inherent chirality-discriminating nature of the ribosome. This guide provides the scientific rationale and detailed protocols for incorporating 2,3-Difluoro-D-Phenylalanine (2,3-diF-D-Phe), a fluorinated D-amino acid, into target proteins. The core of this methodology relies on a synergistic approach: the use of an orthogonal amber suppressor tRNA, chemically pre-charged with 2,3-diF-D-Phe, coupled with an engineered ribosome whose peptidyltransferase center (PTC) has been mutated to accommodate D-aminoacyl-tRNAs. This combination, executed within a cell-free protein synthesis (CFPS) system, bypasses cellular degradation pathways and enables the efficient and site-specific installation of this unique chemical moiety, opening new avenues for drug design and protein engineering.

Introduction: The Significance of Fluorinated D-Amino Acids

The introduction of ncAAs into proteins allows for the precise installation of chemical handles, biophysical probes, and novel functionalities not found in the canonical 20 amino acids.[1][2][3] Fluorinated amino acids, such as 2,3-Difluoro-Phenylalanine, are particularly powerful tools. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can modulate the electronic properties of the amino acid side chain, influencing protein folding, stability, and protein-protein interactions.[4][5][6]

Incorporating the D-enantiomer of an amino acid offers a distinct and compelling advantage: proteolytic resistance.[7][8] Natural proteases are chiral catalysts evolved to recognize and cleave peptide bonds between L-amino acids. Peptides and proteins containing D-amino acids at key positions are thus highly resistant to degradation, a property of immense value for increasing the in vivo half-life of peptide-based therapeutics.[7] The combination of fluorination and D-chirality in 2,3-diF-D-Phe provides a unique building block for creating hyper-stable proteins with tailored biophysical properties.

Core Principles: Overcoming the Ribosome's Chiral Gatekeeper

The central challenge in incorporating D-amino acids is that the natural translational machinery actively discriminates against them at multiple stages.[9][10] While orthogonal aminoacyl-tRNA synthetase/tRNA pairs can be evolved to charge a tRNA with an L-ncAA for incorporation via amber stop codon (UAG) suppression, the ribosome itself is the ultimate gatekeeper.[11][12][13]

The Chirality Challenge: The ribosome's peptidyltransferase center (PTC), the active site responsible for peptide bond formation, is composed of ribosomal RNA (rRNA) and is exquisitely structured to accommodate L-aminoacyl-tRNAs.[10] When a D-aminoacyl-tRNA enters the ribosomal A-site, its stereochemistry leads to a suboptimal orientation for nucleophilic attack on the P-site peptidyl-tRNA, drastically slowing the rate of peptide bond formation and effectively halting protein synthesis.[9][10]

The Solution: A Dual-Pronged Strategy To overcome this barrier, a two-part system is required:

  • A Delivery Vehicle: An orthogonal suppressor tRNA (e.g., tRNAPylCUA) is used to read through a designated amber (UAG) stop codon in the mRNA sequence. This tRNA is chemically aminoacylated in vitro with 2,3-diF-D-Phe.

  • An Engineered Ribosome: The key innovation is the use of ribosomes with specific mutations in the 23S rRNA of the large subunit. These mutations alter the architecture of the PTC, making it more permissive to D-aminoacyl-tRNAs without disrupting its overall function.[14][15][16] This strategy has proven effective for incorporating various D-amino acids, including D-phenylalanine and D-methionine, into proteins in cell-free systems.[9][14][16]

This entire process is best performed in a cell-free protein synthesis (CFPS) system. This avoids issues of cellular toxicity from the ncAA and circumvents degradation of D-aminoacyl-tRNAs by cellular enzymes like D-aminoacyl-tRNA deacylase (DTD).[10]

G cluster_0 Cell-Free System Components cluster_1 Engineered Ribosome cluster_2 Translational Process mrna mRNA with UAG Codon translation Protein Synthesis mrna->translation trna Suppressor tRNA(CUA) synthetase Chemical Aminoacylation (In Vitro) trna->synthetase d_phe 2,3-diF-D-Phe d_phe->synthetase 1. Activation charged_trna 2,3-diF-D-Phe-tRNA(CUA) synthetase->charged_trna 2. Charging charged_trna->translation 3. Delivery to A-site ribosome Ribosome with Mutated 23S rRNA ribosome->translation 4. Permissive PTC Catalyzes Peptide Bond protein Target Protein with Site-Specific 2,3-diF-D-Phe translation->protein 5. Incorporation

Figure 1. Conceptual workflow for site-specific incorporation of 2,3-diF-D-Phe.

Detailed Experimental Protocols

Protocol 1: Preparation of S30 Extract with Engineered Ribosomes

This protocol describes the preparation of an E. coli S30 cell-free extract containing ribosomes engineered for D-amino acid incorporation. The key is to overexpress a plasmid-borne copy of the 23S rRNA gene containing PTC mutations (e.g., in the 2447-2450 region) in an appropriate E. coli strain.[14][16]

Materials:

  • E. coli strain (e.g., A19 or a derivative)

  • Plasmid encoding mutated 23S rRNA (pUCrrnB base)[14]

  • LB medium and appropriate antibiotics

  • S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)

  • High-pressure homogenizer or sonicator

Procedure:

  • Transform the E. coli strain with the plasmid carrying the mutated 23S rRNA gene.

  • Culture Growth: Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C. Use this to inoculate 1 L of LB medium and grow at 37°C with vigorous shaking.

  • Induction (Optional but Recommended): If the plasmid is under an inducible promoter (e.g., Lac), add IPTG during mid-log phase (OD₆₀₀ ≈ 0.6) to induce expression of the mutant rRNA.

  • Harvest Cells: Harvest cells in late-log phase by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

  • Cell Lysis: Resuspend the cell pellet in ice-cold S30 buffer. Lyse the cells using a high-pressure homogenizer (e.g., two passes at 15,000 psi) or extensive sonication, ensuring the sample remains cold at all times.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Pre-incubation (Run-off Reaction): To the supernatant, add a pre-incubation mix (final concentrations: 1 mM ATP, 0.2 mM each of 20 canonical amino acids, etc.) and incubate at 37°C for 80 minutes to degrade endogenous mRNA and tRNA.

  • Final Dialysis: Dialyze the extract extensively against S30 buffer at 4°C.

  • Storage: Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Aminoacylation of Suppressor tRNA

This protocol uses chemical methods to attach 2,3-diF-D-Phe to a truncated suppressor tRNA, which is then ligated to the full tRNA.

Materials:

  • This compound

  • Suppressor tRNA transcript lacking the 3'-terminal CA dinucleotide (tRNA-CA)

  • pdCpA-2,3-diF-D-Phe (D-amino acid chemically linked to a cytidine-adenosine dinucleotide)

  • T4 RNA Ligase

  • Ligation buffer

Procedure:

  • Synthesize or Procure pdCpA-2,3-diF-D-Phe: This is a specialized chemical synthesis step, often outsourced or performed by a chemistry core.

  • Ligation Reaction: Set up a reaction containing the tRNA-CA transcript, an excess of pdCpA-2,3-diF-D-Phe, T4 RNA Ligase, and ATP in the appropriate buffer.

  • Incubation: Incubate the reaction at 4°C for several hours or overnight to maximize ligation efficiency.

  • Purification: Purify the full-length, charged tRNA using phenol-chloroform extraction followed by ethanol precipitation or by using HPLC.

  • Quantification & Storage: Quantify the charged tRNA via UV absorbance at 260 nm and store in small aliquots at -80°C.

Protocol 3: Cell-Free Protein Synthesis (CFPS)

This protocol combines the engineered S30 extract and the charged tRNA to synthesize the target protein.

Materials:

  • Engineered S30 extract (from Protocol 1)

  • 2,3-diF-D-Phe-tRNACUA (from Protocol 2)

  • Plasmid DNA or linear template of the target gene containing an in-frame amber (TAG) codon at the desired incorporation site.

  • CFPS reaction mix (containing ATP, GTP, an energy regeneration system like creatine phosphate/creatine kinase, and canonical amino acids except for the one being replaced if applicable).

Procedure:

  • Reaction Setup: On ice, combine the S30 extract, CFPS reaction mix, DNA template, and the charged 2,3-diF-D-Phe-tRNACUA.

  • Control Reactions: Set up crucial control reactions:

    • Negative Control 1: No charged tRNA. This will show the level of protein truncation at the amber codon.

    • Negative Control 2: Use a wild-type S30 extract (without engineered ribosomes). This will demonstrate the necessity of the engineered ribosome for efficient incorporation.[16]

    • Positive Control: If available, use a charged L-aminoacyl-tRNA to gauge the maximum possible suppression efficiency.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 30-37°C) for 2-4 hours.

  • Analysis: Analyze the protein expression products by SDS-PAGE. Successful incorporation will yield a full-length protein band that is significantly more intense than in the negative control reactions.

Protocol 4: Verification by Mass Spectrometry

Mass spectrometry is essential to unambiguously confirm the identity and location of the incorporated ncAA.

Procedure:

  • Purify the Target Protein: Use an affinity tag (e.g., His-tag) encoded on the protein to purify it from the CFPS reaction.

  • Intact Mass Analysis: Subject the purified protein to ESI-MS. The observed mass should match the theoretical mass calculated for the protein containing 2,3-diF-D-Phe.

  • Proteolytic Digest and MS/MS:

    • Digest the purified protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide fragment containing the modification. The fragmentation pattern (MS/MS) will confirm the presence of 2,3-diF-D-Phe at the precise location of the original amber codon.

Data Presentation & Expected Outcomes

Table 1: Representative Quantitative Data for D-Amino Acid Incorporation

Parameter Wild-Type Ribosomes Engineered Ribosomes Expected Outcome
Suppression Efficiency (%) < 1 - 5% 10 - 25%[16] Significant increase in full-length protein yield
Full-Length Protein Yield Very Low / Undetectable Detectable to moderate Sufficient protein for downstream analysis
Mass Spec Verification Truncated peptides Peptide with +171.05 Da shift* Unambiguous confirmation of incorporation

*Mass shift for 2,3-diF-Phe relative to no amino acid at the stop codon.

Figure 2. High-level experimental workflow from component preparation to final verification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low/No Full-Length Protein Inefficient tRNA charging.Verify tRNA ligation efficiency by gel shift assay or HPLC.
Poor activity of engineered S30 extract.Prepare fresh extract; optimize cell growth and lysis conditions.
Context-dependent suppression failure.The nucleotides flanking the UAG codon can impact efficiency.[17] Test different incorporation sites.
High Truncation Product Insufficient charged tRNA concentration.Titrate the concentration of charged tRNA in the CFPS reaction.
Hydrolysis of the aminoacyl-tRNA bond.Handle charged tRNA carefully, keep on ice, and use promptly.
Incorrect Mass Observed Mis-incorporation of canonical amino acids.Ensure high purity of charged tRNA. Check for read-through with near-cognate tRNAs in the control without added suppressor tRNA.

Conclusion

The site-specific incorporation of this compound is a sophisticated but achievable technique that merges synthetic chemistry with molecular biology. By leveraging engineered ribosomes in a cell-free system, researchers can bypass the natural translational barriers to D-amino acid utilization. This powerful strategy enables the creation of novel proteins and peptides with enhanced proteolytic stability and finely-tuned biophysical properties, providing an invaluable tool for advancing drug discovery and fundamental protein science.

References

purification of peptides containing 2,3-Difluoro-D-Phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution Purification of Synthetic Peptides Containing 2,3-Difluoro-D-Phenylalanine by Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutics.

Abstract

The incorporation of unnatural amino acids (UAAs) such as this compound (2,3-diF-D-Phe) into peptide sequences is a powerful strategy for enhancing proteolytic stability, modulating conformation, and improving therapeutic efficacy.[1][2] However, these modifications introduce significant challenges for purification. The presence of fluorine atoms markedly increases the hydrophobicity of the peptide, while the D-stereocenter can lead to the formation of closely-eluting diastereomeric impurities.[3][4][5] This guide provides a comprehensive framework and detailed protocols for developing and optimizing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to achieve high-purity peptides containing 2,3-diF-D-Phe, addressing common issues of solubility, resolution, and recovery.

Introduction: The Chromatographic Challenge of Fluorinated D-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides.[1] The process, however, is imperfect, yielding a crude product containing the target peptide along with a host of impurities such as deletion sequences, truncated peptides, and by-products from protecting group cleavage.[6][7] RP-HPLC is the gold standard for purifying these mixtures due to its high resolving power and compatibility with volatile buffers, which simplifies product isolation via lyophilization.[8][9]

The introduction of 2,3-diF-D-Phe presents a multi-faceted purification challenge:

  • Increased Hydrophobicity: The substitution of hydrogen with highly electronegative fluorine atoms on the phenyl ring significantly increases the hydrophobicity of the amino acid side chain.[3][4] This leads to longer retention times on RP-HPLC columns compared to their non-fluorinated counterparts, requiring stronger organic mobile phase concentrations for elution.

  • Diastereomer Resolution: The use of a D-amino acid in a peptide otherwise composed of L-amino acids creates a diastereomer. During synthesis, side reactions like racemization can generate diastereomeric impurities that are structurally very similar to the target peptide. While challenging, conventional achiral RP-HPLC can often separate these isomers due to subtle differences in their three-dimensional conformation, which alters their interaction with the stationary phase.[5][10]

  • Solubility Issues: Highly hydrophobic peptides, particularly those containing multiple fluorinated residues, often exhibit poor solubility in standard aqueous mobile phases, which can lead to sample precipitation, column clogging, and poor peak shape.[3]

This document outlines a systematic approach to navigate these challenges, moving from initial analytical method development to preparative-scale purification.

Foundational Principles: RP-HPLC for Peptides

RP-HPLC separates molecules based on their hydrophobicity. The process involves a non-polar stationary phase (typically silica particles bonded with C18 or C8 alkyl chains) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN).[11]

  • Mechanism: Peptides in the crude mixture are loaded onto the column in a mobile phase with a low organic concentration. Hydrophobic peptides partition from the polar mobile phase and adsorb to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent (a gradient) is then applied, which increases the mobile phase's non-polar character.[8] Peptides desorb from the stationary phase and elute from the column at a specific organic concentration determined by their overall hydrophobicity.

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is almost universally added to both mobile phases at a concentration of 0.1%.[12] It serves as an ion-pairing agent, forming a neutral complex with the positively charged amine groups on the peptide. This masks unwanted ionic interactions with the silica backbone of the stationary phase, resulting in sharper peaks and more reproducible retention times.[13]

Strategic Method Development for Fluorinated Peptides

A successful purification strategy begins with a small-scale analytical run to define the separation parameters before scaling up to a preparative column.[12]

Initial Sample Preparation & Solubility Screening

Poor solubility is a primary failure point.[3] Before any chromatographic analysis, the solubility of the crude peptide must be addressed.

Protocol:

  • Attempt to dissolve a small amount of crude peptide (e.g., 1 mg) in the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA). Vortex thoroughly.

  • If solubility is poor, add a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) to the peptide first, then dilute with the initial mobile phase.[3] Caution: The final concentration of DMSO in the injected sample should be kept low to avoid peak distortion and potential elution issues.

  • For extremely hydrophobic peptides, using n-propanol or isopropanol as a component of the mobile phase can enhance solubility.[3]

Column Selection

The choice of stationary phase is critical for achieving the desired resolution.

Stationary PhaseParticle Size (µm)Pore Size (Å)Application Notes
C18 (Octadecyl) 3 - 5100 - 300The universal standard for peptide purification.[6] Its high hydrophobicity provides excellent retention for a wide range of peptides. Wide-pore (300 Å) versions are recommended for larger peptides to ensure access to the bonded phase surface.[9]
C8 (Octyl) 3 - 5100 - 300Less retentive than C18. This can be advantageous for highly hydrophobic fluorinated peptides, allowing them to elute at lower ACN concentrations and potentially improving resolution from closely-eluting impurities.[5]
C4 (Butyl) 5 - 10300Used for very large or extremely hydrophobic peptides and proteins that might be irreversibly retained on C18 or C8 columns.[9]
Gradient Optimization: The Key to Resolution

Gradient optimization is the most powerful tool for separating the target peptide from its impurities. The process is iterative, starting with a broad "scouting" gradient to locate the peptide, followed by a shallow, targeted gradient to maximize resolution.

G cluster_scouting Phase 1: Scouting Gradient cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up Scout Run Broad Analytical Gradient (e.g., 5-95% B over 30 min) AnalyzeScout Identify Retention Time (RT) of Target Peptide Scout->AnalyzeScout Shallow Design Shallow Gradient around Target RT (e.g., RT ± 10% B over 60 min) AnalyzeScout->Shallow Target RT Found Temp Optimize Temperature (e.g., 30-60°C) Shallow->Temp Prep Transfer Method to Preparative Column Temp->Prep Resolution Optimized Collect Collect Fractions Prep->Collect

Table of Example Gradients: Assume the target peptide elutes at 45% Acetonitrile (ACN) in a fast scouting run.

Gradient TypeTime (min)Flow Rate (mL/min)% Water (0.1% TFA)% ACN (0.1% TFA)Purpose
Scouting 0 - 301.095 -> 55 -> 95Quickly determine the approximate elution concentration of the target peptide.[12]
Optimized 0 - 601.065 -> 2535 -> 75A shallow gradient (e.g., 0.5-1% ACN/min) around the target elution point to maximize separation of closely related impurities like diastereomers.[14]

Comprehensive Purification and Analysis Protocol

This protocol provides a self-validating system, ensuring purity is assessed at each critical stage.

Step 1: Crude Peptide Analysis
  • Preparation: Prepare a 1 mg/mL solution of the crude peptide using the optimized dissolution method from section 3.1.

  • Analysis: Inject 10-20 µL onto an analytical C18 column using the optimized shallow gradient.

  • Evaluation: Integrate the resulting chromatogram (detection at 214-220 nm).[6] Determine the retention time of the main peak and assess the impurity profile. This chromatogram serves as the benchmark for purification.

Step 2: Preparative HPLC Purification
  • System Equilibration: Equilibrate the preparative HPLC system, equipped with a column of the same stationary phase as the analytical column, with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.

  • Sample Loading: Dissolve the crude peptide (e.g., 50-100 mg) in the minimal required volume of initial mobile phase or a compatible solvent. Load the sample onto the column.

  • Elution: Run the optimized shallow gradient method, adjusting the flow rate according to the preparative column's diameter.

  • Fraction Collection: Collect fractions (e.g., 1-2 minute intervals) across the entire elution profile of the target peptide and surrounding impurities.

G Crude Crude Peptide (Dissolved) PrepHPLC Preparative HPLC (Optimized Gradient) Crude->PrepHPLC Fractions Collect Fractions PrepHPLC->Fractions AnalyticalHPLC Analytical HPLC (Purity Check) Fractions->AnalyticalHPLC Analyze each fraction AnalyticalHPLC->Fractions Re-process or discard Pooling Pool Pure Fractions (>95% Purity) AnalyticalHPLC->Pooling Purity meets spec Lyophilize Lyophilization Pooling->Lyophilize PurePeptide Pure Peptide Powder Lyophilize->PurePeptide

Step 3: Fraction Analysis and Pooling
  • Purity Check: Analyze a small aliquot from each collected fraction using the analytical HPLC method.

  • Decision: Based on the analytical chromatograms, identify all fractions that meet the required purity specification (e.g., >95%).

  • Pooling: Combine the sufficiently pure fractions into a single container.[6]

Step 4: Product Isolation
  • Solvent Removal: If the pooled volume is large, reduce the acetonitrile concentration using a rotary evaporator. Do not evaporate to dryness.

  • Lyophilization: Freeze the aqueous solution of the purified peptide and lyophilize (freeze-dry) until a fluffy white powder is obtained. This removes the water and residual volatile TFA, yielding the peptide as a stable TFA salt.[12]

  • Final QC: Confirm the purity of the final product by analytical HPLC and verify its identity by mass spectrometry.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with the silica stationary phase.- Peptide aggregation on the column.- Ensure TFA concentration is 0.1% in both mobile phases.[13]- Increase column temperature (e.g., to 40-60°C) to improve kinetics and reduce aggregation.[13]- Consider a different ion-pairing agent like perfluoropropanoic acid (PFPA) for highly basic peptides.[15]
Poor Resolution of Target and Impurity - Gradient is too steep.- Insufficient selectivity of the stationary phase.- Decrease the gradient slope further (e.g., 0.25% ACN/min).- Switch to a different stationary phase (e.g., from C18 to C8 or a Phenyl phase) to alter selectivity.[16]
Low Recovery - Irreversible adsorption to the column.- Peptide precipitation during the run.- For very hydrophobic peptides, switch to a less retentive column (C8 or C4).- Add a small percentage of isopropanol or n-propanol to the mobile phase to improve solubility.[3]
Peptide Elutes in the Void Volume - Peptide is too polar.- Incorrect mobile phase conditions.- This is highly unlikely for a peptide containing 2,3-diF-D-Phe. Confirm peptide sequence and structure. Ensure the gradient starts at a low organic percentage (e.g., 5% ACN).

Conclusion

The successful purification of peptides containing this compound is a challenging yet achievable task that hinges on a systematic and logical approach to method development. By anticipating the effects of increased hydrophobicity and the potential for diastereomeric impurities, researchers can proactively design robust RP-HPLC protocols. Key success factors include careful sample preparation to ensure solubility, selection of an appropriate stationary phase, and, most critically, the development of a shallow, optimized elution gradient. The iterative process of analytical scouting, preparative separation, and rigorous fraction analysis provides a reliable pathway to obtaining highly pure, well-characterized fluorinated peptides ready for downstream applications in research and drug development.

References

Application Note: Strategic Integration of 2,3-Difluoro-D-Phenylalanine in the Design of Potent and Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of small molecules and peptides.[1][2] Fluorinated amino acids, in particular, have emerged as powerful tools for enhancing the therapeutic potential of peptide-based drugs.[3] This application note provides a comprehensive guide to the use of a specific non-canonical amino acid, 2,3-Difluoro-D-phenylalanine , in the design and development of novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptides, and outline methods for characterizing its inhibitory activity.

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can dramatically alter its electronic properties. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence cation-π interactions, which are often critical for molecular recognition at an enzyme's active site.[2] Furthermore, the use of the D-enantiomer of 2,3-difluorophenylalanine can confer significant resistance to proteolytic degradation, a major hurdle in the development of peptide therapeutics. While the 2,3-difluoro substitution pattern is less common than the 3,4- or 3,5-difluoro isomers, it offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for a given enzyme target.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in inhibitor design. The following table summarizes key properties, providing a foundation for computational modeling and experimental design.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂Synblock[3]
Molecular Weight 201.17 g/mol Synblock[3]
CAS Number 266360-59-2Synblock[3]
Appearance White to off-white powder---
Solubility Sparingly soluble in water, soluble in aqueous acid and base---
logP (estimated) 0.5 - 1.5---
pKa (Carboxylic Acid, estimated) ~1.8 - 2.2---
pKa (Amine, estimated) ~8.9 - 9.3---

Part 1: Synthesis of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The following protocol provides a general workflow that can be adapted to most automated or manual peptide synthesizers.

Experimental Workflow for Peptide Synthesis

Resin Resin Swelling (e.g., Rink Amide resin in DMF) Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection_1 Wash_1 Washing (DMF, DCM, IPA) Fmoc_Deprotection_1->Wash_1 Coupling_1 Coupling of First Amino Acid (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash_1->Coupling_1 Wash_2 Washing (DMF, DCM, IPA) Coupling_1->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection (20% Piperidine in DMF) Wash_2->Fmoc_Deprotection_2 Wash_3 Washing (DMF, DCM, IPA) Fmoc_Deprotection_2->Wash_3 Coupling_2 Coupling of 2,3-Difluoro-D-Phe (Fmoc-2,3-F2-D-Phe-OH, HBTU, DIPEA in DMF) Wash_3->Coupling_2 Wash_4 Washing (DMF, DCM, IPA) Coupling_2->Wash_4 Repeat Repeat Deprotection, Washing, and Coupling for Remaining Amino Acids Wash_4->Repeat Cleavage Cleavage and Deprotection (TFA/TIS/H2O cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Protocol for Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2,3-Difluoro-D-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the coupling of Fmoc-2,3-Difluoro-D-phenylalanine-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification:

    • Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide using liquid chromatography-mass spectrometry (LC-MS) and/or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Part 2: Enzyme Inhibition Assays

Once the this compound-containing peptide has been synthesized and purified, its inhibitory activity against the target enzyme must be determined. The following is a general protocol for a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound. This protocol can be adapted for various enzyme classes, such as proteases and kinases, by selecting the appropriate substrate and detection method.

Workflow for IC₅₀ Determination

Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Serial_Dilution Serial Dilution of Inhibitor (e.g., 10-point, 3-fold dilution) Prepare_Reagents->Serial_Dilution Assay_Setup Assay Plate Setup (Enzyme, Inhibitor, and Buffer Incubation) Serial_Dilution->Assay_Setup Initiate_Reaction Initiate Reaction (Add Substrate) Assay_Setup->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Spectrophotometer, read absorbance over time) Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis (Calculate initial velocities) Kinetic_Measurement->Data_Analysis IC50_Curve Generate IC50 Curve (Plot % Inhibition vs. [Inhibitor]) Data_Analysis->IC50_Curve Determine_IC50 Determine IC50 Value (Non-linear regression) IC50_Curve->Determine_IC50

Caption: IC₅₀ Determination Workflow.

Detailed Protocol for a Generic Protease Inhibition Assay

Materials:

  • Purified target protease

  • Chromogenic or fluorogenic protease substrate

  • This compound-containing peptide inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target protease in assay buffer.

    • Prepare a stock solution of the chromogenic/fluorogenic substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a high-concentration stock solution of the this compound-containing peptide inhibitor in a suitable solvent (e.g., DMSO).

  • Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilution series).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • IC₅₀ Determination:

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using a suitable software package to determine the IC₅₀ value.

Part 3: Advanced Characterization and Mechanistic Studies

To gain a deeper understanding of the inhibitory mechanism of the this compound-containing peptide, further biophysical and structural studies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR can be a powerful tool for studying the binding of the fluorinated inhibitor to the target enzyme. The fluorine signal is highly sensitive to its local environment, and changes in the chemical shift upon binding can provide information about the binding event and the conformation of the inhibitor in the active site.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the covalent modification of the enzyme by an irreversible inhibitor. By analyzing the mass of the intact protein or proteolytic digests of the enzyme after incubation with the inhibitor, the site of modification can be identified.

X-ray Crystallography

Co-crystallization of the target enzyme with the this compound-containing peptide inhibitor can provide a high-resolution three-dimensional structure of the enzyme-inhibitor complex. This structural information is invaluable for understanding the specific molecular interactions that contribute to the inhibitor's potency and selectivity and can guide further structure-based drug design efforts.

Conclusion and Future Perspectives

The incorporation of this compound into peptide scaffolds represents a promising strategy for the development of novel and potent enzyme inhibitors. The unique electronic and steric properties of this non-canonical amino acid, combined with the inherent advantages of the D-configuration, offer a powerful approach to overcome common challenges in peptide drug discovery, such as metabolic instability and insufficient potency. The detailed protocols and workflows presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs. Future studies focusing on the systematic comparison of different difluorophenylalanine isomers and their impact on the inhibition of a wide range of enzyme targets will further illuminate the therapeutic potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Conditions for Fluorinated Amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis involving fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of incorporating these valuable building blocks into peptide sequences. The introduction of fluorine can significantly enhance the therapeutic properties of peptides, but it also introduces specific hurdles in the synthesis process.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental challenges encountered when working with fluorinated amino acids in peptide synthesis.

Q1: Why are fluorinated amino acids often considered "difficult" to couple compared to their non-fluorinated counterparts?

A1: The challenges with fluorinated amino acids stem from two primary electronic and steric effects of the fluorine atom(s):

  • Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its presence, particularly on an aromatic ring or near the alpha-carbon, significantly withdraws electron density from the amino acid.[3] This has a dual negative impact on the coupling reaction:

    • Reduced Nucleophilicity of the N-terminus: If the N-terminal amino acid of the growing peptide chain is fluorinated, its amine group becomes less nucleophilic and therefore less reactive towards the activated carboxyl group of the incoming amino acid.

    • Deactivation of the Carboxyl Group: When activating a fluorinated amino acid for coupling, the electron-withdrawing fluorine atoms make the carboxyl group less reactive and more difficult to activate.

  • Steric Hindrance: The fluorine atom, while similar in size to hydrogen, can contribute to steric bulk, especially when multiple fluorine atoms are present (e.g., a trifluoromethyl group).[3][4] This steric hindrance can physically obstruct the approach of the coupling reagents and the reacting partners, slowing down the reaction rate and leading to incomplete couplings.[4]

Q2: My standard coupling protocol using DCC/HOBt is giving low yields with a fluorinated amino acid. Why is this happening and what should I do?

A2: Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often not potent enough to efficiently mediate couplings involving fluorinated amino acids.[5] The electron-deficient nature of these amino acids requires a more powerful activation of the carboxyl group to achieve satisfactory yields.[6]

Solution: It is highly recommended to switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. These reagents form highly reactive esters that can overcome the electronic deactivation and steric hindrance associated with fluorinated residues.[5] Excellent choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Q3: I'm observing significant racemization when coupling my fluorinated amino acid. What is the cause and how can I minimize it?

A3: Racemization is a critical side reaction in peptide synthesis where the stereochemistry of the α-carbon is inverted.[7][8] While fluorinated amino acids themselves are not inherently more prone to racemization than some other sensitive amino acids (like Cys or His), the more forcing conditions sometimes required to achieve coupling (e.g., extended reaction times, elevated temperatures) can increase the risk.[9] The use of certain bases can also contribute to racemization.[10]

Mitigation Strategies:

  • Use of Additives: Incorporating additives like HOBt or, more effectively, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) with your coupling reagent is crucial for suppressing racemization.[10][11] These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[11]

  • Choice of Base: When using uronium/aminium or phosphonium reagents, a non-nucleophilic base is required.[10] While N,N-Diisopropylethylamine (DIPEA) is commonly used, a weaker base like sym-collidine may be preferred in cases with a high risk of racemization.[10]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound peptide. Over-extended pre-activation can increase the opportunity for racemization.

Part 2: Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency is the most common problem encountered when working with fluorinated amino acids, leading to deletion sequences and impure products. This guide provides a systematic approach to troubleshooting and resolving these issues.

Issue: Incomplete Coupling Detected by Kaiser Test (Positive Result)

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete reaction.

Troubleshooting Workflow:

G start Positive Kaiser Test decision1 Initial Coupling Strategy start->decision1 strategy1 Standard Reagent (e.g., DIC/HOBt) decision1->strategy1 Using strategy2 Potent Reagent (e.g., HATU, HBTU) decision1->strategy2 Using action1 Switch to a more potent coupling reagent: HATU, HBTU, or PyBOP strategy1->action1 action2 Perform a Double Coupling strategy2->action2 check1 Re-run Coupling & Kaiser Test action1->check1 action2->check1 action3 Increase Reaction Time (e.g., to 4-24 hours) action3->check1 action4 Consider Acyl Fluoride Formation for extremely difficult couplings end_fail Persistent Issue: Consult Advanced Strategies action4->end_fail check1->action3 Positive check1->action4 Still Positive end_success Negative Kaiser Test: Proceed to next step check1->end_success Negative

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps:
  • Evaluate Your Coupling Reagent: As highlighted in the FAQs, standard carbodiimide reagents are often insufficient.[5] If you are not already using a high-potency reagent, this is the first and most critical change to make.

    • Recommendation: Switch to HATU, HBTU, or COMU. These reagents are known for their high coupling efficiencies, especially for challenging sequences.[10]

  • Perform a Double Coupling: For sterically hindered or electron-deficient amino acids, a single coupling step, even with a potent reagent, may not be enough to drive the reaction to completion.

    • Protocol: After the initial coupling reaction (typically 1-2 hours), drain the reaction vessel and wash the resin with DMF. Then, repeat the coupling step with a fresh solution of the activated amino acid.[5][12]

  • Extend the Reaction Time: The kinetics of coupling fluorinated amino acids can be sluggish.[9]

    • Recommendation: Increase the coupling time. For particularly difficult couplings, extending the reaction time to 4 hours or even overnight may be necessary.[5]

  • Consider Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain and the reagents. Poor solvation can lead to peptide aggregation, which physically blocks the N-terminal amine.[5]

    • Recommendation: While DMF is a standard solvent, N-Methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for difficult sequences.[5]

  • Advanced Strategy: Acyl Fluoride Formation: For exceptionally challenging couplings where even potent uronium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective solution.[13][14][15]

    • Mechanism: Acyl fluorides are more reactive than the corresponding active esters and can overcome significant steric and electronic barriers.[14][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for the in situ formation of the acyl fluoride.[15][16]

Part 3: Recommended Experimental Protocols

These protocols provide a starting point for optimizing the incorporation of fluorinated amino acids. Always perform a Kaiser test to monitor the completion of each coupling step.[9]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most fluorinated amino acids, especially those known to be sterically hindered or electron-deficient.[9]

Materials:

  • Fmoc-protected fluorinated amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents) or sym-collidine (8 equivalents)

  • Peptide-resin with free N-terminal amine (1 equivalent)

  • High-purity DMF or NMP

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.[9]

  • Activation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid and HATU in DMF. Add DIPEA or collidine and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.[9]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling (see Troubleshooting Guide).

  • Washing: Once the coupling is complete (negative Kaiser test - yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[9]

Protocol 2: Racemization Suppression using DIC/OxymaPure

This method is an excellent choice when minimizing racemization is the highest priority.[9]

Materials:

  • Fmoc-protected fluorinated amino acid (3 equivalents)

  • OxymaPure (3 equivalents)

  • DIC (3 equivalents)

  • Peptide-resin with free N-terminal amine (1 equivalent)

  • High-purity DMF or NMP

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Coupling: In the reaction vessel containing the resin, add the Fmoc-protected fluorinated amino acid and OxymaPure. Add DMF to dissolve the solids.

  • Initiation: Add DIC to the reaction vessel.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring & Washing: Follow steps 4 and 5 of Protocol 1.

Part 4: Data Summary and Reagent Selection

The choice of coupling reagent is a critical parameter for success. The following table summarizes the recommended reagents and their key characteristics.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltVery high reactivity, excellent for hindered couplings.[17]Higher cost. Can react with unprotected N-terminus if used in large excess.[17]
HBTU/TBTU Uronium/Aminium SaltHigh reactivity, good solubility, widely used.[10]By-products are water-soluble, facilitating workup.[10]
COMU Uronium/Aminium SaltReactivity comparable to HATU, safer (non-explosive byproducts).[10]A newer generation reagent, may be more expensive.
PyBOP Phosphonium SaltHigh reactivity, avoids generation of toxic HMPA.[18]By-products can sometimes be difficult to remove.
DIC/OxymaPure Carbodiimide + AdditiveExcellent for suppressing racemization, cost-effective.[9]Lower reactivity than uronium/aminium salts; may not be suitable for the most difficult couplings.

Part 5: Mechanistic Insights

Understanding the mechanism of your chosen coupling reagent can aid in troubleshooting.

Mechanism of Uronium Salt (HBTU/HATU) Activation:

G cluster_0 Step 1: Carboxylate Activation cluster_1 Step 2: Nucleophilic Attack R-COOH R-COOH R-COO- R-COO⁻ R-COOH->R-COO- -H⁺ Base Base (DIPEA) ActiveEster OBt Active Ester R-COO-->ActiveEster + HBTU HBTU HBTU ActiveEster2 OBt Active Ester ActiveEster->ActiveEster2 H2N-Peptide H₂N-Peptide PeptideBond R-CO-NH-Peptide HOBt HOBt (byproduct) ActiveEster2->PeptideBond + H₂N-Peptide

Caption: Mechanism of peptide coupling using HBTU/HATU.

The uronium salt (e.g., HBTU, HATU) reacts with the deprotonated carboxylic acid to form a highly reactive OBt or OAt active ester intermediate.[19][20][21] This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, forming the desired amide bond and releasing HOBt or HOAt as a byproduct.[11]

References

Technical Support Center: Aggregation of Peptides Containing 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids, such as 2,3-Difluoro-D-Phenylalanine (2,3-diF-D-Phe), is a powerful technique in peptide chemistry to enhance structural stability, proteolytic resistance, and binding affinity.[1][2][3] However, these modifications can also introduce challenges, most notably the propensity for peptide aggregation. This guide provides in-depth troubleshooting advice, foundational knowledge, and detailed experimental protocols to help you navigate and overcome aggregation issues in your research.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why incorporate this compound into a peptide sequence?

A1: The inclusion of 2,3-diF-D-Phe offers several advantages rooted in the unique properties of fluorine and the D-amino acid configuration:

  • Enhanced Hydrophobicity: Fluorination significantly increases the hydrophobicity of the phenylalanine side chain.[1][4] This can strengthen hydrophobic interactions critical for protein folding and ligand binding.[5][6]

  • Modulated Conformation: The strong electron-withdrawing nature of fluorine can influence the peptide backbone, stabilizing specific secondary structures like β-sheets or helices.[1][2]

  • Increased Proteolytic Stability: The D-configuration sterically hinders the approach of proteases, which are evolved to recognize L-amino acids, thereby increasing the peptide's biological half-life.[7][8]

  • Disruption of Aggregation-Prone Structures: In some contexts, the altered backbone conformation induced by a D-amino acid can disrupt the formation of β-sheet structures that are essential for certain types of aggregation.[7][9]

Q2: What are the primary drivers of aggregation for peptides containing 2,3-diF-D-Phe?

A2: Aggregation is primarily driven by a combination of factors intrinsic to the peptide and its environment:

  • Increased Hydrophobicity: While beneficial for stability, the "superhydrophobic" nature of fluorinated residues can also be a major driver of aggregation as peptide molecules attempt to minimize their interaction with aqueous solvents.[4][6]

  • β-Sheet Formation: Peptides with an inherent tendency to form β-sheets can aggregate into highly ordered, insoluble fibrils. While a D-amino acid can sometimes disrupt this, the overall sequence context is critical.[9]

  • Electrostatic Interactions: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[10] At this pH, electrostatic repulsion between molecules is minimal, allowing attractive forces (like hydrophobic interactions) to dominate and cause aggregation.

  • Concentration, Temperature, and Ionic Strength: High peptide concentrations, elevated temperatures, and certain salt concentrations can all promote aggregation by increasing intermolecular encounters and altering solubility.[10][11]

Q3: What are the initial signs that my peptide is aggregating?

A3: The most common visual cue is the appearance of cloudiness, turbidity, or visible precipitate in your solution.[10] This indicates that the peptide is no longer fully solubilized. Even in the absence of visible precipitation, you might observe a loss of biological activity or inconsistent results in assays, which can be due to a decrease in the effective concentration of the active, monomeric peptide.[10]

Part 2: Troubleshooting Guide - Common Experimental Problems

This section addresses specific issues you may encounter during your workflow, from initial dissolution to long-term storage.

Problem 1: My lyophilized peptide powder won't dissolve.

  • Causality: The peptide's sequence, dominated by the hydrophobic 2,3-diF-D-Phe and other nonpolar residues, makes it poorly soluble in aqueous buffers. The peptide is likely precipitating because the solvent cannot overcome the strong intermolecular attractive forces.

  • Step-by-Step Solution:

    • Assess the Sequence: First, calculate the peptide's overall charge at neutral pH to determine if it is acidic, basic, or neutral.[12]

    • For Charged Peptides: If the peptide has a net positive charge, try dissolving it in an acidic solution (e.g., 10% acetic acid).[12][13] If it has a net negative charge, use a basic solution (e.g., 10% ammonium bicarbonate).[12][13] The goal is to move the pH away from the peptide's pI.[10]

    • For Hydrophobic/Neutral Peptides: Dissolve the peptide first in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13][14] Once dissolved, slowly add your aqueous buffer dropwise while vortexing to reach the final desired concentration.[13]

    • Use Chaotropic Agents (Last Resort): If the above methods fail, strong denaturants like 6M Guanidine HCl or 8M Urea can be used to solubilize the peptide.[10] Be aware that these will disrupt secondary structures and must be removed (e.g., via dialysis or buffer exchange) before most biological assays.

Problem 2: The peptide dissolves initially but precipitates during storage or after freeze-thaw cycles.

  • Causality: This indicates nucleation-dependent aggregation. Small, soluble oligomers (nuclei) form over time and act as seeds for rapid, large-scale aggregation.[9] Freeze-thaw cycles can accelerate this by concentrating the peptide in the unfrozen liquid phase.

  • Step-by-Step Solution:

    • Filter the Stock Solution: Immediately after initial dissolution, filter the peptide solution through a 0.22 µm syringe filter. This removes pre-existing small aggregates that can act as nucleation sites.[9]

    • Optimize Storage Conditions:

      • Store aliquots at -80°C to minimize molecular motion.

      • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Consider flash-freezing aliquots in liquid nitrogen before transferring to the freezer.

    • Incorporate Stabilizing Excipients: If compatible with your downstream application, consider adding cryoprotectants or stabilizers to your storage buffer. Sugars like trehalose or polyols like mannitol can be effective.[11]

Problem 3: I'm seeing low yields and difficult purification during peptide synthesis.

  • Causality: Aggregation can occur while the peptide is still attached to the solid-phase resin, particularly with hydrophobic sequences. This leads to incomplete deprotection and coupling reactions, resulting in deletion sequences and a difficult final purification.[15][16]

  • Step-by-Step Solution:

    • Use Aggregation-Disrupting Derivatives: During synthesis, substitute a residue every 6-7 amino acids with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or a pseudoproline dipeptide.[17][18] These modifications temporarily disrupt the hydrogen bonding patterns that lead to β-sheet formation and are cleaved during the final TFA treatment.[17]

    • Change Synthesis Solvents: While DMF is standard, switching to a more polar or "chaotic" solvent like N-methylpyrrolidone (NMP) or using solvent mixtures can help disrupt on-resin aggregation.[16]

    • Incorporate Solubilizing Tags: For very difficult sequences, consider synthesizing the peptide with a temporary solubilizing tag (e.g., a poly-arginine tail) attached via a cleavable linker.[19] This enhances the solubility of the crude peptide, simplifying purification, after which the tag is removed.

Part 3: Experimental Protocols & Data

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation

This assay is a widely used "gold standard" for detecting the formation of amyloid-like β-sheet fibrils.[20][21] ThT dye exhibits a characteristic increase in fluorescence upon binding to these structures.[22]

  • Materials:

    • Peptide stock solution

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

    • Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

    • Black, clear-bottom 96-well microplate

    • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)[10]

  • Procedure:

    • Preparation: Prepare a working solution of your peptide at the desired concentration in the assay buffer. Prepare a ThT working solution (e.g., 20 µM) in the same buffer.[22]

    • Plate Setup: In the 96-well plate, set up the following controls and samples in triplicate:

      • Buffer only (for background fluorescence)

      • Buffer + ThT (to measure ThT baseline)

      • Peptide solution only (to check for intrinsic peptide fluorescence)

      • Peptide solution + ThT (experimental sample)

    • Measurement: Add the ThT working solution to the wells containing the peptide and controls.[10]

    • Incubation & Reading: Incubate the plate under conditions expected to promote aggregation (e.g., 37°C with intermittent shaking). Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for several hours or days.

    • Analysis: Subtract the background fluorescence of the "Buffer + ThT" control from your experimental samples. Plot the corrected fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid fibril formation.[9]

Table 1: Troubleshooting Peptide Solubility Based on Charge

Peptide Net ChargePrimary Solvent StrategyRationaleExample Solvents
Positive (Basic) Acidic BufferProtonates acidic residues, increasing net positive charge and electrostatic repulsion.10% Acetic Acid, 0.1% TFA[12][23]
Negative (Acidic) Basic BufferDeprotonates basic residues, increasing net negative charge and electrostatic repulsion.10% Ammonium Bicarbonate[10][13]
Neutral/Hydrophobic Organic Solvent Pre-dissolutionDisrupts strong hydrophobic interactions before dilution in aqueous buffer.DMSO, DMF, Acetonitrile[12][14]

Diagram 1: Troubleshooting Workflow for Peptide Aggregation

This diagram outlines a logical decision-making process when encountering an aggregation issue.

Aggregation_Troubleshooting start Problem: Peptide Aggregation (Precipitate / Cloudiness) check_sol Is the peptide fully dissolved? start->check_sol dissolution Follow Hydrophobic/Charged Peptide Dissolution Protocol check_sol->dissolution No check_storage Does it aggregate over time or after freeze-thaw? check_sol->check_storage Yes dissolution->check_sol storage_sol Optimize Storage: 1. Filter (0.22µm) 2. Aliquot & Store at -80°C 3. Add Excipients check_storage->storage_sol Yes check_synth Is aggregation occurring during synthesis/purification? check_storage->check_synth No monitor Characterize Aggregation: - ThT Assay - DLS (Dynamic Light Scattering) storage_sol->monitor synth_sol Modify Synthesis Strategy: 1. Use Hmb/Pseudoproline 2. Change Solvents (NMP) 3. Use Solubilizing Tags check_synth->synth_sol Yes check_synth->monitor No / Unsure end_solved Problem Resolved synth_sol->end_solved monitor->end_solved

A decision tree for troubleshooting common peptide aggregation issues.

References

Technical Support Center: Deprotection of 2,3-Difluoro-D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthetic manipulation of 2,3-Difluoro-D-Phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique non-canonical amino acid into their molecules. The presence of two fluorine atoms on the phenyl ring introduces distinct electronic properties that can significantly impact the stability and cleavage of common protecting groups. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind them to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why is deprotection of this compound more challenging than for standard Phenylalanine?

A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two primary consequences. First, it can alter the stability of the protecting groups on the α-amino and carboxyl functionalities. For instance, the acidity of the N-H proton in a carbamate is increased, which can affect base-catalyzed deprotection. Second, the electron-deficient nature of the aromatic ring can influence its susceptibility to certain side reactions during cleavage.

Q2: Are standard deprotection protocols for Boc, Fmoc, and Cbz groups applicable to this compound derivatives?

A2: Yes, standard protocols serve as a good starting point. However, you may need to optimize reaction times, temperatures, and reagent concentrations. The electronic effects of the difluoro-phenyl ring can either accelerate or hinder deprotection depending on the mechanism. For example, acid-labile groups might require milder or stronger conditions depending on how the fluorine atoms affect the stability of the cationic intermediate formed during cleavage.

Q3: What are the most common side reactions to watch for during the deprotection of this compound?

A3: Potential side reactions include incomplete deprotection, modification of the difluoro-phenyl ring, and in some cases, defluorination under harsh conditions. During acid-catalyzed deprotection, the carbocations generated from the protecting group can potentially alkylate the electron-deficient aromatic ring, although this is generally less favorable than with electron-rich rings.[1] It is also crucial to be aware of potential intramolecular reactions if other reactive functional groups are present in the molecule.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection with TFA

Symptom: HPLC or LC-MS analysis of your crude product shows a significant amount of starting material remaining after treatment with Trifluoroacetic Acid (TFA).

Potential Cause & Scientific Rationale:

The strong electron-withdrawing effect of the two fluorine atoms can destabilize the carbocation intermediate formed during the SN1-type cleavage of the Boc group. This can slow down the rate of deprotection compared to non-fluorinated or less-fluorinated analogues.

Troubleshooting Workflow:

start Incomplete Boc Deprotection step1 Increase Reaction Time (e.g., from 1-2h to 3-4h) start->step1 Monitor by TLC/LC-MS step2 Increase TFA Concentration (e.g., from 25% to 50% in DCM) step1->step2 If still incomplete end Successful Deprotection step1->end If complete step3 Elevate Temperature (e.g., to 30-40 °C) step2->step3 If still incomplete step2->end If complete step4 Consider Alternative Strong Acids (e.g., HCl in dioxane) step3->step4 For very resistant substrates step3->end If complete step4->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocol: Optimized N-Boc Deprotection

  • Dissolve the N-Boc-2,3-Difluoro-D-Phenylalanine derivative in a minimal amount of Dichloromethane (DCM).

  • Add a solution of 50% TFA in DCM.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS every hour.

  • If the reaction is sluggish, warm the mixture to 35°C.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA.[2]

  • Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual acid.

  • Proceed with workup or purification as required for your specific molecule.

Issue 2: Sluggish or Incomplete N-Fmoc Deprotection

Symptom: The characteristic blue color in the Kaiser test persists after standard treatment with 20% piperidine in DMF, indicating incomplete removal of the Fmoc group.[3]

Potential Cause & Scientific Rationale:

While less common, the electronic properties of the difluorophenylalanine side chain could subtly influence the conformation of the peptide backbone, sterically hindering the approach of the piperidine base to the acidic proton on the fluorenyl group.

Troubleshooting & Optimization:

ParameterStandard ConditionOptimized Condition for Difficult SequencesRationale
Base 20% Piperidine in DMF20% Piperidine in NMP or 2% DBU/2% Piperidine in DMFNMP has better resin-swelling properties. DBU is a stronger, non-nucleophilic base that can accelerate deprotection.
Time 2 x 10 min2 x 15-20 minAllows more time for the base to access sterically hindered sites.
Temperature Room Temperature30-35 °CIncreases reaction kinetics. Use with caution to avoid side reactions.

Experimental Protocol: Enhanced N-Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent and add a solution of 20% piperidine in N-Methyl-2-pyrrolidone (NMP).

  • Agitate the resin for 15 minutes.

  • Drain the deprotection solution and repeat the treatment with fresh solution for another 15 minutes.

  • Wash the resin thoroughly with NMP (3x), DCM (3x), and finally DMF (3x) to prepare for the next coupling step.

  • Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine.[3]

Issue 3: Incomplete Cbz Deprotection via Catalytic Hydrogenolysis

Symptom: Starting material remains after catalytic hydrogenation, and/or dehalogenation (loss of fluorine) is observed as a side product.

Potential Cause & Scientific Rationale:

The C-F bond can sometimes be susceptible to hydrogenolysis, especially with highly active catalysts or harsh conditions. Catalyst poisoning by trace impurities can also lead to incomplete reactions. The electronic nature of the difluorophenyl ring might also affect the efficiency of the hydrogenolysis of the Cbz group.

Deprotection Strategy Logic:

start Cbz Deprotection Challenge option1 Catalytic Hydrogenolysis (Standard Method) start->option1 option2 Transfer Hydrogenolysis (Milder Alternative) start->option2 option3 Acid-Mediated Cleavage (Orthogonal Approach) start->option3 sub1 Optimize Catalyst (Pd/C) & H2 Pressure option1->sub1 sub2 Use Formic Acid or Ammonium Formate as H2 source option2->sub2 sub3 Use HBr/AcOH or AlCl3/HFIP option3->sub3

References

Technical Support Center: Troubleshooting 19F NMR Spectra of 2,3-Difluoro-D-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-D-Phenylalanine (2,3-diF-D-Phe) labeled peptides. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the acquisition and interpretation of 19F Nuclear Magnetic Resonance (NMR) spectra for these specific molecules. The unique properties of the 19F nucleus, such as its high sensitivity and wide chemical shift range, make it a powerful probe for studying peptide structure, dynamics, and interactions.[1][2][3][4][5] However, these same properties can present unique challenges. This resource is structured to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your 19F NMR experiments in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is the signal-to-noise ratio (S/N) in my 19F NMR spectrum very low?

A poor signal-to-noise ratio is a common issue that can obscure your signals of interest.[6] Several factors can contribute to this problem.

Possible Causes and Solutions:

  • Low Sample Concentration: The most straightforward cause of low S/N is insufficient sample.

    • Solution: Increase the concentration of your 2,3-diF-D-Phe peptide. For protein NMR studies, concentrations in the 10 µM to 1 mM range are often required.[2] While 19F is a sensitive nucleus, a sufficient number of fluorine atoms are needed in the coil to generate a strong signal.

  • Improperly Set Experimental Parameters: The acquisition parameters of your NMR experiment are critical for maximizing signal.

    • Solution:

      • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Be mindful that this will also increase the experiment time.[7]

      • Optimize the Relaxation Delay (d1): The relaxation delay between scans should be set to at least 1.3 to 1.5 times the longest T1 (spin-lattice relaxation time) of your fluorine nuclei. A shorter delay will lead to saturation and a decrease in signal intensity. For quantitative measurements, a delay of 5 to 7 times T1 is recommended.[7] You can determine T1 with an inversion-recovery experiment.[8]

      • Calibrate the 90° Pulse Width: An accurately calibrated pulse width ensures maximum signal excitation.

  • Poor Probe Tuning and Matching: The NMR probe must be properly tuned to the 19F frequency and matched to the spectrometer's electronics.

    • Solution: Before starting your experiment, carefully tune and match the probe for the 19F channel. This is a critical step that is sometimes overlooked, especially by those less experienced with 19F NMR.[9]

  • Sample Issues: The condition of your sample can significantly impact spectral quality.

    • Solution:

      • Check for Precipitation: Visually inspect your sample for any precipitate. Centrifuge the sample if necessary to remove any solid material.

      • Ensure Proper Sample Volume: The sample should be filled to the appropriate height in the NMR tube to maximize the amount of sample within the detection coil.

      • Avoid Paramagnetic Impurities: Paramagnetic species can cause significant line broadening and a reduction in signal intensity. Ensure your buffers and reagents are free from paramagnetic contaminants.

  • High Molecular Weight of the Peptide: For larger peptides or protein-peptide complexes, the slower tumbling rate can lead to broader lines and lower S/N.[10]

    • Solution: Consider using a higher field spectrometer if available, as sensitivity increases with magnetic field strength. Additionally, ensure optimal shimming to minimize line broadening from magnetic field inhomogeneity.

Troubleshooting Workflow for Low Signal-to-Noise

low_signal_to_noise start Low S/N Observed check_conc Check Sample Concentration start->check_conc increase_conc Increase Concentration check_conc->increase_conc If too low check_params Review Acquisition Parameters check_conc->check_params If sufficient end_good S/N Improved increase_conc->end_good optimize_params Optimize NS, d1, and Pulse Width check_params->optimize_params If suboptimal check_probe Check Probe Tuning/Matching check_params->check_probe If optimal optimize_params->end_good tune_probe Re-tune and Match Probe check_probe->tune_probe If mismatched check_sample Inspect Sample Condition check_probe->check_sample If matched tune_probe->end_good prepare_sample Re-prepare Sample (centrifuge, check volume) check_sample->prepare_sample If issues found check_sample->end_good If sample is OK prepare_sample->end_good

Caption: Workflow for troubleshooting low signal-to-noise in 19F NMR spectra.

Question 2: Why does my 19F NMR spectrum show more signals than expected for my 2,3-diF-D-Phe peptide?

The presence of unexpected signals can arise from several sources, ranging from sample heterogeneity to conformational dynamics.

Possible Causes and Solutions:

  • Diastereomers: The synthesis of peptides containing non-natural amino acids can sometimes lead to the formation of diastereomers, especially if the starting 2,3-diF-D-Phe was not enantiomerically pure.

    • Solution: The two fluorine atoms in 2,3-diF-D-Phe are diastereotopic, meaning they are chemically non-equivalent and will give rise to two distinct signals. If your peptide synthesis results in diastereomers at other chiral centers, you may observe a doubling of these signals. Confirm the purity of your starting materials and peptide product using chromatography (e.g., HPLC) and mass spectrometry.

  • Conformational Isomers: Peptides can exist in multiple conformations that are in slow exchange on the NMR timescale. This is particularly common for proline-containing peptides, which can exhibit cis/trans isomerization of the peptide bond.

    • Solution: Perform variable temperature (VT) NMR experiments. If the extra signals are due to conformational exchange, you may observe coalescence of the peaks as the temperature is increased and the rate of exchange becomes faster. Conversely, lowering the temperature may sharpen the signals of the individual conformers.

  • Sample Degradation or Impurities: The peptide sample may have degraded over time, or there may be fluorinated impurities present from the synthesis or purification process (e.g., residual trifluoroacetic acid).

    • Solution: Re-purify the peptide using HPLC. To check for trifluoroacetic acid (TFA), which is often used in peptide synthesis and purification, look for a signal around -76.55 ppm.[8][11] The exact chemical shift of TFA can be solvent-dependent.[9][12]

  • Aggregation: Peptides can aggregate, leading to multiple species in solution with different chemical environments for the fluorine nuclei.[1]

    • Solution: Acquire spectra at different sample concentrations. If aggregation is occurring, the relative intensities of the signals may change with concentration. You can also try adding denaturants (e.g., urea, guanidinium chloride) or organic co-solvents to disrupt aggregation, although this will also perturb the native structure.

Investigating Unexpected Signals in 19F NMR

unexpected_signals start More Signals Than Expected check_purity Check Sample Purity (HPLC, MS) start->check_purity conformational_isomers Consider Conformational Isomers start->conformational_isomers check_impurities Check for Fluorinated Impurities (e.g., TFA) start->check_impurities check_aggregation Investigate Aggregation start->check_aggregation repurify Re-purify Sample check_purity->repurify vt_nmr Perform Variable Temperature (VT) NMR conformational_isomers->vt_nmr conc_dependence Run Concentration- Dependent NMR check_aggregation->conc_dependence

Caption: Decision tree for investigating the origin of unexpected signals.

Question 3: Why are the chemical shifts of my 2,3-diF-D-Phe peptide different from what I expected or inconsistent between experiments?

The 19F chemical shift is highly sensitive to the local environment, making it a powerful probe but also susceptible to variations.[1][2][4]

Possible Causes and Solutions:

  • Lack of a Proper Chemical Shift Reference: Unlike 1H NMR where the solvent signal can sometimes be used as a secondary reference, 19F NMR requires a reliable internal or external reference.

    • Solution: Use a consistent chemical shift reference. For aqueous samples, a common external reference is a capillary insert containing 5% trifluoroacetic acid (TFA) in D2O, with its signal set to -76.55 ppm.[8] Alternatively, an internal reference can be used if it is inert and does not interact with your peptide.[13] However, be aware that the chemical shift of references like TFA can be sensitive to solvent, pH, and temperature.[9][13]

  • Variations in Sample Conditions: The 19F chemical shift is sensitive to changes in pH, temperature, and solvent composition.[12][13]

    • Solution: Carefully control and report all sample conditions. Use a well-buffered solution to maintain a constant pH. Ensure the sample has reached thermal equilibrium in the spectrometer before acquisition.[13] Even small changes in the concentration of co-solvents like DMSO can affect chemical shifts.[13]

  • Solvent Isotope Effects: The chemical shift can change depending on whether the sample is in H2O or D2O.[1][2]

    • Solution: Be consistent with your choice of solvent. If you are comparing spectra, ensure they were acquired in the same solvent system. This effect can also be used intentionally to probe the solvent accessibility of the fluorine labels.[1][2]

  • Incorrect Referencing in Data Processing: Errors can be introduced during the processing of the NMR data.

    • Solution: Double-check that you have correctly referenced your spectrum to the designated peak of your standard.

Parameter Effect on 19F Chemical Shift Recommendation
Reference Critical for accurate and reproducible values.Use a consistent internal or external standard (e.g., TFA at -76.55 ppm).[8][11]
pH Can alter the protonation state of nearby residues, affecting the electronic environment.Use a buffer to maintain a constant pH.
Temperature Can influence conformational equilibria and molecular motion.Allow the sample to equilibrate and maintain a constant temperature.[13]
Solvent Polarity and composition of the solvent directly impact the chemical shift.[12]Maintain consistent solvent conditions for all related experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for setting up a standard 1D 19F NMR experiment for a 2,3-diF-D-Phe peptide?

For a standard 1D 19F experiment, you can start with the following parameters and adjust as needed:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

  • Spectral Width (SW): The chemical shift range for organofluorine compounds is large.[14] For aromatic fluorines, a spectral width of 200-250 ppm is a reasonable starting point. You may need to adjust this based on the observed signals.

  • Transmitter Offset (O1P): Center the spectral width around the expected chemical shift of your 2,3-diF-D-Phe residue. For fluorophenylalanines, this is typically in the range of -110 to -140 ppm relative to CFCl3.

  • Acquisition Time (AQ): A value between 0.5 and 1.0 seconds is a good starting point.

  • Relaxation Delay (d1): Start with a delay of 1-2 seconds.

  • Number of Scans (NS): Begin with 64 or 128 scans and increase as needed to achieve the desired S/N.

Q2: Should I run my 19F NMR experiment with or without 1H decoupling?

This depends on the information you want to obtain.

  • Without 1H Decoupling (Coupled Spectrum): You will observe J-couplings between the fluorine and nearby protons (1H-19F coupling). This can provide valuable structural information about the local environment of the fluoro-phenylalanine residue. However, the signals will be split into multiplets, which can reduce the S/N of the individual peaks and complicate the spectrum.

  • With 1H Decoupling (Decoupled Spectrum): The 1H-19F couplings will be removed, and your fluorine signals will collapse into singlets (or doublets due to 19F-19F coupling if present and resolved). This significantly improves S/N and simplifies the spectrum, making it easier to identify the number of distinct fluorine environments. For most initial characterizations and for monitoring interactions, a 1H-decoupled spectrum is preferred.

Q3: How do I prepare my peptide sample for 19F NMR?

Sample preparation is crucial for obtaining high-quality spectra.

Step-by-Step Sample Preparation Protocol:

  • Dissolve the Peptide: Dissolve your lyophilized 2,3-diF-D-Phe peptide in the desired buffer (e.g., phosphate-buffered saline, Tris). The final concentration will depend on the sensitivity of your instrument and the solubility of your peptide, but aim for at least 50-100 µM if possible.

  • Add D2O: Add 5-10% (v/v) D2O to your sample. This is necessary for the spectrometer's lock system to maintain a stable magnetic field.

  • Add Chemical Shift Reference: If using an internal reference, add it at this stage. If using an external reference, prepare a sealed capillary insert containing the reference standard (e.g., 5% TFA in D2O).

  • Adjust pH: Check and adjust the pH of the sample to the desired value.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube. Ensure the sample height is appropriate for your spectrometer's probe.

  • Centrifuge (Optional but Recommended): Briefly centrifuge the NMR tube to pellet any small particulates that could degrade spectral quality.

  • Equilibrate: Place the sample in the spectrometer and allow it to thermally equilibrate for at least 5-10 minutes before starting your experiment.

References

Technical Support Center: Synthesis of 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-D-Phenylalanine. This non-canonical amino acid is a valuable building block in pharmaceutical and peptide research, prized for its ability to enhance the metabolic stability and modify the conformational properties of peptides.[1][2] However, its stereospecific synthesis can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential side reactions and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, particularly when using methods like asymmetric phase-transfer catalysis.

Q1: What is the most common and reliable method for synthesizing enantiomerically pure this compound?

A1: Asymmetric phase-transfer catalysis (PTC) is a highly effective and scalable method for producing enantiopure unnatural phenylalanine derivatives.[3] This approach typically involves the α-alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with 2,3-difluorobenzyl bromide. The key to success is the use of a chiral cinchona alkaloid-derived quaternary ammonium salt as the catalyst, which directs the stereochemical outcome of the reaction.[3] By selecting the appropriate pseudoenantiomeric catalyst, one can selectively synthesize either the D-(R) or L-(S) enantiomer.[3]

Q2: My final product has a low enantiomeric excess (ee). What are the likely causes and how can I fix this?

A2: Low enantiomeric excess is a critical issue and can stem from several factors:

  • Suboptimal Catalyst Performance: The choice and purity of the phase-transfer catalyst are paramount. Ensure you are using a well-characterized catalyst. Sometimes, screening different catalyst backbones (e.g., cinchonine vs. cinchonidine derivatives) is necessary to find the optimal match for your substrate.[3]

  • Racemization During Work-up: The chiral center (α-carbon) is susceptible to racemization, especially under harsh acidic or basic conditions used for deprotection. The hydrolysis of the Schiff base and ester protecting groups must be performed under mild conditions. For example, using citric acid for Schiff base hydrolysis is gentler than strong mineral acids like HCl.

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can significantly enhance enantioselectivity, although it may require longer reaction times.

Q3: I'm observing significant amounts of unreacted starting materials in my crude product. What can I do to improve conversion?

A3: Incomplete conversion is typically related to reaction kinetics or reagent deactivation. Consider the following:

  • Base Strength and Concentration: The choice of base (e.g., KOH, CsOH) and its concentration is crucial. A 50% aqueous KOH solution is common, but its effectiveness can be influenced by the stirring rate, as this is an interfacial reaction. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.

  • Reagent Purity: Impurities in the 2,3-difluorobenzyl bromide or the glycine Schiff base can inhibit the reaction. Ensure starting materials are of high purity.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, it might be necessary to extend the reaction time or, in some cases, add a fresh portion of the base or catalyst.

Q4: What are the most common impurities I should expect, other than starting materials?

A4: Besides unreacted starting materials, you may encounter several byproducts:

  • Dialkylated Product: A small amount of the glycine Schiff base may undergo alkylation on both α-hydrogens. This is usually minimized by the steric hindrance of the first introduced benzyl group.

  • Hydrolysis Products: Premature hydrolysis of the Schiff base or ester during the reaction can occur, especially if the base concentration is too high or if there is water in the organic solvent.

  • Benzophenone: This is a byproduct from the acidic hydrolysis of the N-(diphenylmethylene) protecting group. It is typically removed during purification.[4]

Q5: How can I effectively purify my final product and remove the various impurities?

A5: A multi-step purification strategy is often required:

  • Aqueous Washes: After the reaction, a series of aqueous washes can remove the base, the catalyst, and water-soluble impurities.

  • Chromatography: Flash column chromatography is effective for removing benzophenone and any unreacted alkylating agent after the hydrolysis of the Schiff base.

  • Recrystallization: This is the most powerful technique for purifying the final free amino acid and often improves the enantiomeric excess.[5] The choice of solvent is critical; mixtures of water with polar organic solvents like isopropanol or ethanol are commonly used.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solutions & Optimizations
Low Yield of Alkylated Product 1. Insufficient mixing of phases.2. Deactivation of the catalyst.3. Low reactivity of the alkylating agent (2,3-difluorobenzyl bromide).4. Base concentration is too low.1. Increase stirring speed to >1000 rpm.2. Use fresh, high-purity catalyst. Ensure anhydrous conditions for the organic phase.3. Confirm the purity of the benzyl bromide. Consider adding a small amount of NaI or KBr to facilitate an in-situ Finkelstein reaction if bromide is not reactive enough.4. Use a 50% w/w aqueous solution of KOH or CsOH.
Product is an Oily Substance, Not a Solid 1. Presence of significant impurities.2. Incorrect pH during precipitation.3. Product is not fully deprotected.1. Purify the intermediate product via flash chromatography before final deprotection and crystallization.2. Carefully adjust the pH to the isoelectric point (pI) of the amino acid (typically pH 5-6) for precipitation.3. Monitor deprotection steps by TLC or NMR to ensure complete removal of all protecting groups.
Low Enantiomeric Excess (ee) 1. Racemization during deprotection.2. Non-optimal reaction temperature.3. Incorrect catalyst enantiomer for the desired product.1. Use milder acidic conditions for hydrolysis (e.g., 1M citric acid instead of 3M HCl). Avoid prolonged exposure to strong acids or bases.2. Lower the reaction temperature (e.g., from room temperature to 0 °C or -10 °C).3. For D-amino acids, a cinchonine-derived catalyst is typically used. For L-amino acids, a cinchonidine-derived catalyst is used.[3] Verify you are using the correct one.
Difficulty in Chiral Resolution of a Racemic Mixture 1. Ineffective chiral separation method.2. Co-elution of enantiomers in chiral HPLC.3. Inactive enzyme for enzymatic resolution.1. For analytical separation, screen different chiral HPLC columns (e.g., those with macrocyclic antibiotic selectors like Vancomycin).2. Optimize the mobile phase (e.g., change solvent ratios, additives, or pH).3. For preparative separation, consider enzymatic resolution (e.g., using α-chymotrypsin) or preparative chiral chromatography.[4] Ensure the enzyme is active and conditions (pH, temp) are optimal.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Asymmetric Synthesis of tert-Butyl (R)-2-(diphenylmethyleneamino)-3-(2,3-difluorophenyl)propanoate

This protocol is adapted from established phase-transfer catalysis methods.[3]

  • Setup: To a round-bottom flask equipped with a high-torque mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq.), 2,3-difluorobenzyl bromide (1.1 eq.), and the cinchonine-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide, 0.01 eq.).

  • Solvent Addition: Add toluene to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a pre-cooled 50% (w/w) aqueous solution of potassium hydroxide (5.0 eq.) to the flask.

  • Reaction: Stir the biphasic mixture vigorously (e.g., 1200 rpm) at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-8 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with toluene and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected D-amino acid ester.

Protocol 2: Deprotection and Isolation of this compound
  • Schiff Base Hydrolysis: Dissolve the purified product from Protocol 1 in tetrahydrofuran (THF). Add an equal volume of 1M aqueous citric acid solution. Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water to remove the citric acid. The benzophenone byproduct will be in the organic layer. Extract the aqueous layer with ethyl acetate to remove any remaining benzophenone.

  • Ester Hydrolysis: To the combined organic layers, add 3M aqueous HCl and heat the mixture to 50-60 °C for 4-6 hours to hydrolyze the tert-butyl ester. Caution: This step is critical for racemization. Milder conditions (e.g., using formic acid or TFA at room temperature) may be necessary if racemization is observed.

  • Isolation and Purification: After hydrolysis, concentrate the aqueous layer to remove any residual organic solvent. Adjust the pH of the aqueous solution to ~5.5 with a suitable base (e.g., 2M NaOH or ammonium hydroxide). The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Final Steps: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or acetone. Dry the product under vacuum to yield this compound. Purity and ee should be checked by NMR and chiral HPLC.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the synthesis.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop start Asymmetric Alkylation (Phase-Transfer Catalysis) workup Aqueous Work-up & Crude Product Isolation start->workup deprotection Two-Step Deprotection (Schiff Base & Ester Hydrolysis) workup->deprotection check_yield Check Yield & Purity workup->check_yield purification Purification (Recrystallization) deprotection->purification analysis Final Product Analysis (NMR, Chiral HPLC) purification->analysis check_ee Check Enantiomeric Excess purification->check_ee check_yield->deprotection Yield OK optimize_reaction Optimize Reaction (Temp, Time, Reagents) check_yield->optimize_reaction Low Yield check_ee->analysis ee > 98% optimize_purification Optimize Purification (Solvent, pH) check_ee->optimize_purification Low ee optimize_reaction->start optimize_purification->purification

Caption: A workflow for synthesis and troubleshooting.

Caption: Desired reaction vs. a common side reaction.

References

stability of 2,3-Difluoro-D-Phenylalanine in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3-Difluoro-D-phenylalanine. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability-related questions during their experiments. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry, analytical science, and our experience with fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

In general, the 2,3-difluorophenyl moiety of the amino acid is expected to be highly stable under acidic conditions. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the aromatic ring resistant to cleavage or defluorination under typical laboratory acidic conditions.[1] The primary concerns for instability would revolve around the amino acid portion of the molecule.

Under strong acidic conditions and elevated temperatures, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Deamination: Loss of the amino group. This is a common degradation pathway for amino acids.[2][3][4]

However, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the side chain.[5] It is crucial to experimentally determine the stability of this compound under your specific acidic conditions.

Q2: How does this compound behave in basic solutions?

Similar to acidic conditions, the difluorophenyl ring is anticipated to be stable in basic solutions due to the strength of the C-F bond.[1] The amino acid functionality is where potential degradation may occur. Under basic conditions, especially with heating, the following reactions are plausible:

  • Racemization: Conversion of the D-enantiomer to a racemic mixture of D- and L-isomers.

  • Oxidative deamination: This can occur in the presence of oxygen, leading to the formation of a keto acid.[2]

It is important to note that the presence of fluorine atoms can alter the pKa of the amino and carboxylic acid groups, potentially influencing the rate and types of degradation pathways observed compared to non-fluorinated phenylalanine.[6]

Q3: Could defluorination be a concern under acidic or basic stress?

Direct defluorination from the aromatic ring of this compound under typical acidic or basic hydrolysis conditions is unlikely. The stability of the C-F bond on an aromatic ring is substantial.[7][8] Defluorination of aromatic compounds typically requires harsh conditions or specific enzymatic pathways that are not present in simple acidic or basic solutions.[9][10] However, in the presence of strong nucleophiles or under photolytic stress, the possibility of defluorination should not be entirely dismissed without experimental verification.[11]

Troubleshooting Guide: Stability Studies

This section provides practical advice for designing and troubleshooting stability studies of this compound.

Issue 1: I am unsure how to design a forced degradation study for this compound.

Solution:

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Keep samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Maintain samples at room temperature and an elevated temperature (e.g., 60°C) for the same time points.

    • Neutral Hydrolysis: Dilute the stock solution with water and heat at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose the solid compound and a solution to UV and fluorescent light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Data Presentation: Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl, 1 M HClRoom Temp, 60°C24, 48, 72 hours
Base Hydrolysis0.1 M NaOH, 1 M NaOHRoom Temp, 60°C24, 48, 72 hours
Neutral HydrolysisWater60°C24, 48, 72 hours
Oxidation3% H₂O₂Room Temp24, 48, 72 hours
PhotostabilityUV/Fluorescent LightRoom TempPer ICH Q1B

Logical Workflow for Forced Degradation

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of 2,3-Difluoro-D-Phe B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Neutral Hydrolysis (Water) A->D E Oxidation (H2O2) A->E F Photostability (Light) A->F G Neutralize & Dilute B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study.

Issue 2: I need to develop a stability-indicating HPLC method but don't know where to start.

Solution:

A stability-indicating method is crucial for separating the intact this compound from any potential degradation products.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column, as these are versatile for separating a wide range of polar and non-polar compounds.[12][13]

  • Mobile Phase:

    • Aqueous Phase (A): Begin with a buffered aqueous solution to control the ionization state of the amino acid. A phosphate or acetate buffer in the pH range of 2.5-4.5 is a good starting point.

    • Organic Phase (B): Use acetonitrile or methanol.

  • Detection: Use a UV detector. Phenylalanine and its derivatives typically have a UV absorbance around 210-220 nm and a secondary absorbance around 250-270 nm due to the aromatic ring. Monitor multiple wavelengths to ensure all components are detected.

  • Gradient Elution: Start with a broad gradient to elute all components, for example, 5% to 95% B over 20-30 minutes.

  • Optimization:

    • Inject a mixture of the stressed samples to see the full range of degradation products.

    • Adjust the gradient slope, pH of the mobile phase, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

    • Consider using a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) if co-elution is observed.[12][14]

HPLC Method Development Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Sample solvent stronger than mobile phaseDilute sample in the initial mobile phase.
Column overloadReduce injection volume or sample concentration.
Secondary interactions with silicaUse a mobile phase additive like triethylamine (TEA) or switch to a base-deactivated column.[15]
Co-eluting Peaks Insufficient resolutionOptimize gradient, change mobile phase pH, or try a different column chemistry.[16][17]
Drifting Retention Times Inadequate column equilibrationIncrease equilibration time between injections.[16]
Mobile phase composition changePrepare fresh mobile phase daily and ensure proper mixing.[17]
Temperature fluctuationsUse a column oven for consistent temperature control.[16]

Logical Diagram for HPLC Method Development

HPLC Method Development A Select Column (e.g., C18) B Choose Mobile Phase (Buffer + Organic) A->B C Set UV Detection (e.g., 215 nm, 260 nm) B->C D Run Broad Gradient with Stressed Samples C->D E Evaluate Chromatogram D->E F Optimize Gradient & pH E->F Resolution < 1.5 H Validate Method E->H Resolution > 1.5 F->D G Change Column Chemistry F->G G->D

Caption: A systematic approach to HPLC method development.

Q4: How can I identify the degradation products?

Solution:

Once you have a stability-indicating HPLC method, you can use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram.

  • Fragmentation Analysis (MS/MS): For any significant degradation products, perform MS/MS analysis. By fragmenting the molecule, you can obtain structural information that will help in elucidating the structure of the degradant.

  • Plausible Degradation Pathways: Based on the mass data and general chemical principles of amino acid degradation (decarboxylation, deamination, etc.), propose structures for the observed degradation products.[18][19][20]

References

Validation & Comparative

A Comparative Guide to 2,3-Difluoro-D-Phenylalanine and 3,5-Difluoro-D-Phenylalanine: Positional Isomerism as a Tool in Peptide Design and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. Fluorinated amino acids, in particular, have emerged as powerful tools for modulating the properties of peptides and proteins. The substitution of hydrogen with fluorine—an element of similar size but vastly different electronegativity—can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions without introducing significant steric bulk.[1][2] This guide provides an in-depth comparison of two regioisomers of difluorinated D-phenylalanine: 2,3-Difluoro-D-Phenylalanine and 3,5-Difluoro-D-Phenylalanine.

While both molecules share the same chemical formula, the distinct placement of the two fluorine atoms on the phenyl ring creates unique electronic and steric profiles. These subtle differences can be leveraged by researchers to fine-tune peptide and protein characteristics. This document will dissect these differences, from fundamental physicochemical properties to their potential impact on biological performance, providing a framework for rational selection in research and development. It is important to note that while the principles of fluorine chemistry are well-established, direct comparative literature on these specific D-isomers is limited, presenting a significant opportunity for future investigation.[3]

Part 1: Physicochemical and Spectroscopic Profiles

The primary distinction between the 2,3- and 3,5-difluoro isomers lies in their symmetry and the resulting electronic distribution of the aromatic ring. The 3,5-isomer is symmetrical, leading to a non-polar aromatic ring, whereas the 2,3-isomer is asymmetrical, creating a distinct dipole moment across the ring. This fundamental difference is expected to influence everything from crystal packing to intermolecular interactions within a biological system.

Comparative Physicochemical Data

The following table summarizes the core physicochemical properties of the two isomers. While experimental data for the D-enantiomers is not always available, data from the corresponding L- or DL-forms are provided as valuable reference points.

PropertyThis compound3,5-Difluoro-D-PhenylalanineRationale for Difference
Molecular Formula C₉H₉F₂NO₂C₉H₉F₂NO₂Identical
Molecular Weight 201.17 g/mol [4]201.17 g/mol [5]Identical
CAS Number 266360-59-2[4]31105-91-6 (L-isomer)[6]Unique identifier for each isomer
Melting Point Data not available269.5-273.5 °C (DL-mixture)[5]Crystal lattice packing energy differs due to symmetry.
logP (Computed) Data not available-1.2 (L-isomer)[5][6]Fluorination increases lipophilicity over native Phe, but the exact value is influenced by fluorine positions.
pKa (Carboxylic Acid) ~1.8-2.2 (estimated)[5]~1.8-2.2 (estimated)[5]Minimal expected difference as it's primarily influenced by the alpha-amino group.
pKa (Amine) ~9.1-9.2 (estimated)[5]~9.1-9.2 (estimated)[5]Minimal expected difference as it's primarily influenced by the alpha-carboxyl group.
Spectroscopic Differentiation: The ¹⁹F NMR Fingerprint

While standard techniques like ¹H and ¹³C NMR can distinguish the isomers, ¹⁹F NMR spectroscopy offers the most direct and sensitive method for characterization. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe.[7][8]

  • 3,5-Difluoro-D-Phenylalanine: Due to the molecule's C₂ symmetry, both fluorine atoms are chemically equivalent. This results in a single peak in the ¹⁹F NMR spectrum.

  • This compound: The two fluorine atoms are in distinct chemical environments (ortho and meta to the alanine side chain). This will produce two separate signals in the ¹⁹F NMR spectrum, each with unique couplings to adjacent protons and to each other.

This distinction is not merely analytical; it has profound implications for using these amino acids as probes in protein studies. The two distinct ¹⁹F signals of the 2,3-isomer can report on the local environment at two different points on the ring, potentially providing richer structural and dynamic information.[9][10]

Part 2: Synthesis and Chemical Handling

The synthesis of fluorinated amino acids is a well-established field of organic chemistry.[1] For 3,5-Difluoro-DL-phenylalanine, the Erlenmeyer-Plöchl synthesis is a common and effective method.[11] A similar strategy can be adapted for the 2,3-isomer, starting with the corresponding difluorobenzaldehyde.

General Synthetic Workflow (Erlenmeyer-Plöchl)

The diagram below illustrates the key stages of a typical synthesis for a difluorophenylalanine derivative. The choice of starting material (2,3- vs. 3,5-difluorobenzaldehyde) dictates the final product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification A Difluorobenzaldehyde + N-acylglycine B Acetic Anhydride, Sodium Acetate C Azalactone Intermediate (Condensation) B->C D Hydrolysis (Acid or Base) C->D E Crude Difluoro-DL-phenylalanine D->E F Recrystallization E->F G Pure Difluoro-DL-phenylalanine F->G

Caption: Generalized workflow for the synthesis of Difluoro-DL-phenylalanine.

Experimental Protocol: Synthesis of 3,5-Difluoro-DL-phenylalanine

This protocol is adapted from the well-established Erlenmeyer-Plöchl synthesis.[11]

Step 1: Azalactone Formation

  • In a dry round-bottom flask, combine 3,5-difluorobenzaldehyde (1 eq.), hippuric acid (1 eq.), and anhydrous sodium acetate (1 eq.).

  • Add acetic anhydride (3 eq.) to the mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours. The formation of the azalactone intermediate can be monitored by TLC.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Hydrolysis to the Amino Acid

  • Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 5-6.

  • The desired 3,5-Difluoro-DL-phenylalanine will precipitate. Collect the solid by filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • Dry the final product under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and melting point analysis to ensure complete hydrolysis and removal of starting materials.

Part 3: Comparative Biological Performance and Applications

While direct experimental comparisons are scarce, we can infer the potential performance of these isomers based on foundational principles of medicinal chemistry and protein science. The introduction of fluorine can enhance metabolic stability and modulate binding affinity.[1][2]

Application in Peptide and Protein Engineering

The primary utility of these amino acids is their incorporation into peptides to enhance stability and modulate activity.[12][13]

  • Proteolytic Stability: The D-configuration of the amino acid itself inherently provides significant resistance to proteolysis by common proteases, which are stereospecific for L-amino acids. The addition of fluorine atoms can further increase this stability by sterically shielding the peptide backbone or by altering the electronic properties of the side chain, making it a poorer substrate for enzymes.[12]

  • Conformational Effects & Binding Affinity: The asymmetric electronics of the 2,3-difluoro-phenyl ring could be used to introduce specific dipole-dipole or hydrogen bonding interactions with a target receptor that would not be possible with the symmetric 3,5-isomer. Conversely, the 3,5-isomer provides a way to increase the hydrophobicity and electron-withdrawing character of the ring more symmetrically, which can be useful for enhancing cation-π interactions.[14] A study on Somatostatin analogs showed that incorporating 3,5-difluorophenylalanine at specific positions could modulate receptor binding affinity and selectivity, highlighting the impact of such substitutions.[15]

Use as ¹⁹F NMR Probes for In Vivo Studies

Fluorinated amino acids are invaluable as ¹⁹F NMR probes for studying protein structure and dynamics in complex biological environments.[7][16]

  • 3,5-Difluoro-D-Phenylalanine: Provides a single, strong ¹⁹F signal. This is advantageous for simplicity and sensitivity, making it an excellent probe for reporting on the average environment of the phenyl ring or for detecting major conformational changes.

  • This compound: Offers two distinct ¹⁹F signals. This provides a more detailed, multi-point readout of the ring's environment and orientation. This could be particularly powerful for studying subtle changes in protein-ligand interactions or allosteric transitions.

Potential as Modulators of Neurological Pathways

Halogenated derivatives of phenylalanine have shown activity in modulating glutamatergic transmission.[17][18] For instance, 3,5-Dibromo-L-phenylalanine acts as a polyvalent modulator of glutamate receptors.[17] This suggests a promising, though unexplored, avenue of research for the difluoro-D-phenylalanine isomers. The differing electronic properties of the 2,3- and 3,5-isomers could lead to distinct activities at neurotransmitter receptors, representing a logical starting point for screening their therapeutic potential.[3]

G cluster_workflow Peptide Modification & Analysis Workflow start Select Isomer (2,3- vs 3,5-) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purify HPLC Purification spps->purify confirm Mass Spectrometry Confirmation purify->confirm stability Proteolytic Stability Assay (e.g., with Trypsin) confirm->stability activity Biological Activity Assay (e.g., Receptor Binding) confirm->activity structure Conformational Analysis (CD, NMR) confirm->structure

Caption: Workflow for evaluating the impact of difluorophenylalanine isomers.

Experimental Protocol: Assessing Proteolytic Stability of a Modified Peptide

Objective: To compare the stability of a peptide containing a difluoro-D-phenylalanine isomer against its native L-phenylalanine counterpart.

  • Peptide Synthesis: Synthesize three versions of a target peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS):

    • Peptide 1: Native sequence with L-Phe.

    • Peptide 2: Sequence with 2,3-Difluoro-D-Phe replacing L-Phe.

    • Peptide 3: Sequence with 3,5-Difluoro-D-Phe replacing L-Phe.

  • Purification and Quantification: Purify all peptides by reverse-phase HPLC to >95% purity. Confirm identity by mass spectrometry. Accurately determine the concentration of each peptide stock solution using UV absorbance.

  • Digestion Reaction:

    • Prepare reaction buffers containing a protease (e.g., trypsin or chymotrypsin) at a known concentration (e.g., 1:100 enzyme:substrate ratio).

    • Incubate each of the three peptides in the protease buffer at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction and immediately quench it by adding an acid (e.g., 10% trifluoroacetic acid) to inactivate the protease.

  • Analysis:

    • Analyze the quenched aliquots by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the full-length peptide over time.

  • Data Interpretation: Plot the percentage of remaining intact peptide versus time for each of the three peptides. Calculate the half-life (t₁/₂) of each peptide. A significantly longer half-life for peptides 2 and 3 compared to peptide 1 demonstrates enhanced proteolytic stability.

Conclusion and Future Directions

This compound and 3,5-Difluoro-D-Phenylalanine represent two powerful but distinct tools for chemical biology and drug development. The choice between them is a strategic decision based on the desired outcome:

  • Choose 3,5-Difluoro-D-Phenylalanine for applications requiring a symmetric, non-polar modification to enhance general hydrophobicity and stability, or for use as a simple, sensitive single-signal ¹⁹F NMR probe.

  • Choose this compound for applications where the introduction of a specific dipole moment is desired to form targeted interactions, or for use as a more sophisticated, multi-signal ¹⁹F NMR probe to gain detailed, localized structural information.

The significant gap in direct, side-by-side experimental comparisons of these isomers underscores a fertile ground for research. Future studies should focus on incorporating both isomers into the same peptide or protein system to quantitatively measure their differential effects on stability, receptor affinity, and in vivo efficacy. Such work will undoubtedly provide a clearer roadmap for the rational design of next-generation peptide therapeutics.

References

The Fluorine Advantage: A Comparative Guide to Positional Effects on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of fluorine has emerged as a transformative tool for fine-tuning molecular properties. The unique stereoelectronic profile of fluorine, the most electronegative element, allows for precise control over peptide conformation, stability, and ultimately, biological function. This guide provides an in-depth comparison of how the specific placement of fluorine atoms within a peptide sequence dictates its three-dimensional structure, supported by experimental data and detailed protocols for researchers in drug development and chemical biology.

The Gauche Effect: Fluorine's Stereoelectronic Influence on Proline and Beyond

One of the most profound and predictable conformational consequences of fluorination is the gauche effect . This phenomenon describes the tendency of substituents with high electronegativity to favor a gauche (60°) dihedral angle over an anti (180°) conformation.[1] This effect is particularly well-documented in fluorinated proline residues, where it dictates the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[2][3][4]

  • (4R)-fluoroproline ((4R)-FPro) : The fluorine atom at the 4R position stabilizes a Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond.[3][4]

  • (4S)-fluoroproline ((4S)-FPro) : Conversely, a fluorine at the 4S position promotes a Cγ-endo ring pucker, leading to a higher population of the cis amide bond isomer.[3][4]

This stereoelectronic control has been leveraged to stabilize specific secondary structures, such as the triple helix of collagen.[5] The predictable nature of this effect allows for the rational design of peptides with pre-organized conformations, enhancing their binding affinity and biological activity.[6][7]

cluster_gauche Gauche Effect in 4-Fluoroprolines FPro4R (4R)-Fluoroproline Exo Cγ-exo Pucker FPro4R->Exo Stabilizes FPro4S (4S)-Fluoroproline Endo Cγ-endo Pucker FPro4S->Endo Stabilizes Trans Trans Amide Bond Exo->Trans Favors Cis Cis Amide Bond Endo->Cis Favors

Caption: The gauche effect dictates the ring pucker and subsequent amide bond conformation in 4-fluoroprolines.

Impact on Secondary Structure: A Tale of Two Motifs

The introduction of fluorinated amino acids can have divergent effects on the stability of common secondary structural motifs, namely α-helices and β-sheets. The outcome is highly dependent on the position and degree of fluorination, as well as the surrounding sequence context.[8][9]

α-Helices: A Delicate Balance

Generally, highly fluorinated aliphatic amino acids, such as hexafluoroleucine (Hfl), have been shown to decrease the intrinsic α-helix propensity of a peptide.[8][10] This is attributed to the increased steric bulk and hydrophobicity of the fluorinated side chains, which can be destabilizing when exposed to the solvent.[6] However, when these residues are buried within the hydrophobic core of a protein or a coiled-coil, the "fluorous effect"—the tendency of fluorinated moieties to self-associate—can contribute to overall thermal stability, even with a lower helical propensity.[9][10]

β-Sheets: A Stabilizing Influence

In contrast to their effect on α-helices, fluorinated amino acids often promote the formation and stability of β-sheets.[8] The increased hydrophobicity and steric interactions of fluorinated side chains appear to play a more dominant role in driving β-sheet formation.[8] This has been observed with amino acids like pentafluorophenylalanine (Pff), which exhibits a higher β-sheet propensity compared to its non-fluorinated counterpart.[8]

Fluorinated Amino AcidPosition/ContextEffect on α-Helix PropensityEffect on β-Sheet PropensityReference(s)
Hexafluoroleucine (Hfl)Alanine-based peptidesDecreasedIncreased[8]
Pentafluorophenylalanine (Pff)Alanine-based peptidesDecreasedIncreased[8]
(4R)-FluoroprolineCollagen-mimetic peptidesN/A (promotes triple helix)N/A[5]
(4S)-FluoroprolineElastin-mimetic polypeptidesDestabilizes β-turnN/A[7]

Experimental Protocols for Characterizing Fluorinated Peptide Conformation

A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of the conformational effects of fluorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for site-specific structural analysis.[2] The introduction of fluorine is particularly advantageous as ¹⁹F NMR offers a background-free signal that is highly sensitive to the local chemical environment.[11][12][13]

Step-by-Step Protocol for ¹⁹F NMR Analysis of Proline cis/trans Isomerism:

  • Sample Preparation: Dissolve the fluorinated peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH) to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra at a constant temperature. The slow exchange rate between cis and trans prolyl bond conformers results in distinct signals for each population.[12]

  • Data Analysis: Integrate the signals corresponding to the cis and trans isomers to quantify their relative populations. The chemical shift difference between the two signals provides information about the local environment of the fluorine atom.[14]

Start Fluorinated Peptide Sample NMR 1D ¹⁹F NMR Acquisition Start->NMR Spectrum ¹⁹F NMR Spectrum (Distinct cis/trans peaks) NMR->Spectrum Integration Peak Integration Spectrum->Integration Result Quantification of cis/trans Population Integration->Result

Caption: Workflow for analyzing proline cis/trans isomerism using ¹⁹F NMR.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[15] Far-UV CD (190-250 nm) provides characteristic spectra for α-helices, β-sheets, and random coils.

Step-by-Step Protocol for Secondary Structure Analysis by CD:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 10-50 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region at a controlled temperature.

  • Data Analysis: Analyze the resulting spectrum to estimate the percentage of each secondary structure element. A strong negative band around 222 nm and 208 nm is indicative of α-helical content, while a single negative band around 218 nm suggests β-sheet structure.[15][16]

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides high-resolution, atomic-level structural information.[17] This technique has been instrumental in visualizing the precise conformational effects of fluorination, including bond angles, dihedral angles, and intermolecular interactions.[16][17]

Conclusion: Fluorine as a Precision Tool in Peptide Design

The strategic placement of fluorine atoms offers a powerful and predictable means of controlling peptide conformation. By understanding the interplay of stereoelectronic effects, hydrophobicity, and steric hindrance, researchers can rationally design peptides with enhanced stability, improved biological activity, and novel therapeutic properties. The continued development of fluorinated amino acids and advanced analytical techniques will undoubtedly expand the utility of the "fluorine advantage" in the fields of medicine and materials science.[18][19]

References

A Comparative Guide to 2,3-Difluoro-D-Phenylalanine and Native D-Phenylalanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide drug development, the pursuit of enhanced stability, refined biological activity, and improved pharmacokinetic profiles is a constant endeavor. The strategic incorporation of non-canonical amino acids is a cornerstone of this effort. This guide provides an in-depth comparison of two such modifications: the incorporation of 2,3-Difluoro-D-Phenylalanine versus the native D-phenylalanine. We will explore the nuanced yet significant impact of these substitutions on peptide structure, function, and therapeutic potential, supported by experimental insights and protocols.

Introduction: The Rationale for Phenylalanine Modification in Peptides

Phenylalanine, with its aromatic side chain, is a frequent participant in crucial molecular interactions, including hydrophobic and π-π stacking, that dictate peptide conformation and binding to biological targets.[1][2] However, peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy.[3][4][5] The substitution with D-amino acids is a well-established strategy to overcome this hurdle by rendering the peptide backbone resistant to enzymatic cleavage.[6][7]

Beyond stability, fine-tuning the electronic and conformational properties of the phenylalanine side chain can unlock further therapeutic advantages. The introduction of fluorine atoms onto the phenyl ring is a powerful tool in medicinal chemistry to modulate a molecule's physicochemical properties.[8][9][10] This guide will dissect the distinct and combined advantages of chirality (D-configuration) and fluorination (2,3-difluoro modification) in the context of D-phenylalanine.

The Impact of Chirality: D-Phenylalanine's Role in Peptide Stability

The fundamental advantage of incorporating D-phenylalanine, or any D-amino acid, into a peptide is the significant enhancement of its proteolytic stability.[3][6] Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acid residues.[6] By introducing a D-amino acid, the peptide bond becomes a poor substrate for these enzymes, thereby prolonging the peptide's half-life in biological systems.[3][4]

While enhancing stability, the introduction of a D-amino acid can also influence the peptide's secondary structure. Depending on the sequence, a D-amino acid can either disrupt or stabilize specific conformations, such as β-turns.[11] This conformational impact must be carefully considered during the design phase to ensure that the desired biological activity is retained or even enhanced. For instance, in some cases, the introduction of D-phenylalanine has been shown to improve receptor binding affinities.[12]

The Influence of Fluorination: Modulating Bioactivity with this compound

The substitution of hydrogen with fluorine atoms on the phenyl ring of D-phenylalanine introduces a new layer of chemical sophistication. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a peptide's properties.[8]

Key Physicochemical Effects of 2,3-Difluorination:

  • Altered Electrostatics: The two fluorine atoms at the 2 and 3 positions of the phenyl ring create a significant dipole moment, altering the electrostatic surface potential of the amino acid side chain. This can lead to new or modified interactions with the target receptor, potentially enhancing binding affinity and selectivity.[2][13]

  • Conformational Constraints: The steric bulk and electronic properties of the fluorine atoms can restrict the rotational freedom of the phenyl ring, leading to a more defined side-chain conformation. This pre-organization can be advantageous for fitting into a specific binding pocket.

  • Increased Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[14]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation, further contributing to the overall stability of the peptide.[13][15]

The combination of the D-configuration and 2,3-difluorination in a single amino acid offers a synergistic approach to peptide optimization, providing both enhanced proteolytic resistance and the potential for improved biological activity through modulated electronic and conformational properties.

Comparative Analysis: this compound vs. D-Phenylalanine

FeatureNative D-PhenylalanineThis compoundRationale and Implications
Proteolytic Stability HighHigh to Very HighBoth confer resistance to proteases due to the D-configuration. The C-F bonds in the difluoro- derivative may add a minor increase in overall metabolic stability.[3][4][13]
Conformational Flexibility Relatively FlexibleMore ConstrainedThe difluoro substitution restricts the rotation of the phenyl ring, leading to a more defined side-chain orientation. This can be beneficial for optimizing binding to a specific target.
Electronic Properties Non-polar, aromaticPolarized aromatic ringThe electron-withdrawing fluorine atoms create a dipole moment, enabling different types of interactions (e.g., dipole-dipole) that are not possible with the native phenyl ring.[2][13]
Binding Affinity VariablePotentially EnhancedThe altered electronics and pre-organized conformation can lead to improved binding affinity and selectivity for the target receptor.[12]
Hydrophobicity ModerateIncreasedThe addition of fluorine atoms increases the lipophilicity, which can impact solubility, membrane permeability, and protein binding.[14]

Experimental Protocols

To empirically compare the effects of incorporating this compound versus native D-phenylalanine, the following experimental workflows are recommended.

Peptide Synthesis

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[13][16]

Workflow for Solid-Phase Peptide Synthesis:

Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Coupling of First Amino Acid Deprotection1->Coupling1 Capping 4. Capping (Optional) Coupling1->Capping Wash1 5. Washing Capping->Wash1 Deprotection2 6. Fmoc Deprotection Wash1->Deprotection2 Coupling2 7. Coupling of 2,3-Difluoro-D-Phe or D-Phe Deprotection2->Coupling2 Wash2 8. Washing Coupling2->Wash2 Repeat 9. Repeat Deprotection/Coupling/Washing Cycles Wash2->Repeat Cleavage 10. Cleavage from Resin Repeat->Cleavage Purification 11. Purification (HPLC) Cleavage->Purification Characterization 12. Characterization (Mass Spec) Purification->Characterization Peptide_Prep 1. Prepare Peptide Solutions Incubation 2. Incubate with Protease (e.g., Trypsin) Peptide_Prep->Incubation Time_Points 3. Collect Aliquots at Different Time Points Incubation->Time_Points Quench 4. Quench Reaction Time_Points->Quench Analysis 5. Analyze by RP-HPLC Quench->Analysis Quantification 6. Quantify Remaining Peptide Analysis->Quantification Cell_Prep 1. Prepare Cells Expressing Target Receptor Incubation 2. Incubate with Labeled Ligand and Unlabeled Peptide Cell_Prep->Incubation Wash 3. Wash to Remove Unbound Ligand Incubation->Wash Detection 4. Detect Bound Labeled Ligand Wash->Detection Analysis 5. Calculate IC50 Value Detection->Analysis

References

Enhancing Proteolytic Stability: A Comparative Guide to 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development, achieving robust proteolytic stability is a paramount challenge. The inherent susceptibility of natural peptides to degradation by endogenous proteases significantly curtails their therapeutic potential by reducing their in vivo half-life and bioavailability.[1] This guide provides an in-depth technical comparison of a promising non-canonical amino acid, 2,3-Difluoro-D-phenylalanine, against its native counterpart and other alternatives, offering a comprehensive analysis of its impact on proteolytic resistance. We will delve into the mechanistic underpinnings of this enhanced stability, supported by experimental methodologies and comparative data.

The Imperative of Proteolytic Resistance in Peptide Therapeutics

Peptides offer high specificity and low off-target toxicity, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid clearance due to proteolysis.[1] Proteases, being chiral enzymes, primarily recognize and cleave peptide bonds involving L-amino acids.[2] The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design to circumvent this limitation. Among the various modifications, the use of D-amino acids and fluorinated amino acids has emerged as a particularly effective strategy.[3][4]

This compound: A Dual-Action Approach to Stability

This compound leverages two powerful strategies to confer exceptional proteolytic resistance: stereochemical inversion and electronic modification.

1. The D-Configuration Advantage: The substitution of a naturally occurring L-amino acid with its D-enantiomer provides a fundamental steric block to protease activity.[2] The altered stereochemistry at the α-carbon prevents the peptide from fitting correctly into the active site of most proteases, which have evolved to recognize L-amino acid substrates.[5] This steric hindrance dramatically reduces the rate of enzymatic cleavage.[6]

2. The Impact of Difluorination: The introduction of two fluorine atoms onto the phenyl ring of phenylalanine further enhances stability through a combination of steric and electronic effects. Fluorine is the most electronegative element, and its presence on the aromatic ring alters the electronic distribution, which can influence key interactions within the enzyme's binding pocket.[7] The carbon-fluorine bond is also exceptionally strong, contributing to the overall stability of the amino acid side chain.[8] The ortho and meta positioning of the fluorine atoms in this compound creates a unique electronic and steric profile that can further disrupt the precise interactions required for enzymatic catalysis.[9][10][11]

Comparative Analysis of Proteolytic Stability

While direct, head-to-head quantitative data for the proteolytic stability of peptides containing this compound is not extensively published in a single comparative study, we can synthesize data from various sources to build a compelling case for its superior performance. The following table provides a comparative summary based on established principles and data from studies on similar modifications.

Peptide Analog Modification Expected Proteolytic Stability Key Contributing Factors
Native Peptide (L-Phe) L-PhenylalanineLowSusceptible to cleavage by proteases like chymotrypsin that recognize aromatic residues.
D-Phe Peptide D-PhenylalanineHighSteric hindrance from the D-configuration prevents proper binding to the protease active site.[6]
4-Fluoro-L-Phe Peptide 4-Fluoro-L-phenylalanineVariable, often similar to or slightly less stable than L-PheThe para-fluoro substitution has a minimal steric impact and can sometimes be accommodated by the enzyme's active site.[7]
2,3-Difluoro-D-Phe Peptide This compoundVery HighCombines the potent steric hindrance of the D-configuration with the electronic and steric disruption from the difluorinated phenyl ring.

Mechanistic Insights into Enhanced Stability

The enhanced proteolytic stability conferred by this compound can be attributed to a multi-faceted disruption of the enzyme-substrate interaction, particularly with proteases like chymotrypsin that have a preference for aromatic residues.

Mechanism of Proteolytic Cleavage and Inhibition cluster_0 Standard Proteolysis (L-Phenylalanine) cluster_1 Inhibition by this compound L-Phe_Peptide Peptide with L-Phe Chymotrypsin_Active_Site Chymotrypsin Active Site L-Phe_Peptide->Chymotrypsin_Active_Site Binding Cleavage Peptide Bond Cleavage Chymotrypsin_Active_Site->Cleavage D-diF-Phe_Peptide Peptide with 2,3-diF-D-Phe Chymotrypsin_Active_Site_Blocked Chymotrypsin Active Site D-diF-Phe_Peptide->Chymotrypsin_Active_Site_Blocked Steric & Electronic Hindrance No_Cleavage Proteolytic Stability Chymotrypsin_Active_Site_Blocked->No_Cleavage

Caption: Inhibition of Proteolysis by this compound.

The D-configuration of the α-carbon fundamentally alters the peptide backbone's trajectory, preventing the carbonyl group of the preceding amino acid from being correctly positioned for nucleophilic attack by the catalytic serine residue in the chymotrypsin active site.[12][13][14] Furthermore, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring can decrease the electron density of the aromatic ring, potentially weakening the cation-π interactions that can contribute to substrate binding in the S1 pocket of chymotrypsin.[7] The steric bulk of the two fluorine atoms in the ortho and meta positions may also create unfavorable steric clashes within the binding pocket.[9]

Experimental Protocols for Assessing Proteolytic Stability

To empirically validate the enhanced stability of peptides containing this compound, a robust in vitro proteolysis assay is essential. The following protocol provides a detailed methodology for a typical chymotrypsin digestion assay followed by RP-HPLC analysis.

Protocol: In Vitro Chymotrypsin Digestion Assay

1. Materials and Reagents:

  • Test Peptide (containing this compound)

  • Control Peptide (containing L-Phenylalanine)

  • α-Chymotrypsin (sequencing grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • RP-HPLC system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in water or a suitable buffer.

  • Enzyme Solution Preparation: Freshly prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) in 50 mM ammonium bicarbonate buffer.

  • Digestion Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the ammonium bicarbonate buffer to a final peptide concentration of 0.5 mg/mL.

    • Initiate the reaction by adding the diluted chymotrypsin solution to a final enzyme:substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 1% TFA solution. This will inactivate the chymotrypsin.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products. A typical gradient might be 5-65% ACN over 30 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.

Workflow for Proteolytic Stability Assay Start Prepare Peptide and Enzyme Solutions Incubate Incubate Peptide with Chymotrypsin at 37°C Start->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction with TFA Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Analyze Quantify Peak Areas and Determine Half-life HPLC->Analyze End Comparative Stability Data Analyze->End

Caption: Experimental Workflow for Proteolysis Assay.

Synthesis of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. While the fundamental steps of coupling and deprotection remain the same, some considerations may be necessary.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected this compound using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion. Monitoring the reaction with a ninhydrin test can confirm the absence of free amines.[15]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA and scavengers like water and triisopropylsilane.[16]

  • Purification: Purify the crude peptide using preparative RP-HPLC to obtain the final product of high purity.[17][18]

While the synthesis is generally straightforward, the altered electronic properties of the difluorinated aromatic ring could potentially influence coupling efficiency in some contexts.[12] Optimization of coupling times or the use of more potent activating agents may be beneficial in challenging sequences.

Conclusion

The incorporation of this compound represents a robust and highly effective strategy for enhancing the proteolytic stability of peptide-based drug candidates. The synergistic combination of stereochemical inversion and electronic modification provides a powerful defense against enzymatic degradation. The experimental protocols outlined in this guide offer a clear path for researchers to synthesize and evaluate the stability of peptides containing this promising non-canonical amino acid. As the demand for more stable and effective peptide therapeutics continues to grow, the strategic use of modifications like 2,3-difluorination of D-amino acids will undoubtedly play a pivotal role in the future of drug development.

References

A Senior Application Scientist's Guide to Mass Spectrometry-Based Validation of 2,3-Difluoro-D-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of mass spectrometry (MS) based workflows for the definitive validation of 2,3-diF-Phe incorporation. Moving beyond a simple recitation of steps, we will explore the causality behind critical experimental choices, ensuring that each protocol is a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require rigorous, unambiguous confirmation of their engineered biomolecules.

Part 1: The Foundational Principle: Why Mass Spectrometry is the Gold Standard

Mass spectrometry has become the definitive method for confirming ncAA incorporation due to its unparalleled sensitivity and accuracy in mass determination.[4] The core principle is simple: the substitution of a canonical amino acid with an analog results in a predictable mass shift in the peptides containing that residue.

For the incorporation of 2,3-diF-Phe in place of Phenylalanine (Phe), the expected mass difference is the key signature we must hunt for in our data.

Calculating the Theoretical Mass Shift:

  • Phenylalanine (Phe) Residue:

    • Chemical Formula: C₉H₉NO

    • Monoisotopic Mass: 147.0684 Da[5]

  • 2,3-Difluoro-D-phenylalanine (2,3-diF-Phe) Residue:

    • Chemical Formula: C₉H₇F₂NO

    • Calculation: The substitution involves removing two Hydrogen atoms and adding two Fluorine atoms.

    • Mass Shift = (Mass of 2 F) - (Mass of 2 H) = (2 × 18.9984 Da) - (2 × 1.0078 Da) = +35.9812 Da

This precise mass addition of +35.9812 Da to any peptide containing a Phe residue is the incontrovertible evidence of successful incorporation that we will target with our MS-based workflows.

Part 2: The Experimental Workflow: From Protein to Peptide-Spectrum Match

The most robust and widely used method for this validation is the "bottom-up" proteomics approach.[6][7][8] This strategy involves the enzymatic digestion of the target protein into smaller peptides, which are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prot Protein with putative 2,3-diF-Phe Den Denaturation, Reduction (DTT) Prot->Den Alk Alkylation (IAA) Den->Alk Dig Tryptic Digestion Alk->Dig Clean Peptide Desalting (C18 StageTip) Dig->Clean LC Reverse-Phase LC (Peptide Separation) Clean->LC MS1 MS1 Full Scan (Measure Peptide m/z) LC->MS1 Frag Fragmentation (HCD/CID) (Select & Fragment Peptides) MS1->Frag MS2 MS2 Scan (Measure Fragment m/z) Frag->MS2 Search Database Search (Mascot, MaxQuant, etc.) MS2->Search Result Validated Incorporation Search->Result

Caption: High-level workflow for MS-based validation of ncAA incorporation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed for a purified protein sample and assumes the use of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF system), which is critical for resolving the specific mass shift of 2,3-diF-Phe.

Materials:

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Ammonium Bicarbonate (NH₄HCO₃)

  • Sequencing-grade modified Trypsin

  • Formic Acid (FA), Acetonitrile (ACN), HPLC-grade water

  • C18 desalting tips (e.g., StageTips)

Methodology:

  • Protein Solubilization and Denaturation:

    • Resuspend ~20-50 µg of your purified protein in 8 M Urea, 50 mM NH₄HCO₃ to a final concentration of 1 µg/µL. Causality: Urea is a strong chaotropic agent that fully denatures the protein, ensuring all potential trypsin cleavage sites are accessible.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour. Causality: This step reduces all disulfide bonds, further linearizing the protein for complete digestion.

  • Alkylation of Cysteines:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes. Causality: Alkylation with IAA caps the free sulfhydryl groups on cysteine residues, preventing them from re-forming disulfide bonds. This is a critical step for reproducible digestion and chromatography.[6]

  • Sample Dilution and Tryptic Digestion:

    • Dilute the sample 4-fold with 50 mM NH₄HCO₃ to reduce the Urea concentration to 2 M. Causality: Trypsin activity is inhibited by high concentrations of urea. Diluting to ≤2 M is essential for efficient cleavage.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight (12-16 hours) at 37°C. Causality: Trypsin cleaves C-terminal to Lysine (K) and Arginine (R) residues, generating a predictable set of peptides. An overnight digestion ensures completeness.[10]

  • Digestion Quenching and Peptide Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%. This will bring the pH to ~2-3.

    • Desalt the peptide mixture using a C18 StageTip according to the manufacturer's protocol. Elute peptides in a solution of 50% ACN, 0.1% FA. Causality: Desalting removes salts and residual urea that can suppress ionization in the mass spectrometer and contaminate the LC system.[11]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides on a high-resolution LC-MS/MS system. A typical setup involves a 60-90 minute gradient on a C18 analytical column, separating peptides by hydrophobicity before they enter the mass spectrometer.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a high-resolution MS1 scan (to detect peptide precursor ions) and several MS2 scans (to fragment the most intense precursors and record their fragment ions).[9]

Part 3: Data Analysis: Finding the "Smoking Gun"

Acquiring the data is only half the battle. The validation comes from a meticulous database search where you explicitly tell the software to look for the mass signature of 2,3-diF-Phe.

G cluster_inputs Inputs cluster_outputs Outputs & Validation RawData Raw MS/MS Data (.raw, .wiff) Engine Proteomics Search Engine (e.g., MaxQuant) RawData->Engine DB Protein Sequence DB (FASTA format) DB->Engine Params Search Parameters Params->Engine PSM Peptide-Spectrum Matches (PSMs) Engine->PSM FDR FDR Filtering (e.g., 1% FDR) PSM->FDR Ident Validated Peptides (with 2,3-diF-Phe) FDR->Ident

Caption: The logical workflow for identifying ncAA-modified peptides.

Database Search Configuration

Using a search algorithm like Mascot, SEQUEST, or Andromeda (within the MaxQuant environment) is standard practice.[8][12] The critical step is to configure the search parameters correctly.

ParameterRecommended SettingRationale
Enzyme Trypsin/PAllows for cleavage after K/R, except when followed by Proline.
Max. Missed Cleavages 2Accounts for potentially incomplete digestion.
Fixed Modifications Carbamidomethyl (C)Accounts for the +57.021 Da mass shift from IAA alkylation of cysteine.
Variable Modifications Oxidation (M)A common methionine side-reaction.
2,3-diF-Phe (F) Crucial Step: Define a custom modification on Phenylalanine (F) with a delta mass of +35.9812 Da .
Precursor Mass Tol. < 10 ppmFor high-resolution MS1 data (e.g., Orbitrap, TOF).[13]
Fragment Mass Tol. < 0.02 DaFor high-resolution MS2 data (e.g., Orbitrap).
Protein Database Custom FASTA fileA simple file containing only the sequence of your target protein. This drastically reduces search space and time.
Interpreting the Results

The output of the search will be a list of identified peptides. The key evidence for successful incorporation is the confident identification of peptides where the software has matched the +35.9812 Da modification to a phenylalanine residue.

Manual Spectrum Validation (The Trustworthiness Pillar): For ultimate confidence, manually inspect the MS2 spectra of the identified modified peptides.

  • A peptide fragments at the peptide bonds, creating two main series of ions: b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[14][15]

  • If 2,3-diF-Phe is incorporated, any b-ion or y-ion fragment that contains the modified residue will be shifted by +35.9812 Da compared to the theoretical fragment mass of the unmodified peptide.

  • A high-quality spectrum will show a nearly complete series of b- and y-ions, with the mass shift appearing exactly where the 2,3-diF-Phe is located. This provides unambiguous, site-specific validation.

Part 4: A Comparative Look at Methodologies

While bottom-up LC-MS/MS is the gold standard, it's useful to understand its performance relative to other techniques.

MethodPrincipleProsCons
Bottom-Up LC-MS/MS Enzymatic digestion followed by peptide analysis.Gold Standard: Provides site-specific confirmation and relative quantification. High sensitivity and accuracy.Requires protein purification and specialized instrumentation. Does not confirm intact protein mass.
Intact Protein MS Analysis of the full-length protein without digestion.Confirms the mass of the entire protein, allowing for determination of incorporation efficiency (e.g., 0, 1, 2... incorporations).Lower sensitivity than bottom-up. Does not provide site-specific information. Difficult for large proteins (>30-40 kDa).
Western Blot w/ Click Chemistry Bioorthogonal handle on the ncAA is "clicked" to a reporter tag (e.g., biotin) for detection.[4]Relatively simple and does not require a mass spectrometer.Not definitive: Confirms presence but not location or identity. Prone to false positives. Requires the ncAA to have a chemical handle.
Amino Acid Analysis (AAA) Acid hydrolysis of the protein followed by quantification of free amino acids.Can provide a bulk measure of incorporation efficiency.Destroys the protein, providing no sequence or site-specific information. Can be difficult to resolve the ncAA from canonical amino acids.[16]

Recommendation: For unambiguous validation, a bottom-up LC-MS/MS approach is essential. For programs requiring a quantitative measure of overall incorporation efficiency, complementing this with intact protein mass analysis provides a comprehensive dataset.

Conclusion

The validation of this compound incorporation is not a trivial checkpoint but a foundational requirement for the integrity of subsequent research and development. By leveraging the power of high-resolution mass spectrometry and applying a meticulous, well-reasoned analytical strategy, researchers can move forward with confidence. The bottom-up LC-MS/MS workflow detailed here, from sample preparation to database searching, provides a robust, self-validating system to generate incontrovertible proof of ncAA incorporation, ensuring the scientific and therapeutic promise of engineered proteins is built on a solid analytical foundation.

References

A Senior Application Scientist's Guide to Circular Dichroism Analysis of Peptides Featuring 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a pathway to enhanced stability, novel conformations, and improved therapeutic profiles. Among these, fluorinated amino acids have garnered significant attention. This guide provides an in-depth technical comparison of the circular dichroism (CD) analysis of peptides containing the unnatural amino acid 2,3-Difluoro-D-Phenylalanine versus their non-fluorinated counterparts. As Senior Application Scientists, we aim to elucidate not just the "how" but the "why" behind the experimental choices, ensuring a robust and insightful analysis.

The Power of Fluorine in Peptide Chemistry

Fluorine's unique properties, including its high electronegativity, small size, and the stability of the carbon-fluorine bond, can profoundly influence a peptide's physicochemical characteristics.[1][2] Introducing fluorinated amino acids can enhance structural stability, increase resistance to proteolytic degradation, and modulate hydrophobicity, all of which are critical parameters in drug design.[1]

Understanding Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution.[3][4][5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[3][4] The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a characteristic signature of the peptide's secondary structure, including α-helices, β-sheets, and random coils.[3][6]

The Influence of this compound on Peptide Conformation and CD Spectra: A Comparative Analysis

The introduction of this compound in place of a natural amino acid like Phenylalanine can lead to significant conformational changes, which are readily detectable by CD spectroscopy. While direct comparative studies on this compound are not extensively published, we can infer its effects based on research into other fluorinated amino acids.[7][8][9]

Expected Impact on Secondary Structure
  • α-Helix Propensity: Studies on various fluorinated amino acids have shown that they often exhibit a lower α-helix propensity compared to their hydrocarbon counterparts.[7] This is attributed to factors like the increased hydrophobicity of the fluorinated side chains, which may not be favorably accommodated in the hydrophilic environment at the surface of an α-helix.[8]

  • β-Sheet Propensity: Conversely, fluorinated amino acids may favor the formation of β-sheets.[7][9] The increased hydrophobicity and steric bulk of the fluorinated side chains can promote intermolecular interactions that stabilize β-sheet structures.[9]

Hypothetical Comparative CD Spectra

Based on these principles, we can predict the differences in the CD spectra of a peptide with and without this compound.

Peptide VariantExpected Predominant Secondary StructureKey CD Spectral Features
Native Peptide (with L-Phenylalanine) Dependent on the overall sequence, but let's assume a mixed α-helix/random coil for this example.Negative bands around 222 nm and 208 nm (α-helix), and a strong negative band below 200 nm (random coil).
Modified Peptide (with this compound) Likely a shift towards β-sheet or a more disordered conformation.A single negative band around 215-220 nm (β-sheet) or a strong negative band below 200 nm with reduced ellipticity at 222 nm (indicating less α-helical content).

It is crucial to note that the D-configuration of the amino acid will also have a significant impact on the peptide backbone conformation, potentially inducing turns or disrupting regular secondary structures.

Experimental Protocol: A Self-Validating Approach to CD Analysis

To ensure the trustworthiness of your findings, a well-designed experimental protocol with internal controls is paramount.

I. Sample Preparation: The Foundation of Quality Data
  • Peptide Purity: Ensure peptides are >95% pure as determined by HPLC and mass spectrometry. Impurities can significantly affect CD spectra.[10]

  • Accurate Concentration Determination: This is a critical step. Use a method independent of amino acid composition, such as quantitative amino acid analysis or weighing a lyophilized powder of known purity.[10]

  • Solvent and Buffer Selection:

    • Start with an aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4).[3]

    • To investigate conformational propensities, use helix-inducing co-solvents like 2,2,2-trifluoroethanol (TFE).[11][12]

    • Ensure the buffer has low absorbance in the far-UV region.[10]

II. CD Spectrometer Setup and Data Acquisition
  • Instrument Parameters:

    • Wavelength Range: 190-260 nm.[3]

    • Pathlength: 1 mm quartz cuvette is standard.[3]

    • Bandwidth: 1 nm.[13]

    • Scanning Speed: 100 nm/min.[13]

    • Data Pitch: 0.5 nm.[13]

    • Temperature: 20-25 °C, precisely controlled.

  • Data Collection Workflow:

G cluster_0 Peptide Design cluster_1 Physicochemical Properties cluster_2 Conformational Outcome cluster_3 CD Spectral Signature Native Native Peptide (L-Phenylalanine) Native_Props Standard Hydrophobicity and Sterics Native->Native_Props Modified Modified Peptide (this compound) Modified_Props Increased Hydrophobicity and Steric Hindrance Modified->Modified_Props Native_Conf Sequence-Dependent (e.g., α-helix/coil) Native_Props->Native_Conf Modified_Conf Shift towards β-sheet or Disordered Modified_Props->Modified_Conf Native_CD Minima at ~208 & 222 nm Native_Conf->Native_CD Modified_CD Single Minimum at ~215-220 nm or Reduced 222 nm Signal Modified_Conf->Modified_CD

References

A Comparative Guide to Assessing the Bioactivity of Peptides Containing 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This guide provides an in-depth comparison of the bioactivity of peptides containing the unnatural amino acid 2,3-Difluoro-D-Phenylalanine, contrasting its performance with non-fluorinated and other halogenated analogs. We will delve into the experimental methodologies used to assess these properties, supported by available data and the underlying scientific principles.

The Rationale for Fluorination and D-Amino Acid Incorporation

The introduction of fluorine into a peptide backbone, particularly on an aromatic ring like that of phenylalanine, can induce profound effects on its bioactivity.[1] The high electronegativity of fluorine alters the electronic distribution of the phenyl ring, which can influence crucial non-covalent interactions, such as cation-π stacking, that are often pivotal for receptor binding.[2][3] Furthermore, the exceptional stability of the carbon-fluorine bond can significantly enhance the metabolic stability of a peptide by making it less susceptible to enzymatic degradation.[2]

The use of a D-amino acid, such as D-phenylalanine, serves a dual purpose. It can introduce conformational constraints that may lock the peptide into a bioactive conformation, potentially increasing receptor affinity.[4] More critically, the presence of a D-amino acid can dramatically increase resistance to proteases, which are stereospecific for L-amino acids, thereby extending the peptide's in vivo half-life.[5] The combination of difluorination at the 2 and 3 positions of the phenyl ring and the D-configuration of the alpha-carbon in this compound presents a unique building block for enhancing peptide therapeutics.

Performance Comparison: A Data-Driven Assessment

While specific comparative data for peptides containing this compound is limited in publicly available literature, we can extrapolate from studies on other fluorinated and D-amino acid-containing peptides to predict its impact on key bioactive parameters.

Table 1: Comparative Bioactivity Profile of Modified Phenylalanine-Containing Peptides
ParameterNative Peptide (L-Phe)D-Phe Analog4-F-Phe AnalogPredicted 2,3-diF-D-Phe AnalogRationale for Prediction
Receptor Binding Affinity (Kd) BaselineCan increase or decreaseOften increasesPotentially increasedThe D-amino acid can enforce a favorable binding conformation, and the altered electronics of the difluorinated ring may enhance receptor interactions.[3][4]
Metabolic Stability (t1/2 in plasma) LowSignificantly IncreasedModerately IncreasedSignificantly IncreasedThe D-amino acid provides steric hindrance to proteases, and the C-F bonds are resistant to enzymatic cleavage.[2][5]
Cell Permeability LowVariableCan increaseLikely IncreasedIncreased hydrophobicity from fluorine atoms can facilitate membrane transit.[6][7]
Enzymatic Degradation Rate HighVery LowLowVery LowD-amino acids are not recognized by most proteases.[5]

Experimental Workflows for Bioactivity Assessment

To empirically validate the predicted advantages of incorporating this compound, a series of well-established in vitro and in vivo assays are essential.

Diagram 1: General Workflow for Assessing Peptide Bioactivity

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Bioactivity Assays cluster_2 In Vivo Evaluation Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization ReceptorBinding Receptor Binding Assay (e.g., SPR, BLI) Characterization->ReceptorBinding EnzymeInhibition Enzyme Inhibition Assay Characterization->EnzymeInhibition CellPermeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Characterization->CellPermeability MetabolicStability Metabolic Stability Assay (Plasma/Microsome Incubation) Characterization->MetabolicStability Efficacy Animal Models of Disease ReceptorBinding->Efficacy EnzymeInhibition->Efficacy Pharmacokinetics Pharmacokinetic Studies MetabolicStability->Pharmacokinetics G Peptide 2,3-diF-D-Phe Peptide GPCR GPCR Peptide->GPCR Enhanced Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Comparative Guide to the Hydrophobicity of Difluorophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorine in Phenylalanine Analogs

For researchers, scientists, and professionals in drug development, the strategic modification of amino acids is a cornerstone of modern molecular design. The introduction of fluorine into the phenylalanine scaffold creates a class of non-canonical amino acids with unique physicochemical properties that can profoundly influence the behavior of peptides and proteins. The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance metabolic stability, modulate binding affinities, and alter molecular conformations.[1]

This guide provides an in-depth comparison of the hydrophobicity of various difluorophenylalanine isomers. Understanding the nuanced differences in hydrophobicity conferred by the specific placement of two fluorine atoms on the phenyl ring is critical for the rational design of therapeutics and research tools. We will explore the theoretical underpinnings of how fluorine substitution impacts hydrophobicity and present available experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of hydrophobicity, empowering researchers to generate their own comparative data.

The Influence of Fluorine Substitution on Hydrophobicity: A Complex Relationship

The effect of fluorination on the hydrophobicity of a molecule is not straightforward. While the substitution of hydrogen with fluorine increases the overall molecular surface area, which would suggest an increase in hydrophobicity, the high electronegativity of fluorine can also introduce polar effects.[1] This creates a complex interplay of forces where the position of the fluorine atoms on the aromatic ring becomes a critical determinant of the molecule's overall hydrophobic character. The introduction of fluorine can alter the electron distribution within the molecule, influence hydrogen bonding capabilities, and increase lipophilicity.[2] Theoretical studies and molecular dynamics simulations have shown that the number of fluorine atoms is often a poor predictor of the change in hydrophobicity, highlighting the importance of experimental determination.[3]

Comparative Analysis of Difluorophenylalanine Isomer Hydrophobicity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted method for empirically determining the hydrophobicity of amino acids. The retention time of a compound on a nonpolar stationary phase is directly proportional to its hydrophobicity. This can be expressed as a "Hydrophobicity Index (HI)," a relative scale that allows for direct comparison.[4]

The following table summarizes the available hydrophobicity data for select difluorophenylalanine isomers, with unsubstituted phenylalanine and 4-fluorophenylalanine included for context. It is crucial to note that while the Hydrophobicity Index for 3,4-difluorophenylalanine is experimentally derived, the logP values for the other isomers are computationally predicted and should be interpreted with this in mind.

Amino AcidSubstitution PatternHydrophobicity Index (HI)Relative Retention Time (t_R)Computed logP (XLogP3)Data TypeSource
Phenylalanine (Phe)Unsubstituted50.01.00-1.4Experimental (HI) & Computed (logP)[4],[5]
4-Fluoro-phenylalanineSingle fluorine (para)53.21.06-1.9Experimental (HI) & Computed (logP)[4]
3,4-Difluoro-phenylalanineVicinal difluorination56.81.14N/AExperimental[4]
2,6-Difluoro-phenylalanineGeminal difluorination (ortho)Not AvailableNot Available4.8 (Fmoc-protected)Computed[6]
3,5-Difluoro-phenylalanineSymmetrical difluorination (meta)Not AvailableNot Available-1.2 (L-enantiomer)Computed[7]

Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine.[4] The computed logP values are from PubChem and are provided for estimation purposes where experimental data is unavailable. The value for 2,6-Difluoro-L-Phenylalanine is for the Fmoc-protected version, which significantly increases its hydrophobicity.

From the available experimental data, the addition of a second fluorine atom in the 3,4-position increases the hydrophobicity relative to both the parent phenylalanine and the monosubstituted 4-fluorophenylalanine. This highlights the additive effect of fluorination in this specific isomeric context. The computed logP value for 3,5-difluorophenylalanine suggests it is more hydrophilic than phenylalanine, underscoring the complex influence of fluorine positioning.

Experimental Protocols for Hydrophobicity Determination

To facilitate the direct comparison of different difluorophenylalanine isomers, we provide two standard, self-validating protocols for determining hydrophobicity.

Protocol 1: Hydrophobicity Index Determination by Reversed-Phase HPLC

This method is based on the principle that the retention time of an amino acid on a C18 column is directly proportional to its hydrophobicity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare 1 mg/mL stock solutions of amino acid standards in 50:50 water/acetonitrile equilibrate Equilibrate C18 column with 95% Mobile Phase A, 5% Mobile Phase B prep_standards->equilibrate inject Inject 20 µL of standard equilibrate->inject gradient Run linear gradient to 95% Mobile Phase B over 30 min inject->gradient detect Monitor elution at 214 nm or 254 nm gradient->detect record_tr Record retention time (t_R) detect->record_tr re_equilibrate Re-equilibrate column between runs record_tr->re_equilibrate calc_rel_tr Calculate Relative t_R (t_R_analog / t_R_Phe) record_tr->calc_rel_tr re_equilibrate->inject Next Standard calc_hi Calculate Hydrophobicity Index (HI) calc_rel_tr->calc_hi

Caption: RP-HPLC workflow for determining the Hydrophobicity Index.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Phenylalanine and difluorophenylalanine isomer standards

  • Standard Preparation: Prepare stock solutions of each amino acid standard at a concentration of 1 mg/mL in a 50:50 water/acetonitrile mixture.[4]

  • Column Equilibration: Equilibrate the C18 column with a starting mobile phase composition of 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate (e.g., 1 mL/min).[4]

  • Injection: Inject a standard volume (e.g., 20 µL) of the first amino acid standard onto the column.[4]

  • Gradient Elution: Run a linear gradient of Mobile Phase B from 5% to 95% over 30 minutes.[4]

  • Detection: Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).[4]

  • Data Recording: Record the retention time (t_R) at which the peak maximum elutes.[4]

  • Re-equilibration: Ensure the column is fully re-equilibrated to the starting conditions between each run to guarantee reproducibility.

  • Analysis: Repeat the injection and gradient for each difluorophenylalanine isomer and the phenylalanine standard. Calculate the relative retention time for each analog by dividing its retention time by the retention time of phenylalanine. The Hydrophobicity Index (HI) can then be calculated using established formulas that correlate retention time with hydrophobicity scales.[4]

Protocol 2: LogP/LogD Determination by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis pre_saturate Pre-saturate n-octanol with buffer and vice versa add_phases Add equal volumes of pre-saturated n-octanol and buffer pre_saturate->add_phases stock_sol Prepare 10 mM stock solution of compound in DMSO add_compound Add compound from stock solution stock_sol->add_compound add_phases->add_compound shake Shake vigorously to allow partitioning equilibrium add_compound->shake separate Centrifuge to separate phases shake->separate measure_conc Measure compound concentration in each phase (e.g., by HPLC or UV-Vis) separate->measure_conc calc_logd Calculate LogD = log([Compound]_octanol / [Compound]_buffer) measure_conc->calc_logd

References

Safety Operating Guide

Personal protective equipment for handling 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

<_

A Guide to Personal Protective Equipment (PPE) for Handling 2,3-Difluoro-D-Phenylalanine

As researchers and drug development professionals, our work with novel chemical entities like this compound is critical for scientific advancement. The unique properties imparted by fluorine substitution can enhance metabolic stability and binding affinity, making such compounds invaluable in modern research.[1][2] However, these same properties demand a rigorous and informed approach to laboratory safety. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure and productive research environment.

Foundational Safety: Hazard Assessment

Before any handling operation, a thorough understanding of the specific hazards is paramount. While this compound is a specialized compound, we can infer its primary risks from data on similar fluorinated organic substances and related amino acids.

The primary routes of exposure are inhalation, skin contact, and eye contact. As a fine, crystalline powder, it can easily become airborne during weighing or transfer, posing a respiratory hazard. Safety Data Sheets (SDS) for analogous compounds, like 2,4-Difluoro-DL-phenylalanine, indicate that it may cause serious eye irritation, skin irritation, and respiratory irritation, and may be harmful if inhaled.[3]

Therefore, our PPE strategy must create a robust barrier against these exposure routes. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) that includes criteria for PPE use.[4][5]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE ensemble is your primary defense against direct chemical exposure. The following table outlines the minimum required PPE for handling this compound in solid form.

Hazard Exposure Route Required PPE Rationale
Fine Particulate InhalationNIOSH-approved respirator (N95 minimum)Prevents inhalation of airborne powder, which can cause respiratory tract irritation.[3][6]
Chemical Irritant Eye ContactChemical splash goggles or safety glasses with side shieldsProtects eyes from airborne particles and accidental splashes.[7]
Chemical Irritant Skin ContactNitrile gloves (double-gloving recommended)Provides a barrier against direct skin contact. Nitrile offers good resistance to a range of chemicals.[7][8]
General Contamination Skin/Clothing ContactLaboratory coatProtects personal clothing and underlying skin from contamination.[9]
General Safety ---Closed-toe shoesPrevents injury from spills or dropped items.

Procedural Guidance: Implementing a Safe Workflow

Simply having the right PPE is not enough; its correct use is critical. The following workflow ensures that safety is integrated into every step of the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Phase cluster_doffing Doffing & Disposal A 1. Review SDS & Standard Operating Procedure (SOP) B 2. Designate Work Area (Fume Hood or Ventilated Enclosure) A->B C 3. Assemble All Necessary PPE B->C D 4. Don Lab Coat & Closed-Toe Shoes C->D E 5. Don Respirator (Perform Seal Check) D->E F 6. Don Eye Protection (Goggles) E->F G 7. Don Gloves (Double-Glove) F->G H 8. Perform Chemical Handling Task G->H I 9. Remove Outer Gloves H->I O 15. Dispose of Waste in Designated Container H->O J 10. Remove Lab Coat I->J K 11. Remove Eye Protection J->K L 12. Remove Respirator K->L M 13. Remove Inner Gloves L->M N 14. Wash Hands Thoroughly M->N

Figure 1. Step-by-step PPE workflow for handling this compound.
Key Causality in the Workflow:

  • Engineering Controls First: All handling of the solid compound must occur within a certified chemical fume hood or a powder containment enclosure.[10] This is the most critical step in minimizing inhalation exposure by capturing airborne particles at the source. PPE is the last line of defense.

  • Respirator Seal Check: An improper fit renders a respirator ineffective. Before every use, a user seal check must be performed to ensure a tight seal against the face.

  • Double-Gloving: This technique significantly reduces the risk of exposure. The outer glove takes the primary contamination. Should it be breached, the inner glove provides a secondary layer of protection. When exiting the immediate work area, the outer gloves should be removed to prevent the spread of contamination.

  • Doffing Sequence: The order of PPE removal is designed to prevent re-contamination. The most contaminated items (gloves) are removed first, and the respirator is removed last, after leaving the immediate exposure area.[11]

Operational Plans: Spill and Disposal Management

Spill Response:

In the event of a small spill (a few grams) within a fume hood:

  • Ensure your PPE is intact.

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully wipe the area from the outside in, placing the contaminated materials into a designated, sealed waste bag.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For larger spills, or any spill outside of a containment device, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal:

Due to the persistent nature of the carbon-fluorine bond, fluorinated organic compounds require special disposal considerations.[10][12]

  • Segregation: All waste containing this compound, including contaminated gloves, wipes, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Labeling: The container must be labeled as "Halogenated Organic Waste" and list the chemical constituents.[8]

  • Collection: Do not mix this waste with non-halogenated organic waste or general laboratory trash. Follow your institution's procedures for hazardous waste pickup. Incineration, if used, must be performed in a facility equipped to handle and scrub acidic combustion byproducts like hydrogen fluoride.[13]

By adhering to these rigorous, evidence-based protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-D-Phenylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-D-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.